molecular formula C20H30O7 B1682872 T-2 triol CAS No. 34114-98-2

T-2 triol

货号: B1682872
CAS 编号: 34114-98-2
分子量: 382.4 g/mol
InChI 键: DDAUKBBLCGQHIP-CAVDVMKYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

T2 Triol is a trichothecene.

属性

IUPAC Name

[(1S,2R,4S,7R,9R,10R,11S,12S)-10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3/t12-,13+,15+,16+,17+,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAUKBBLCGQHIP-CAVDVMKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34114-98-2, 97373-21-2
Record name T-2 triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034114982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichothec-9-ene-3-α,4-β,8-α,15-tetrol, 12,13-epoxy-, 8-isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to T-2 Triol: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-2 triol, a type A trichothecene mycotoxin, is a significant metabolite of the more potent T-2 toxin produced by various Fusarium species commonly found in cereal grains. While less toxic than its parent compound, this compound still exhibits considerable cytotoxic effects, making it a subject of interest in toxicology and drug development research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and the signaling pathways it impacts. Detailed experimental protocols for its analysis are also presented to facilitate further research.

Chemical Structure and Identification

This compound, also known as Deacetyl HT-2 Toxin, possesses the characteristic tetracyclic 12,13-epoxytrichothec-9-ene core structure common to trichothecenes. Its systematic IUPAC name is [(1S,2R,4S,7R,9R,10R,11S,12S)-10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name [(1S,2R,4S,7R,9R,10R,11S,12S)-10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate
Molecular Formula C₂₀H₃₀O₇
CAS Number 34114-98-2
Synonyms Deacetyl HT-2 Toxin, Toxin T 2 triol, Scirpentriol

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, analysis, and understanding its biological interactions.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 382.45 g/mol
Melting Point 162°C
Appearance White to off-white powder
Solubility Soluble in dichloromethane (10 mg/ml), dimethyl sulfoxide (DMSO), and methanol. Slightly soluble in water.
Purity Commercially available with ≥97% purity (TLC) or ≥98% (HPLC).

Toxicological Profile and Mechanism of Action

This compound, like its parent compound T-2 toxin, exerts its toxicity primarily through the inhibition of protein synthesis. This is attributed to the presence of the 12,13-epoxy ring in its structure, which is a common feature of toxic trichothecenes. The epoxide group is highly reactive and can interact with cellular nucleophiles, including components of the ribosome.

The primary mechanism of action involves the binding of this compound to the 60S ribosomal subunit, which inhibits the peptidyl transferase activity and thereby blocks protein synthesis at the elongation step. This disruption of protein synthesis leads to a cascade of downstream cellular events, including the induction of apoptosis (programmed cell death).

This compound is considered less toxic than T-2 toxin. Studies on various human cell lines have demonstrated a clear hierarchy of cytotoxicity among T-2 toxin and its metabolites, with the potency sequence being T-2 > HT-2 > this compound > T-2 tetraol. For instance, in human hepatoma (HepG2) cells, this compound exhibits a lower cytotoxic effect compared to T-2 and HT-2 toxins. Similarly, in human primary renal proximal tubule epithelial cells and normal human lung fibroblasts, this compound was found to be less cytotoxic and did not activate caspase-3, a key executioner caspase in apoptosis, at concentrations where T-2 and HT-2 toxins induced apoptosis.

Cellular Effects and Signaling Pathways

The inhibition of protein synthesis by this compound triggers a cellular stress response, often referred to as the "ribotoxic stress response," which activates several signaling pathways, ultimately leading to apoptosis.

Apoptosis Induction

This compound has been shown to induce apoptosis in various cell types, including Jurkat T cells. The apoptotic process is a key mechanism of its cytotoxicity. While less potent than T-2 toxin, at higher concentrations, this compound can still trigger the apoptotic cascade.

Signaling Pathways in T-2 Toxin- and Metabolite-Induced Apoptosis

The signaling pathways activated by T-2 toxin and its metabolites, including this compound, are complex and involve multiple interconnected cascades. A key event is the activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).

The generation of reactive oxygen species (ROS) is another critical factor in T-2 toxin-induced apoptosis, leading to oxidative stress and mitochondrial dysfunction. This is often accompanied by changes in the expression of Bcl-2 family proteins, with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to the dismantling of the cell.

T2_Triol_Apoptosis_Pathway This compound Induced Apoptosis Signaling Pathway T2_Triol This compound Ribosome 60S Ribosomal Subunit T2_Triol->Ribosome Binds to Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Ribotoxic_Stress Ribotoxic Stress Response Protein_Synthesis_Inhibition->Ribotoxic_Stress MAPK_Activation MAPK Activation (JNK, p38, ERK) Ribotoxic_Stress->MAPK_Activation ROS_Generation ROS Generation Ribotoxic_Stress->ROS_Generation Apoptosis Apoptosis MAPK_Activation->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Bax_up Bax ↑ Mitochondrial_Dysfunction->Bax_up Bcl2_down Bcl-2 ↓ Mitochondrial_Dysfunction->Bcl2_down Cytochrome_c Cytochrome c Release Bax_up->Cytochrome_c Bcl2_down->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_3->Apoptosis

This compound Induced Apoptosis Signaling Pathway

Experimental Protocols

Isolation and Purification of this compound

While this compound is often a metabolite studied in vivo or in cell culture, obtaining a pure standard is essential for analytical and toxicological studies. The following is a general protocol for the production and purification of T-2 toxin, which can be adapted for the isolation of its metabolites like this compound.

1. Fungal Culture and Toxin Production:

  • Select a high-T-2 toxin-producing strain of Fusarium sporotrichioides.

  • Culture the fungus on a suitable solid substrate, such as autoclaved rice or corn, or in a liquid medium. Optimal toxin production is often achieved at temperatures between 15°C and 19°C over a period of 12 to 24 days.

2. Extraction:

  • Extract the molded substrate or fungal biomass with a solvent mixture, typically aqueous methanol (e.g., 80% methanol in water).

  • Homogenize or shake the mixture for a sufficient time to ensure efficient extraction of the mycotoxins.

  • Filter or centrifuge the mixture to separate the solid material from the liquid extract.

3. Purification:

  • Liquid-Liquid Partitioning: Concentrate the crude extract under reduced pressure. Partition the aqueous concentrate against a non-polar solvent like n-hexane to remove lipids. Subsequently, partition the aqueous phase with a more polar solvent such as ethyl acetate or chloroform to extract the trichothecenes.

  • Column Chromatography: Further purify the concentrated extract using silica gel column chromatography. Elute with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol) to separate different trichothecenes based on their polarity. This compound, being more polar than T-2 toxin, will elute at a higher solvent polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity standard, use preparative HPLC with a C18 column and a mobile phase gradient of water and methanol or acetonitrile.

T2_Triol_Isolation_Workflow Workflow for this compound Isolation and Purification Culture Fungal Culture (Fusarium sporotrichioides) Extraction Extraction (Aqueous Methanol) Culture->Extraction Partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Prep_HPLC Preparative HPLC (C18 Column) Column_Chromatography->Prep_HPLC Pure_T2_Triol Pure this compound Prep_HPLC->Pure_T2_Triol

Workflow for this compound Isolation and Purification
Analytical Methods for Detection and Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and sensitive method for the simultaneous detection and quantification of T-2 toxin and its metabolites, including this compound, in complex matrices such as food and feed.

1. Sample Preparation:

  • Extraction: Extract a homogenized sample (e.g., ground grain) with a suitable solvent, typically an acetonitrile/water or methanol/water mixture.

  • Clean-up: To remove matrix interferences, a clean-up step is essential. This can be achieved using solid-phase extraction (SPE) cartridges, such as MycoSep® or Bond Elut® Mycotoxin columns, or immunoaffinity columns specific for type A trichothecenes.

2. HPLC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase HPLC column with a gradient elution of water and an organic modifier (methanol or acetonitrile), often with the addition of a modifier like ammonium acetate to improve ionization.

  • Mass Spectrometric Detection: Employ a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. For this compound, the precursor ion is typically the [M+NH₄]⁺ or [M+H]⁺ adduct, which is then fragmented to produce specific product ions for quantification and confirmation.

Table 3: Example HPLC-MS/MS Parameters for this compound Analysis

ParameterCondition
HPLC Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Optimized for separation of T-2 toxin and its metabolites
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) e.g., 400.2 ([M+NH₄]⁺)
Product Ions (m/z) e.g., 215.1, 245.1

Conclusion

This compound, a key metabolite of T-2 toxin, is a cytotoxic compound that warrants continued investigation. Its mechanism of action, centered on the inhibition of protein synthesis and induction of apoptosis via the ribotoxic stress response and activation of MAPK signaling pathways, provides a framework for understanding its biological effects. The availability of robust analytical methods, particularly HPLC-MS/MS, allows for its sensitive detection and quantification in various matrices. This in-depth technical guide serves as a valuable resource for researchers and professionals in toxicology and drug development, providing the necessary information to advance our understanding of this compound and its implications for human and animal health.

toxicological profile of T-2 triol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Toxicological Profile of T-2 Triol

Introduction

This compound is a type A trichothecene mycotoxin and a significant metabolite of the more potent T-2 toxin, produced by various Fusarium species that contaminate cereal grains.[1][2] As a member of the trichothecene family, its chemical structure is characterized by a 12,13-epoxy ring, which is a crucial feature for its biological activity.[3] While generally considered less toxic than its parent compound, T-2 toxin, this compound exhibits significant cytotoxic activity and contributes to the overall toxicological burden following exposure to T-2 toxin.[4][5][6][7] This document provides a comprehensive overview of the , intended for researchers, scientists, and drug development professionals. It covers the compound's chemical properties, toxicokinetics, mechanisms of toxicity, and detailed experimental protocols for its assessment.

Chemical and Physical Properties

This compound is a sesquiterpenoid compound with a tetracyclic ring system.[3] Its key physicochemical properties are summarized below.

PropertyValueSource
CAS Number 34114-98-2[1][8]
Molecular Formula C₂₀H₃₀O₇[1][8]
Molecular Weight 382.45 g/mol [1][4][8]
IUPAC Name [(1S,2R,4S,7R,9R,10R,11S,12S)-10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.0²,⁷]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate[1][8]
Appearance White to off-white powder[1]
Solubility Soluble in DMSO, Dichloromethane, Methanol. Slightly soluble in water.[1]
Melting Point 162°C[1]
Storage Store at -20°C[1][4]

Toxicokinetics: Metabolism and Disposition

This compound is primarily formed through the metabolism of T-2 toxin.[4][5] The metabolic transformation of T-2 toxin is rapid and extensive, involving several key pathways.

3.1 Metabolism of T-2 Toxin to this compound The primary metabolic pathway for T-2 toxin in mammals is deacetylation at the C-4 position to form HT-2 toxin.[9][10] Subsequent hydrolysis reactions, mediated by carboxylesterases, lead to the formation of other metabolites, including this compound.[10][11] The metabolic cascade generally follows these steps: hydrolysis, hydroxylation, de-epoxidation, and conjugation.[12][13][14] this compound is formed through the deacetylation of HT-2 toxin at the C-15 position.[10] In vitro studies using HepG2 cells have shown that T-2 toxin is rapidly metabolized, with this compound appearing as a metabolite, typically reaching its maximum concentration within a few hours of exposure.[15]

T2_Metabolism T2 T-2 Toxin HT2 HT-2 Toxin T2->HT2 T2_triol This compound HT2->T2_triol Other Other Metabolites (e.g., Neosolaniol, T-2 Tetraol) HT2->Other Hydrolysis Conjugates Glucuronide Conjugates HT2->Conjugates Conjugation T2_triol->Other Hydrolysis T2_triol->Conjugates Conjugation Apoptosis_Pathway T2_triol This compound ROS ↑ Reactive Oxygen Species (ROS) T2_triol->ROS Mitochondria Mitochondria ROS->Mitochondria Oxidative Stress Bax ↑ Bax / ↓ Bcl-2 Mitochondria->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay & Measurement cluster_analysis Data Analysis Cell_Culture 1. Plate Cells in 96-well Plate Incubate_24h 2. Incubate for 24h (Cell Attachment) Cell_Culture->Incubate_24h Toxin_Add 4. Add Toxin to Cells Incubate_24h->Toxin_Add Toxin_Prep 3. Prepare this compound Serial Dilutions Toxin_Prep->Toxin_Add Incubate_Toxin 5. Incubate for 24-72h Toxin_Add->Incubate_Toxin Staining 6. Stain with Neutral Red Incubate_Toxin->Staining Extraction 7. Extract Dye Staining->Extraction Read_Plate 8. Measure Absorbance (540 nm) Extraction->Read_Plate Calculate_Viability 9. Calculate % Viability Read_Plate->Calculate_Viability Determine_IC50 10. Determine IC50 Value Calculate_Viability->Determine_IC50

References

The Metabolic Fate of T-2 Toxin in Mammals: An In-depth Technical Guide on the T-2 Triol Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-2 toxin, a potent mycotoxin produced by Fusarium species, poses a significant threat to human and animal health. Upon ingestion, it undergoes rapid and extensive metabolism, primarily in the liver, leading to a variety of derivatives with varying toxicities. A key metabolite in this complex biotransformation network is T-2 triol. This technical guide provides a comprehensive overview of the this compound metabolic pathway in mammals, detailing the enzymatic reactions, major metabolites, and the analytical methodologies used for their characterization. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visualizations of the metabolic and experimental workflows are presented using Graphviz DOT language to offer a clear and structured understanding of the core processes.

Introduction

T-2 toxin is a type A trichothecene mycotoxin commonly found as a contaminant in grains and animal feed.[1][2][3][4] Its toxic effects are wide-ranging, including immunotoxicity, hematotoxicity, and dermal lesions.[1][2][3][4] The toxicity of T-2 toxin and its metabolites is primarily attributed to their ability to inhibit protein synthesis. The biotransformation of T-2 toxin is a critical determinant of its toxicity, as some metabolic pathways lead to detoxification, while others can produce equally or even more toxic compounds.[5] this compound is a significant hydrolytic metabolite of T-2 toxin, and understanding its formation and subsequent fate is crucial for risk assessment and the development of potential therapeutic interventions.[6][7]

The Core Metabolic Pathway of T-2 Toxin to this compound

The metabolism of T-2 toxin in mammals is a multi-step process involving several key enzymatic reactions. The liver is the primary organ responsible for this biotransformation.[8] The major metabolic pathways leading to the formation and further metabolism of this compound are hydrolysis, hydroxylation, de-epoxidation, and glucuronidation.[5][6][8][9][10][11]

Phase I Metabolism: Hydrolysis and Hydroxylation

The initial and most significant metabolic step for T-2 toxin is hydrolysis, primarily mediated by carboxylesterases present in the liver and other tissues.[12] This involves the cleavage of ester groups at the C-4, C-8, and C-15 positions of the T-2 toxin molecule.

  • Hydrolysis at C-4: The first and most rapid step is the deacetylation at the C-4 position, leading to the formation of HT-2 toxin , which is often the major metabolite detected in plasma and tissues.[6][13][14]

  • Further Hydrolysis: HT-2 toxin can be further hydrolyzed at the C-15 position to yield This compound .[14] Alternatively, T-2 toxin can be hydrolyzed at the C-8 position to form neosolaniol, which can then be deacetylated to T-2 tetraol.[6]

Concurrent with hydrolysis, T-2 toxin and its metabolites can undergo hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver microsomes.[12][15] The primary site of hydroxylation is the isovaleryl side chain, leading to metabolites such as 3'-hydroxy T-2 toxin and 3'-hydroxy HT-2 toxin .[8][15][16]

Phase II Metabolism: Glucuronidation

The hydroxyl groups on T-2 toxin and its metabolites, including this compound, can be conjugated with glucuronic acid. This reaction, known as glucuronidation, is a major detoxification pathway that increases the water solubility of the compounds, facilitating their excretion in bile and urine.[6][8] Glucuronide conjugates of HT-2 toxin and this compound have been identified in bile.[17]

De-epoxidation

Another important detoxification pathway is the de-epoxidation of the 12,13-epoxy group, which is crucial for the toxic activity of trichothecenes.[6] This reaction leads to the formation of less toxic deepoxy metabolites.[6]

Quantitative Data on this compound Metabolism

The following tables summarize quantitative data on the metabolism of T-2 toxin and the formation of this compound from various in vivo and in vitro studies.

Table 1: In Vivo Toxicokinetic Parameters of T-2 Toxin and this compound in Broiler Chickens [18]

ParameterT-2 Toxin (Oral)This compound (from Oral T-2 Toxin)
Cmax (ng/mL) 53.10 ± 10.4247.64 ± 9.19
Tmax (min) 13.20 ± 4.8038.40 ± 15.00
t1/2λz (min) 23.40 ± 2.9487.60 ± 29.40
Oral Bioavailability (%) 17.07-

Table 2: In Vitro Metabolism of T-2 Toxin in HepG2 Cells (60 nM T-2 Toxin Exposure) [10]

MetaboliteConcentration at 2h (nM)
HT-2 32.5 ± 2.8 (cell fraction)
15.6 ± 2.0 (culture medium)
This compound 1.7 ± 0.4 (cell fraction)
0.5 ± 0.1 (culture medium)

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol is a synthesized representation of methodologies described in the literature.[15][16]

  • Preparation of Liver Microsomes:

    • Homogenize fresh liver tissue in a chilled buffer (e.g., 0.05 M Tris-HCl containing 0.15 M KCl, pH 7.4).

    • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

    • Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

    • Wash the microsomal pellet with the homogenization buffer and resuspend it in a suitable buffer. The protein concentration is determined using a standard method like the Lowry assay.

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes (e.g., 1 mg/mL protein), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the reaction by adding T-2 toxin (dissolved in a suitable solvent like ethanol or DMSO) to a final concentration (e.g., 100 µg/mg microsomal protein).

    • Incubate at 37°C with shaking for a specific time period (e.g., 60 minutes).

    • To study the effect of esterase inhibitors, paraoxon can be added to the incubation mixture.[16]

  • Extraction and Analysis:

    • Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate).

    • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

    • Collect the organic layer containing the metabolites and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][9]

In Vivo Studies in Rodents

This protocol is a generalized procedure based on descriptions of in vivo experiments.[9]

  • Animal Dosing:

    • Administer T-2 toxin to the animals (e.g., Wistar rats) via oral gavage. The dose will depend on the study's objectives.

  • Sample Collection:

    • Collect urine and feces at specified time intervals (e.g., 0-24 hours) after administration.

    • Store the collected samples at -20°C until analysis.

  • Sample Preparation and Extraction:

    • For urine or feces, add an organic solvent (e.g., ethyl acetate).

    • Vortex the mixture vigorously and then centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate it to dryness.

    • Reconstitute the residue for analysis.

  • Analysis:

    • Identify and quantify the metabolites using advanced analytical techniques like ultra-performance liquid chromatography-quadrupole/time-of-flight tandem mass spectrometry (UPLC-Q/TOF-MS).[9]

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the this compound metabolic pathway and a typical experimental workflow.

T2_Metabolic_Pathway T2 T-2 Toxin HT2 HT-2 Toxin T2->HT2 Hydrolysis (C-4) (Carboxylesterases) Neosolaniol Neosolaniol T2->Neosolaniol Hydrolysis (C-8) hydroxy_T2 3'-OH T-2 Toxin T2->hydroxy_T2 Hydroxylation (CYP450s) T2_triol This compound HT2->T2_triol Hydrolysis (C-15) hydroxy_HT2 3'-OH HT-2 Toxin HT2->hydroxy_HT2 Hydroxylation (CYP450s) glucuronides Glucuronide Conjugates HT2->glucuronides Glucuronidation T2_triol->glucuronides Glucuronidation deepoxy De-epoxy Metabolites T2_triol->deepoxy De-epoxidation T2_tetraol T-2 Tetraol Neosolaniol->T2_tetraol Deacetylation Excretion Excretion glucuronides->Excretion deepoxy->Excretion

Caption: Metabolic pathway of T-2 toxin leading to this compound and other metabolites.

Experimental_Workflow start Start sample_prep Sample Preparation (e.g., Liver Microsomes) start->sample_prep incubation Incubation with T-2 Toxin sample_prep->incubation extraction Metabolite Extraction (e.g., Ethyl Acetate) incubation->extraction analysis Analysis (LC-MS/MS or GC-MS) extraction->analysis data Data Interpretation & Quantification analysis->data end End data->end

Caption: A generalized workflow for in vitro metabolism studies of T-2 toxin.

Conclusion

The metabolism of T-2 toxin is a complex process involving multiple enzymatic pathways that significantly influence its toxicity. The formation of this compound through hydrolysis is a key step in this metabolic cascade. This guide has provided a detailed overview of the this compound metabolic pathway, supported by quantitative data and experimental protocols to aid researchers in this field. The provided visualizations offer a clear framework for understanding these complex biological processes. Further research is warranted to fully elucidate the species-specific differences in T-2 toxin metabolism and to explore the potential for modulating these pathways to mitigate the toxic effects of this mycotoxin.

References

The Understated Threat: A Technical Guide to the Natural Occurrence of T-2 Triol in Cereal Grains

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Mycotoxins, toxic secondary metabolites produced by fungi, pose a significant threat to food safety and global health. Among these, the trichothecenes, primarily produced by various Fusarium species, are of particular concern due to their potent cytotoxic effects. T-2 toxin is one of the most toxic type A trichothecenes, and its presence in cereal grains is a well-documented issue. However, the focus on T-2 toxin often overshadows its various metabolites, which can also be present in contaminated commodities and contribute to the overall toxicological burden. This technical guide provides a comprehensive overview of the natural occurrence of T-2 triol, a key metabolite of T-2 toxin, in cereal grains. It is designed to equip researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and understanding of the toxicological implications of this mycotoxin.

Natural Occurrence of this compound in Cereal Grains

This compound is formed through the hydrolysis of T-2 toxin and its primary metabolite, HT-2 toxin.[1] Its natural occurrence in cereal grains is often in conjunction with other T-2 toxin metabolites.[2] While this compound is generally considered to be less toxic than its parent compound, T-2 toxin, its presence is an indicator of Fusarium contamination and contributes to the complex mycotoxin profile of a given commodity.[3]

Quantitative Data on this compound Occurrence

Recent analytical studies have begun to quantify the presence of this compound in various cereal grains. The following table summarizes the reported concentrations of this compound in different cereals. It is important to note that the detection and quantification of this compound are part of a broader analysis of T-2 toxin and its modified forms.

Cereal GrainThis compound Concentration (µg/kg)Reference
Maize and maize flour2.11[2]
Sorghum3.17–5.77[2]
BarleyCo-occurs with T-2 toxin, HT-2 toxin, and other metabolites[2]

Note: The data presented are from a specific study and may not be representative of all geographical regions or crop years. Continuous monitoring is essential to understand the prevalence of this compound.

Experimental Protocols for this compound Analysis

Accurate detection and quantification of this compound in complex cereal matrices require sophisticated analytical methodologies. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a widely used and highly sensitive technique for this purpose.

UPLC-MS/MS Method for the Determination of T-2 Toxin and its Modified Forms (Including this compound)

This protocol is based on a validated method for the simultaneous determination of T-2 toxin and its six modified forms.[2]

1. Sample Preparation and Extraction:

  • Homogenization: Grind a representative sample of the cereal grain to a fine powder.

  • Extraction:

    • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile/water (80/20, v/v).

    • Shake vigorously for 30 minutes using a rotary shaker.

    • Centrifuge at 4500 rpm for 5 minutes.

  • Cleanup:

    • Take a 5 mL aliquot of the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 45 °C.

    • Reconstitute the residue in 5 mL of methanol/water (5/95, v/v).

    • Pass the reconstituted sample through an HLB solid-phase extraction (SPE) cartridge that has been pre-conditioned with 2 mL of methanol and 2 mL of water.

    • Wash the cartridge with 5 mL of water.

    • Elute the analytes with 5 mL of methanol.

    • Evaporate the eluent to dryness under nitrogen at 45 °C.

    • Re-dissolve the final residue in 1 mL of acetonitrile/water (20/80, v/v).

    • Filter the solution through a 0.22 µm nylon filter into an autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Instrumental Analysis:

  • Liquid Chromatography System: Waters ACQUITY UPLC system or equivalent.

  • Mass Spectrometer: Waters XEVO TQ-S mass spectrometer or equivalent triple quadrupole instrument.

  • Column: Waters XBridge® BEH C18 column (3.0 × 100 mm, 2.5 µm) or equivalent.

  • Mobile Phase:

    • Eluent A: Acetonitrile

    • Eluent B: 5 mmol/L ammonium acetate in water

  • Gradient Elution:

    • Start with 10% A.

    • Linearly increase to 90% A over 5 minutes.

    • Hold at 90% A for 1 minute.

    • Return to 10% A and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and other target analytes.

Toxicological Significance and Signaling Pathways

The toxicity of trichothecenes, including T-2 toxin and its metabolites, is primarily attributed to their ability to inhibit protein synthesis.[4][5] This is achieved through their binding to the 60S ribosomal subunit, which interferes with the peptidyl transferase activity and leads to a ribotoxic stress response.

While this compound is considered less toxic than T-2 toxin, it still possesses the core trichothecene structure responsible for this mechanism of action.[3][6] The reduced toxicity is likely due to the increased polarity and altered stereochemistry resulting from the hydrolysis of the ester groups, which may affect its ability to bind to the ribosome.

The cellular response to trichothecene exposure involves the activation of various signaling pathways, often as a consequence of the initial protein synthesis inhibition. These pathways are involved in stress response, inflammation, and apoptosis.

Signaling_Pathway General Toxic Mechanism of Trichothecenes cluster_extracellular Extracellular cluster_cellular Cellular T2_Triol This compound Ribosome 60S Ribosomal Subunit T2_Triol->Ribosome Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Synthesis_Inhibition Ribotoxic_Stress Ribotoxic Stress Response Protein_Synthesis_Inhibition->Ribotoxic_Stress MAPK_Activation MAPK Activation (JNK, p38, ERK) Ribotoxic_Stress->MAPK_Activation Inflammation Inflammation (Cytokine Production) MAPK_Activation->Inflammation Apoptosis Apoptosis MAPK_Activation->Apoptosis

Caption: General signaling pathway for trichothecene toxicity.

Experimental and Logical Workflows

The analysis of this compound in cereal grains follows a structured workflow to ensure accurate and reliable results.

Experimental_Workflow Analytical Workflow for this compound in Cereals Sample_Collection Sample Collection (Representative Cereal Sample) Homogenization Sample Homogenization (Grinding) Sample_Collection->Homogenization Extraction Solvent Extraction (Acetonitrile/Water) Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE Cleanup) Extraction->Cleanup Analysis UPLC-MS/MS Analysis Cleanup->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Reporting Reporting of Results (µg/kg) Data_Processing->Reporting

References

The Discovery and History of T-2 Triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

T-2 triol is a significant metabolite of the highly toxic T-2 toxin, a type A trichothecene mycotoxin produced by various species of Fusarium fungi.[1][2] The parent compound, T-2 toxin, is a notorious contaminant of cereal grains and has been implicated in various mycotoxicoses in both humans and animals.[3] Understanding the biotransformation of T-2 toxin into its metabolites, such as this compound, is crucial for a comprehensive risk assessment and for the development of potential therapeutic interventions. This technical guide provides a detailed overview of the discovery, history, and key experimental findings related to this compound, with a focus on its chemical properties, toxicological profile, and mechanism of action.

Discovery and History

The parent compound, T-2 toxin, was first isolated in 1968 by Bamburg et al. from cultures of Fusarium tricinctum (later correctly identified as Fusarium sporotrichioides). Subsequent research into the metabolism of T-2 toxin led to the identification of several derivatives, including HT-2 toxin, neosolaniol, and T-2 tetraol.

This compound, also known as deacetyl HT-2 toxin, was identified as a further deacetylation product in the metabolic cascade of T-2 toxin.[4] Early pioneering work in the 1980s by Yoshizawa and colleagues was instrumental in elucidating the metabolic pathways of T-2 toxin in various animal species, which led to the characterization of this compound as a significant metabolite.[1][5][6] It is formed in vivo through the hydrolysis of the acetyl group at the C-4 position of HT-2 toxin.[4]

Chemical and Physical Properties

This compound is a tetracyclic sesquiterpenoid belonging to the trichothecene family. Its chemical structure is characterized by a 12,13-epoxy ring, which is a key feature for the toxic activity of trichothecenes.

PropertyValueReference
CAS Number 34114-98-2[7]
Molecular Formula C₂₀H₃₀O₇[7]
Molecular Weight 382.45 g/mol [7]
Synonyms T2 triol, Deacetyl HT-2 Toxin[7][8]
Melting Point 162°C[7]
Solubility Soluble in DMSO, Dichloromethane, Methanol. Slightly soluble in water.[7]
Appearance White to off-white powder[7]

Quantitative Toxicological Data

This compound is generally considered to be less toxic than its parent compounds, T-2 toxin and HT-2 toxin. However, it still exhibits significant cytotoxic effects.

Table 1: Comparative Cytotoxicity of T-2 Toxin and its Metabolites

CompoundCell LineIC₅₀ ValueReference
T-2 toxinHuman Renal Proximal Tubule Epithelial Cells (RPTEC)0.2 µM[9]
HT-2 toxinHuman Renal Proximal Tubule Epithelial Cells (RPTEC)0.7 µM[9]
NeosolaniolHuman Renal Proximal Tubule Epithelial Cells (RPTEC)3.0 µM[9]
This compound Human Renal Proximal Tubule Epithelial Cells (RPTEC)8.3 µM[9]
T-2 tetraolHuman Renal Proximal Tubule Epithelial Cells (RPTEC)25.1 µM[9]
This compound Porcine Leydig Cells230 nM[8]

Table 2: Pharmacokinetic Parameters of this compound in Broiler Chickens

ParameterValueReference
Half-life (t½) 9.6 minutes[10]
Peak Plasma Concentration (Cmax) 563 ng/mL[10]
Time to Peak Plasma Concentration (Tmax) 2.5 minutes[10]

Table 3: In Vitro Metabolism of T-2 Toxin to this compound in HepG2 Cells

Time (hours)This compound Concentration (nM) in Cell Fraction (Mean ± SEM)Reference
1Not Detected[11]
21.7 ± 0.4[11]
31.1 ± 0.3[11]
60.5 ± 0.1[11]
80.2 ± 0.03[11]
24Not Detected[11]
(Initial T-2 toxin concentration was 60 nM)

Experimental Protocols

Extraction and Purification of this compound from Cell Culture

The following protocol is adapted from a method used for the analysis of T-2 toxin and its metabolites in HepG2 cells.[11]

1. Sample Preparation:

  • Culture HepG2 cells to 80% confluency in 6-well plates.

  • Expose cells to T-2 toxin at the desired concentration and for various time points.

  • Collect the cell culture medium and the cell fraction separately. To collect the cell fraction, wash the wells with PBS, and then detach the cells using trypsin.

2. Extraction:

  • To a 0.5 mL aliquot of the cell culture medium or cell suspension, add 3 mL of ethyl acetate.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 5,600 x g for 5 minutes at 4°C.

  • Collect the supernatant (ethyl acetate layer).

  • Dry the supernatant under a stream of nitrogen gas at 45°C.

3. Reconstitution:

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis (e.g., 20% methanol in water with 0.1% formic acid and 5 mM ammonium formate).

LC-Q-TOF MS Analysis of this compound

The following is a representative Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS) method for the analysis of this compound.[11]

1. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A suitable gradient to separate this compound from other metabolites (e.g., a linear gradient from 20% to 100% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF).

  • Data Acquisition: Full scan mode to identify metabolites and targeted MS/MS mode for confirmation and quantification.

  • Precursor Ion for this compound (m/z): [M+H]⁺ = 383.2064

  • Collision Energy: Optimized for the fragmentation of the this compound precursor ion.

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for trichothecenes, including T-2 toxin and its metabolites, is the inhibition of protein synthesis.[12] This occurs through their binding to the 60S ribosomal subunit, which disrupts the function of peptidyl transferase, a critical enzyme in the elongation step of translation.[12] While this compound is less potent than T-2 toxin, it is still capable of inducing cytotoxic effects, including apoptosis.[9][13]

T-2 Toxin-Induced Apoptosis Pathway

The parent compound, T-2 toxin, is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14][15] this compound has also been shown to induce apoptosis, although at higher concentrations than T-2 toxin.[9] The key signaling events in T-2 toxin-induced apoptosis are depicted below.

T2_Toxin_Apoptosis_Pathway T2_Toxin T-2 Toxin ROS ↑ Reactive Oxygen Species (ROS) T2_Toxin->ROS Mitochondria Mitochondria ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

T-2 Toxin-Induced Mitochondrial Apoptosis Pathway
T-2 Toxin and MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. T-2 toxin has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are generally associated with stress responses and apoptosis.[16][17]

T2_Toxin_MAPK_Pathway T2_Toxin T-2 Toxin Cellular_Stress Cellular Stress (e.g., Ribotoxic Stress) T2_Toxin->Cellular_Stress ASK1 ASK1 Cellular_Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 p38 p38 MKK3_6->p38 Apoptosis_Genes ↑ Expression of Apoptosis-related Genes p38->Apoptosis_Genes AP1->Apoptosis_Genes Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

T-2 Toxin Activation of MAPK Signaling Pathways

Chemical Synthesis

While this compound is primarily studied as a metabolite, its chemical synthesis is important for producing analytical standards and for further toxicological studies. The synthesis of this compound glucosides has been reported, which indicates the availability of synthetic routes to this compound itself.[18] The general approach involves the selective deacetylation of a more substituted trichothecene precursor.

Conclusion

This compound is a key metabolite in the biotransformation of T-2 toxin. Although less toxic than its parent compound, it retains cytotoxic properties and contributes to the overall toxicological profile of T-2 toxin exposure. Further research into the specific signaling pathways modulated by this compound and its potential synergistic effects with other mycotoxins is warranted to fully understand its impact on human and animal health. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

References

T-2 Triol: An In-depth Technical Guide on its Effects on Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of T-2 triol, a mycotoxin metabolite, on protein synthesis. It delves into the molecular mechanisms, quantitative effects, relevant signaling pathways, and detailed experimental protocols for studying these interactions.

Introduction

This compound is a metabolite of the T-2 toxin, a type A trichothecene mycotoxin produced by various Fusarium species.[1] Like its parent compound, this compound is recognized for its cytotoxic properties, which are primarily attributed to its ability to inhibit protein synthesis in eukaryotic cells.[2][3] The core of its toxicological activity is linked to the 12,13-epoxytrichothecene ring structure, which is characteristic of this class of mycotoxins.[1] Understanding the precise effects of this compound on protein synthesis is crucial for toxicology studies, drug development, and risk assessment in food safety.

Mechanism of Action: Ribosome Inhibition

The primary molecular target for this compound and other trichothecenes is the eukaryotic ribosome, the cellular machinery responsible for protein synthesis.[1][4]

Binding to the 60S Ribosomal Subunit: this compound exerts its inhibitory effect by binding to the 60S ribosomal subunit.[1][5] This interaction occurs at the peptidyl transferase center (PTC), the active site responsible for catalyzing the formation of peptide bonds between amino acids.[6][7] The binding is specific and of high affinity.[8] X-ray crystallography studies on related trichothecenes have revealed that they bind to the A-site of the PTC.[9][10] This binding physically obstructs the proper positioning of aminoacyl-tRNA, thereby stalling the translation process.

Inhibition of Translation Steps: The binding of trichothecenes to the ribosome can interfere with different stages of translation: initiation, elongation, and termination.[3][11] While some trichothecenes are known to be potent inhibitors of the initiation step, leading to the breakdown of polyribosomes, others, like trichodermin, primarily inhibit the elongation and/or termination steps.[12][13] T-2 toxin, and by extension its metabolites like this compound, are thought to primarily inhibit the initiation of the polypeptide chain, though effects on elongation and termination have also been reported depending on the concentration and the specific translation system being studied.[1][3][11]

T-2_Triol_Mechanism_of_Action cluster_ribosome 60S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) A_Site A-Site P_Site P-Site Inhibition Inhibition of Peptide Bond Formation A_Site->Inhibition P_Site->Inhibition T2_Triol This compound T2_Triol->A_Site Binds to A-Site within PTC Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Binding blocked Protein_Synthesis_Blocked Protein Synthesis Blocked Inhibition->Protein_Synthesis_Blocked Ribotoxic_Stress_Signaling T2_Triol This compound Ribosome Ribosome Binding (60S Subunit) T2_Triol->Ribosome Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Ribotoxic_Stress Ribotoxic Stress Response Protein_Synthesis_Inhibition->Ribotoxic_Stress MAPK_Activation MAPK Activation (JNK, p38) Ribotoxic_Stress->MAPK_Activation Apoptosis Apoptosis MAPK_Activation->Apoptosis Cytokine_Expression Altered Cytokine Expression MAPK_Activation->Cytokine_Expression Experimental_Workflow_Protein_Synthesis_Assay cluster_in_vitro In Vitro Assay cluster_cell_based Cell-Based Assay A1 Prepare Reticulocyte Lysate Reaction Mix A2 Add this compound (Varying Concentrations) A1->A2 A3 Add Radiolabeled Amino Acid & Incubate A2->A3 A4 Precipitate Proteins (TCA) A3->A4 A5 Filter and Measure Radioactivity A4->A5 Analysis Data Analysis: Calculate % Inhibition & IC50 A5->Analysis B1 Culture Cells in Multi-well Plate B2 Treat Cells with This compound B1->B2 B3 Pulse with Radiolabeled Amino Acid B2->B3 B4 Lyse Cells & Precipitate Proteins (TCA) B3->B4 B5 Measure Incorporated Radioactivity B4->B5 B5->Analysis

References

cellular uptake and transport of T-2 triol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Cellular Uptake and Transport of T-2 Triol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a primary metabolite of the T-2 toxin, a type A trichothecene mycotoxin produced by Fusarium species that contaminates cereal grains worldwide.[1][2] Understanding the cellular uptake and transport of T-2 toxin and its metabolites is critical for assessing its toxicological impact and developing mitigation strategies. This guide synthesizes the current understanding of how these toxins enter and are processed by cells. Direct research on the cellular uptake kinetics of this compound is limited; therefore, this document focuses on the well-documented transport of its parent compound, T-2 toxin, and the subsequent intracellular metabolic cascade that produces this compound. This guide provides a summary of quantitative permeability data, detailed experimental protocols for assessing transport, and visualizations of the proposed transport mechanism and experimental workflows.

Introduction to T-2 Toxin and this compound

T-2 toxin is a potent, low molecular weight sesquiterpenoid mycotoxin known for its cytotoxic, immunotoxic, and neurotoxic effects.[1][3] Its toxicity is primarily attributed to the inhibition of protein synthesis.[1] Upon ingestion, T-2 toxin is rapidly absorbed and metabolized in the body.[2][4] The primary metabolic pathway involves a series of deacetylation and hydrolysis reactions.[5][6] T-2 toxin is first deacetylated at the C-4 position to form HT-2 toxin, its major and equally toxic metabolite.[4][7] Further hydrolysis leads to the formation of this compound and T-2 tetraol.[4][8] Because this compound is predominantly formed within the cell after the uptake of T-2 toxin, its cellular concentration is intrinsically linked to the transport of its parent compound.[7][9]

Cellular Uptake and Transport Mechanisms

The cellular uptake of T-2 toxin and its metabolites is governed by their physicochemical properties and interactions with the cell membrane and potential transporters.

Passive Diffusion of T-2 Toxin

The prevailing mechanism for the cellular entry of T-2 toxin is passive diffusion. Trichothecenes, including T-2 toxin, are lipophilic (fat-soluble) and have a low molecular weight, characteristics that allow them to readily pass through the lipid bilayer of cell membranes without the need for a specific transporter protein.[1][10] This property facilitates their rapid absorption from the gastrointestinal tract, skin, and respiratory mucosa.[1][2]

Intracellular Metabolism: The Origin of this compound

Once T-2 toxin has entered the cell via passive diffusion, it is rapidly metabolized by intracellular enzymes, primarily carboxylesterases.[4] This biotransformation is a critical step in the toxin's mechanism of action and detoxification pathway.

  • T-2 Toxin to HT-2 Toxin: The acetyl group at the C-4 position is removed, yielding HT-2 toxin.[7]

  • HT-2 Toxin to this compound: The isovaleryl group at the C-8 position of HT-2 toxin is hydrolyzed, resulting in the formation of this compound.[5]

Studies using human cell lines such as HepG2 (liver) and HT-29 (colon) have demonstrated this metabolic sequence, showing a rapid decrease in intracellular T-2 toxin concentration corresponding with an increase in HT-2 toxin and, subsequently, this compound.[5][7][9] This indicates that this compound's presence within the cytoplasm is primarily a result of metabolic conversion rather than direct transport from the extracellular environment.

G cluster_membrane Cell Membrane cluster_cell Cytoplasm T2 T-2 Toxin HT2 HT-2 Toxin T2->HT2 Deacetylation (C-4) T2Triol This compound HT2->T2Triol Hydrolysis (C-8) Enzymes Carboxylesterases Enzymes->T2 Enzymes->HT2 Extracellular_T2 Extracellular T-2 Toxin Extracellular_T2->T2 Passive Diffusion G start Start step1 Seed Caco-2 cells on Transwell® inserts start->step1 step2 Culture for 21-28 days for differentiation step1->step2 step3 Verify Monolayer Integrity (Measure TEER) step2->step3 decision TEER > 200 Ω·cm²? step3->decision step4 Prepare Dosing Solution (Test Compound in HBSS) decision->step4 Yes discard Discard Plate and Re-culture decision->discard No step5 Perform Transport Assay (A→B and B→A) step4->step5 step6 Collect samples from donor and receiver compartments at timed intervals step5->step6 step7 Quantify Compound Concentration (LC-MS/MS) step6->step7 step8 Calculate Papp and Efflux Ratio step7->step8 end End step8->end

References

T-2 Triol as a Biomarker of T-2 Toxin Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of T-2 triol as a crucial biomarker for assessing exposure to T-2 toxin, one of the most potent trichothecene mycotoxins. T-2 toxin, a secondary metabolite produced by various Fusarium species, contaminates cereal crops and poses a significant threat to human and animal health. Understanding its metabolism and identifying reliable biomarkers is paramount for accurate exposure assessment, diagnosis of mycotoxicosis, and the development of effective countermeasures.

Executive Summary

Upon entering the body, T-2 toxin undergoes rapid and extensive metabolism, primarily in the liver. The main metabolic pathway involves hydrolysis and hydroxylation, leading to the formation of several metabolites, including HT-2 toxin, this compound, neosolaniol, and T-2 tetraol.[1][2][3][4] Among these, this compound has emerged as a key biomarker due to its presence in biological fluids following T-2 toxin exposure. This guide details the metabolic pathways, provides quantitative data on this compound detection, outlines experimental protocols for its analysis, and visualizes the associated cellular signaling cascades affected by T-2 toxin.

Metabolism of T-2 Toxin to this compound

The biotransformation of T-2 toxin is a multi-step process. Initially, T-2 toxin is rapidly deacetylated at the C-4 position to form HT-2 toxin, a major and also toxic metabolite.[3] Subsequently, HT-2 toxin can be further metabolized through hydrolysis of the acetyl group at C-15, resulting in the formation of this compound.[5] Other reactions include hydroxylation at the C-3' position of the isovaleryl group.[6] The intestinal microbiota also plays a role in the metabolism of T-2 toxin and its modified forms, such as T-2-3-glucoside, which can be hydrolyzed back to the parent toxin and its metabolites.[1]

T2_Metabolism T2 T-2 Toxin HT2 HT-2 Toxin T2->HT2 Deacetylation (C-4) T2_triol This compound HT2->T2_triol Hydrolysis (C-15) Metabolites Other Metabolites (Neosolaniol, T-2 Tetraol, etc.) HT2->Metabolites Excretion Excretion (Urine, Feces) T2_triol->Excretion Metabolites->Excretion

Caption: Metabolic pathway of T-2 toxin to this compound.

Quantitative Data for this compound as a Biomarker

The presence and concentration of this compound in biological matrices such as urine are indicative of T-2 toxin exposure. Several studies have quantified T-2 toxin and its metabolites in human samples.

AnalyteMatrixPrevalenceMean Concentration (ng/mg Crea)Concentration Range (ng/mg Crea)Reference
T-2 ToxinUrine21%1.340.22–6.54[7]
HT-2 ToxinUrine30%1.23Not specified[7]
This compound Urine56%Not specifiedNot specified[7]
3'-OH-T-2Urine99.7%Not specifiedNot specified[7]
Analytical MethodMatrixAnalyte(s)LOD (µg/kg)LOQ (µg/kg)Reference
UPLC-PDAOats and WheatT-2, HT-29.0 (T-2), 5.7 (HT-2)29 (T-2), 19 (HT-2)[8]
LC-Q-TOF MSCell CultureT-2, HT-2, this compound, T-2 tetraol, Neosolaniol0.02-0.2 ng/mLNot specified[9]

Experimental Protocols

Sample Preparation for this compound Analysis from Urine

This protocol is a generalized procedure based on common practices in the field.

  • Sample Collection: Collect urine samples in sterile containers.

  • Enzymatic Hydrolysis (optional but recommended for total biomarker concentration):

    • To 1 mL of urine, add β-glucuronidase/arylsulfatase to deconjugate glucuronide and sulfate metabolites.

    • Incubate the mixture at 37°C for a specified period (e.g., overnight).

  • Solid Phase Extraction (SPE) for Clean-up:

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a highly sensitive and selective method for the quantification of this compound and other T-2 toxin metabolites.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), both often containing a small percentage of a modifier like formic acid or ammonium acetate to improve ionization.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode. Positive mode is common for detecting ammonium or protonated adducts of T-2 metabolites.[7]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions for each analyte. This provides high selectivity and sensitivity.

    • Validation: The method should be validated according to established guidelines (e.g., Commission Decision 2002/657/EC) for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9]

Experimental_Workflow Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis SPE Solid Phase Extraction (Clean-up) Hydrolysis->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: Experimental workflow for this compound analysis.

Signaling Pathways Affected by T-2 Toxin

T-2 toxin exerts its toxicity through various mechanisms, primarily by inhibiting protein synthesis by binding to the 60S ribosomal subunit.[7][10] This leads to the activation of multiple stress-related signaling pathways, culminating in cellular damage, apoptosis, and immunotoxicity.

  • MAPK Pathways: T-2 toxin is known to activate mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, which are involved in stress responses and apoptosis.[1][11]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, crucial for immune responses, can be modulated by T-2 toxin, contributing to its immunotoxic effects.[1]

  • Apoptosis Pathways: T-2 toxin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of Bcl-2 family proteins (e.g., increased Bax/Bcl-2 ratio) and the activation of caspases.[11][12]

  • Oxidative Stress: T-2 toxin exposure leads to the generation of reactive oxygen species (ROS), causing oxidative stress and cellular damage.[12] This can also inhibit protective pathways like the Nrf2/HO-1 pathway.[13]

T2_Signaling T2 T-2 Toxin Ribosome Ribosome Inhibition T2->Ribosome ROS ROS Production (Oxidative Stress) T2->ROS Mitochondria Mitochondrial Dysfunction T2->Mitochondria DeathReceptor Death Receptor Activation T2->DeathReceptor JAK_STAT JAK/STAT Pathway T2->JAK_STAT MAPK MAPK Pathway (JNK, p38) Ribosome->MAPK ROS->MAPK Apoptosis_Pathway Apoptosis Pathway Mitochondria->Apoptosis_Pathway DeathReceptor->Apoptosis_Pathway MAPK->Apoptosis_Pathway Outcome Apoptosis & Cell Death Apoptosis_Pathway->Outcome

Caption: Signaling pathways affected by T-2 toxin.

Conclusion

This compound is a reliable and frequently detected biomarker of T-2 toxin exposure. Its analysis in biological fluids, particularly urine, provides a valuable tool for assessing human and animal exposure to this potent mycotoxin. The methodologies outlined in this guide, particularly LC-MS/MS, offer the necessary sensitivity and specificity for accurate quantification. A thorough understanding of the metabolic fate of T-2 toxin and its impact on cellular signaling pathways is crucial for researchers, scientists, and drug development professionals working to mitigate the health risks associated with T-2 toxin contamination. Further research focusing on the toxicokinetics of this compound and the establishment of standardized reference values will enhance its utility in clinical and regulatory settings.

References

In Vitro Cytotoxicity of T-2 Triol on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-2 triol is a trichothecene mycotoxin and a metabolite of the more potent T-2 toxin, produced by various Fusarium species.[1] While the toxic effects of T-2 toxin are well-documented, understanding the specific cytotoxicity of its metabolites, such as this compound, is crucial for a comprehensive risk assessment and for exploring potential therapeutic applications. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound on various cell lines, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Data Presentation: Comparative Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated in several in vitro studies. Generally, this compound exhibits lower cytotoxicity compared to its parent compound, T-2 toxin, and its primary metabolite, HT-2 toxin. However, it is more potent than other metabolites like T-2 tetraol and neosolaniol.[2] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. Below is a summary of reported IC50 values for this compound in different cell lines.

Cell LineCell TypeAssayExposure TimeIC50 (µM)Reference
RPTECHuman Renal Proximal Tubule Epithelial CellsCell Viability48h8.3[3]
NHLFNormal Human Lung FibroblastsCell Viability48h25.1[3]
JurkatHuman T lymphocyteNot specifiedNot specifiedCytotoxic[1]
Porcine Leydig CellsPorcine Testicular Leydig CellsNot specifiedNot specifiedLess potent than T-2 toxin[4]
HepG2Human HepatomaNeutral Red AssayNot specifiedLess potent than T-2 and HT-2 toxin[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of cytotoxicity studies. The following sections outline the standard protocols for key experiments used to assess the in vitro effects of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the respective wells. Include a solvent control and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze G cluster_pathway This compound Induced Apoptotic Signaling Pathway t2_triol This compound ros ↑ Reactive Oxygen Species (ROS) t2_triol->ros bax_bak ↑ Bax/Bak Activation ros->bax_bak bcl2 ↓ Bcl-2/Bcl-xL ros->bcl2 mito Mitochondria bax_bak->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c Disrupted Membrane Potential apaf1 Apaf-1 casp9 Caspase-9 Activation apaf1->casp9 Forms Apoptosome casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

T-2 Triol Biosynthesis in Fusarium Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-2 toxin is a highly toxic type A trichothecene mycotoxin produced by various Fusarium species, most notably Fusarium sporotrichioides. Its presence in agricultural commodities poses a significant threat to human and animal health. T-2 triol is a less toxic, metabolic byproduct of T-2 toxin, formed through deacetylation. Understanding the biosynthesis of T-2 toxin and its subsequent conversion to this compound is crucial for developing strategies to mitigate T-2 toxin contamination and for exploring potential therapeutic applications of modified trichothecenes. This guide provides a comprehensive overview of the biosynthetic pathway, its genetic regulation, key experimental protocols, and quantitative data related to this compound formation in Fusarium species.

T-2 Toxin and this compound Biosynthetic Pathway

The biosynthesis of T-2 toxin is a complex process involving a series of enzymatic reactions encoded by the TRI gene cluster. This compound is subsequently formed from T-2 toxin through hydrolysis (deacetylation) reactions. While this deacetylation is a well-documented detoxification mechanism in plants and animals, Fusarium species themselves possess the enzymatic machinery to modify T-2 toxin.[1]

The core biosynthetic pathway leading to T-2 toxin begins with the cyclization of farnesyl pyrophosphate (FPP), a primary metabolite from the isoprenoid pathway.

T2_Biosynthesis FPP Farnesyl Pyrophosphate Trichodiene Trichodiene FPP->Trichodiene Tri5 Isotrichotriol Isotrichotriol Trichodiene->Isotrichotriol Tri4 Isotrichodermol Isotrichodermol Isotrichotriol->Isotrichodermol Non-enzymatic 3-acetyl-T-2 3-acetyl T-2 toxin Isotrichodermol->3-acetyl-T-2 Multiple steps (Tri101, Tri11, Tri3, Tri1, Tri16) T2_Toxin T-2 Toxin 3-acetyl-T-2->T2_Toxin Tri8 (esterase) T2_Triol This compound T2_Toxin->T2_Triol Hydrolysis (Esterases) Regulatory_Pathways cluster_env Environmental Signals cluster_signal Signaling Pathways cluster_tf Transcription Factors Nutrient Limitation Nutrient Limitation MAPK_Cascade MAP Kinase Cascade Nutrient Limitation->MAPK_Cascade cAMP_PKA_Pathway cAMP-PKA Pathway Nutrient Limitation->cAMP_PKA_Pathway pH pH pH->MAPK_Cascade Oxidative Stress Oxidative Stress Oxidative Stress->MAPK_Cascade Tri10 Tri10 MAPK_Cascade->Tri10 cAMP_PKA_Pathway->Tri10 Tri6 Tri6 Tri10->Tri6 TRI_Genes TRI Gene Expression Tri6->TRI_Genes Culture_Workflow Start Start: F. sporotrichioides culture on PDA Inoculation Inoculate autoclaved grain (e.g., rice, corn) with fungal plugs Start->Inoculation Incubation Incubate at 25-28°C for 2-4 weeks in the dark Inoculation->Incubation Drying Dry the culture material at 60°C Incubation->Drying Grinding Grind the dried material to a fine powder Drying->Grinding Extraction Proceed to Mycotoxin Extraction Grinding->Extraction

References

Genotoxicity and Mutagenicity of T-2 Triol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-2 triol is a major metabolic byproduct of T-2 toxin, a type A trichothecene mycotoxin produced by various Fusarium species. T-2 toxin is a common contaminant of cereal grains and has been implicated in various toxicoses in humans and animals. As a metabolite, the genotoxic and mutagenic potential of this compound is of significant interest for risk assessment and in the development of therapeutic agents that may be metabolized through similar pathways. This technical guide provides a comprehensive overview of the current knowledge on the genotoxicity and mutagenicity of this compound, including comparative cytotoxicity data, detailed experimental protocols for relevant assays, and a review of the implicated signaling pathways. While direct evidence for the genotoxicity and mutagenicity of this compound is limited, this guide extrapolates from the extensive data available for its parent compound, T-2 toxin, to provide a framework for future research.

Data Presentation: Comparative Cytotoxicity

Quantitative data on the genotoxicity and mutagenicity of this compound is scarce in publicly available literature. However, several studies have evaluated its cytotoxicity in comparison to T-2 toxin and other metabolites. The following tables summarize the available IC50 values, providing a benchmark for the relative toxicity of these compounds.

CompoundCell LineAssayIC50 (µM)Reference
T-2 toxinRPTEC (human renal proximal tubule epithelial cells)Cell Viability0.2[1]
T-2 toxinNHLF (normal human lung fibroblasts)Cell Viability0.5[1]
HT-2 toxinRPTECCell Viability0.7[1]
HT-2 toxinNHLFCell Viability3.0[1]
NeosolaniolRPTECCell Viability2.5[1]
NeosolaniolNHLFCell Viability1.8[1]
This compound RPTEC Cell Viability 8.3 [1]
This compound NHLF Cell Viability 25.1 [1]
T-2 tetraolRPTECCell Viability10.2[1]
T-2 tetraolNHLFCell Viability>50[1]
CompoundCell LineAssayMidpoint Cytotoxicity (ng/mL)Reference
T-2 toxinHepG2 (human hepatoma)Neutral Red<10[2][3]
HT-2 toxinHepG2Neutral Red~20[2][3]
This compound HepG2 Neutral Red ~100 [2][3]
T-2 tetraolHepG2Neutral Red>1000[2][3]

These data indicate that this compound is significantly less cytotoxic than its parent compound, T-2 toxin, and the primary metabolite, HT-2 toxin.

Signaling Pathways

The primary mechanism of toxicity for T-2 toxin and its metabolites is the inhibition of protein synthesis.[3] However, evidence also points to the induction of oxidative stress as a key contributor to their genotoxic effects. This compound has been shown to increase intracellular reactive oxygen species (ROS) levels, which can lead to DNA damage.[4]

T-2 Toxin Metabolism

T-2 toxin is metabolized in vivo to various derivatives, including this compound. Understanding this metabolic pathway is crucial for assessing the potential exposure and effects of its metabolites.

T2_Metabolism T2 T-2 Toxin HT2 HT-2 Toxin T2->HT2 Hydrolysis Neosolaniol Neosolaniol T2->Neosolaniol Hydrolysis T2_triol This compound HT2->T2_triol Hydrolysis Glucuronides Glucuronide Conjugates HT2->Glucuronides T2_tetraol T-2 Tetraol T2_triol->T2_tetraol Hydrolysis T2_triol->Glucuronides

Metabolic pathway of T-2 toxin.
Oxidative Stress-Induced DNA Damage

The generation of ROS by this compound can overwhelm the cellular antioxidant defense mechanisms, leading to oxidative damage to cellular macromolecules, including DNA. This can result in single- and double-strand breaks, base modifications, and the formation of abasic sites, ultimately contributing to genotoxicity and mutagenicity.

Oxidative_Stress_Pathway T2_triol This compound ROS Increased ROS Production T2_triol->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage (Strand breaks, base oxidation) Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Mutation Mutation DNA_Damage->Mutation

Oxidative stress-induced DNA damage pathway.

Experimental Protocols

While specific experimental data for the genotoxicity and mutagenicity of this compound are limited, the following standard protocols are widely used for such assessments and can be adapted for testing this compound.

Ames Test (Bacterial Reverse Mutation Assay)

Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-deficient medium.

Methodology:

  • Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used to detect different types of mutations.

  • Metabolic Activation: Tests should be conducted with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Procedure:

    • Prepare a base agar layer in petri dishes.

    • In a separate tube, mix the tester strain, the test compound (this compound) at various concentrations, and either S9 mix or a buffer control.

    • Add top agar to the mixture and pour it over the base agar.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants, typically at least a two-fold increase over the solvent control.

In Vitro Micronucleus Test

Principle: This assay detects genotoxic damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis.

Methodology:

  • Cell Lines: Human or mammalian cell lines such as HepG2, TK6, or CHO cells are suitable.

  • Treatment: Expose the cells to at least three concentrations of this compound, a negative control, and a positive control, both with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: After an appropriate incubation period (typically 1.5-2 normal cell cycles), harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Comet Assay (Single Cell Gel Electrophoresis)

Principle: This sensitive method detects DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from the chosen cell line or primary cells.

  • Treatment: Expose the cells to this compound at various concentrations, along with appropriate controls.

  • Embedding: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline buffer to unwind the DNA and then subject them to electrophoresis.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

  • Data Analysis: Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity (% DNA in the tail), and tail moment. A dose-dependent increase in these parameters indicates DNA damage.

Comet_Assay_Workflow A Cell Treatment with this compound B Embed Cells in Agarose on Slide A->B C Cell Lysis B->C D Alkaline Unwinding C->D E Electrophoresis D->E F DNA Staining E->F G Fluorescence Microscopy F->G H Image Analysis of Comets G->H

Workflow for the Comet Assay.

Conclusion

The available data suggest that this compound is significantly less cytotoxic than its parent compound, T-2 toxin. While direct evidence for the genotoxicity and mutagenicity of this compound is currently lacking, its ability to induce oxidative stress provides a plausible mechanism by which it could cause DNA damage. Further research employing standardized genotoxicity and mutagenicity assays, such as the Ames test, in vitro micronucleus test, and Comet assay, is imperative to fully characterize the risk profile of this T-2 toxin metabolite. The experimental protocols provided in this guide offer a robust framework for conducting such investigations. A thorough understanding of the genotoxic potential of this compound is essential for accurate risk assessment and for ensuring the safety of food, feed, and pharmaceutical products.

References

T-2 Triol and Oxidative Stress Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of T-2 triol, a primary metabolite of the T-2 toxin, in inducing oxidative stress. The document provides a comprehensive overview of the current understanding of its mechanisms, relevant signaling pathways, and quantitative effects on cellular systems. Detailed experimental protocols and visual representations of key processes are included to support further research and drug development efforts in this area.

Introduction to this compound and Oxidative Stress

This compound is a trichothecene mycotoxin produced through the metabolism of the more potent T-2 toxin, which is a secondary metabolite of various Fusarium species found in contaminated grains.[1] While often considered less toxic than its parent compound, this compound still exhibits significant cytotoxic effects, with oxidative stress being a key underlying mechanism of its toxicity.[1][2] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. This guide focuses on the specific role of this compound in initiating this imbalance and the subsequent cellular responses.

Quantitative Effects of this compound on Oxidative Stress Markers

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on key markers of oxidative stress in the human hepatoma cell line, HepG2.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production in HepG2 Cells

This compound Concentration (µM)Incubation Time (hours)ROS Production (% of Control)
0.1224~110%
0.2524~115%
0.4524121.75%

Data sourced from Romera et al. (2022).[1]

Table 2: Effect of this compound on Glutathione (GSH) and Glutathione Disulfide (GSSG) Levels in HepG2 Cells

This compound Concentration (µM)Incubation Time (hours)GSH Levels (% of Control)GSSG Levels (% of Control)GSH/GSSG Ratio (% of Control)
0.452442.1%134.2%46.7%

Data sourced from Romera et al. (2022).[1]

Table 3: Effect of this compound on Antioxidant Enzyme Activity in HepG2 Cells

This compound Concentration (µM)Incubation Time (hours)Glutathione S-transferase (GST) Activity (% of Control)Glutathione Peroxidase (GPx) Activity (% of Control)Catalase (CAT) Activity (% of Control)Superoxide Dismutase (SOD) Activity (% of Control)
0.1224IncreasedNo significant changeIncreasedIncreased
0.2524IncreasedNo significant changeIncreasedIncreased
0.4524IncreasedNo significant changeIncreasedIncreased

Qualitative trends sourced from Romera et al. (2022), which reported a significant increase in GST, CAT, and SOD activity across the tested concentrations of this compound, while GPx activity remained unchanged.[1]

Signaling Pathways in this compound-Induced Oxidative Stress

While direct research on the signaling pathways activated by this compound is limited, it is hypothesized to involve pathways similar to its parent compound, the T-2 toxin, due to structural similarities and shared mechanisms of inducing oxidative stress.

Hypothesized Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, including those for antioxidant enzymes. It is hypothesized that this compound, by inducing ROS, may initially activate this protective pathway. However, prolonged or high-dose exposure, similar to the T-2 toxin, could potentially lead to the suppression of the Nrf2 pathway, exacerbating oxidative damage.[3]

G T2_triol This compound ROS Increased ROS T2_triol->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 destabilizes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection promotes

Caption: Hypothesized Nrf2 signaling pathway activation by this compound.

Hypothesized MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis in response to extracellular stimuli, including oxidative stress. The T-2 toxin is known to activate these pathways, leading to downstream cellular effects.[4] It is plausible that this compound-induced ROS also activates the MAPK pathways, contributing to its cytotoxic and pro-apoptotic effects.

G T2_triol This compound ROS Increased ROS T2_triol->ROS induces MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates p38_JNK p38 / JNK MAPKK->p38_JNK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) p38_JNK->Transcription_Factors activates Apoptosis_Inflammation Apoptosis & Inflammation Transcription_Factors->Apoptosis_Inflammation leads to

Caption: Hypothesized MAPK signaling pathway activation by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide for the assessment of this compound-induced oxidative stress.

Experimental Workflow

The general workflow for investigating the impact of this compound on oxidative stress in a cell culture model is outlined below.

G cluster_cell_culture Cell Culture & Treatment cluster_assays Oxidative Stress Assays cluster_analysis Data Analysis Cell_Seeding Seed HepG2 Cells T2_Triol_Treatment Treat with this compound (0.12, 0.25, 0.45 µM) Cell_Seeding->T2_Triol_Treatment Incubation Incubate for 24 hours T2_Triol_Treatment->Incubation ROS_Assay ROS Measurement (DCFH-DA) Incubation->ROS_Assay GSH_Assay Glutathione Assay (GSH/GSSG) Incubation->GSH_Assay Enzyme_Assay Antioxidant Enzyme Activity Assays (GST, GPx, CAT, SOD) Incubation->Enzyme_Assay Data_Quantification Quantify Fluorescence/ Absorbance ROS_Assay->Data_Quantification GSH_Assay->Data_Quantification Enzyme_Assay->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis

Caption: Experimental workflow for assessing this compound-induced oxidative stress.

Measurement of Intracellular ROS

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Protocol:

  • Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Remove the culture medium and treat the cells with various concentrations of this compound (0.12, 0.25, and 0.45 µM) in fresh medium for 24 hours. Include a vehicle control group.

  • After treatment, wash the cells twice with phosphate-buffered saline (PBS).

  • Incubate the cells with 20 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Measurement of Glutathione (GSH) and Glutathione Disulfide (GSSG)

Principle: This assay is based on the enzymatic recycling method. GSH is oxidized by 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to GSSG with the formation of 5-thio-2-nitrobenzoic acid (TNB), which has a yellow color. GSSG is then reduced back to GSH by glutathione reductase, using NADPH as a cofactor. The rate of TNB formation is proportional to the total glutathione concentration. To measure GSSG specifically, GSH is first masked with a scavenger reagent.

Protocol:

  • Culture and treat HepG2 cells with this compound as described in section 4.2.1.

  • After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer.

  • Centrifuge the lysate to remove cellular debris.

  • For total glutathione measurement, add the supernatant to a reaction mixture containing DTNB and glutathione reductase in a 96-well plate.

  • For GSSG measurement, pretreat a separate aliquot of the supernatant with a GSH scavenger (e.g., 2-vinylpyridine) to block free GSH before adding it to the reaction mixture.

  • Initiate the reaction by adding NADPH.

  • Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader.

  • Calculate the concentrations of total glutathione and GSSG from a standard curve. The concentration of GSH is determined by subtracting the GSSG concentration from the total glutathione concentration.

Antioxidant Enzyme Activity Assays

General Preparation: For all enzyme activity assays, prepare cell lysates from this compound-treated and control HepG2 cells by sonication or homogenization in an appropriate cold buffer. Centrifuge the lysates to obtain the cytosolic fraction (supernatant) and determine the protein concentration of each sample for normalization.

Principle: The assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST. The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm. The rate of increase in absorbance is proportional to the GST activity.

Protocol:

  • In a 96-well UV-transparent plate, add the cell lysate to a reaction mixture containing GSH and CDNB in a suitable buffer.

  • Immediately measure the increase in absorbance at 340 nm every minute for 5-10 minutes using a microplate reader.

  • Calculate the GST activity based on the rate of change in absorbance and normalize to the protein concentration.

Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H2O2) into water and oxygen. The assay measures the rate of H2O2 disappearance.

Protocol:

  • Add the cell lysate to a reaction mixture containing a known concentration of H2O2 in a suitable buffer.

  • Monitor the decrease in absorbance at 240 nm over time as H2O2 is consumed.

  • Calculate the CAT activity based on the rate of H2O2 decomposition and normalize to the protein concentration.

Principle: This assay utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector that reacts with superoxide to produce a colored product. SOD in the sample will scavenge the superoxide radicals, thereby inhibiting the colorimetric reaction. The degree of inhibition is proportional to the SOD activity.

Protocol:

  • In a 96-well plate, combine the cell lysate with a reaction mixture containing the superoxide-generating system and the detector dye.

  • Incubate for a specific time at a controlled temperature.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the percentage of inhibition of the colorimetric reaction and determine the SOD activity from a standard curve. Normalize the activity to the protein concentration.

Conclusion

This compound, a significant metabolite of T-2 toxin, is a potent inducer of oxidative stress in vitro. It leads to an increase in ROS production, a depletion of reduced glutathione, and an altered activity profile of key antioxidant enzymes. The underlying mechanisms are hypothesized to involve the Nrf2 and MAPK signaling pathways, similar to its parent compound. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in toxicology and drug development, facilitating further investigation into the precise mechanisms of this compound-induced cytotoxicity and the development of potential therapeutic interventions. Further research is warranted to definitively elucidate the specific signaling cascades activated by this compound and to validate these findings in more complex biological systems.

References

Immunomodulatory Effects of T-2 Triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-2 triol is a significant metabolite of the highly toxic trichothecene mycotoxin, T-2 toxin. While the immunomodulatory effects of T-2 toxin are extensively documented, specific research on this compound is less abundant. This technical guide synthesizes the available data on the immunomodulatory properties of this compound, placing it within the broader context of its parent compound. It outlines its known cytotoxic effects on immune cells and extrapolates potential mechanisms of action based on the well-established pathways affected by T-2 toxin, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. This guide also provides detailed experimental protocols for assessing the immunomodulatory effects of trichothecenes, which can be adapted for future studies on this compound, and presents visual representations of hypothesized signaling pathways and experimental workflows.

Introduction to this compound

This compound is a Fusarium trichothecene mycotoxin and a metabolic byproduct of T-2 toxin.[1] In vitro studies have demonstrated its cytotoxic activity, which involves the breakdown of polyribosomes and inhibition of polypeptide chain elongation in eukaryotic cells.[1] Notably, this compound exhibits cytotoxicity in Jurkat T cells, a human T lymphocyte cell line.[1]

Comparative Cytotoxicity of T-2 Toxin and its Metabolites

The immunomodulatory effects of trichothecenes are often linked to their cytotoxic potential. The relative potency of T-2 toxin and its metabolites has been evaluated, indicating a hierarchy of toxicity. In a study using the human hepatoma cell line HepG2, the cytotoxic potency was determined to be T-2 toxin > HT-2 toxin > this compound > T-2 tetraol.[2] This suggests that while this compound is less toxic than its parent compound, it still possesses significant cytotoxic capabilities that likely contribute to its immunomodulatory effects.

Table 1: Comparative Cytotoxicity of T-2 Toxin and its Metabolites

CompoundRelative CytotoxicityTarget Cell Line (Example)Reference
T-2 Toxin++++Jurkat T cells, HepG2[2][3]
HT-2 Toxin+++Jurkat T cells, HepG2[2][3]
This compound ++Jurkat T cells, HepG2[1][2]
T-2 Tetraol+HepG2[2]

Hypothesized Immunomodulatory Mechanisms of this compound

Given the limited direct research on this compound's immunomodulatory mechanisms, we can extrapolate potential pathways based on the extensive studies of T-2 toxin. The immunomodulatory activity of T-2 toxin can be either immunosuppressive or immunostimulatory depending on the dose and duration of exposure.[4] Key mechanisms include the induction of apoptosis in immune cells and the modulation of cytokine production through the activation of signaling pathways like MAPK and NF-κB.[4][5]

Induction of Apoptosis in Immune Cells

T-2 toxin is a potent inducer of apoptosis in various immune cells, including T-cells, B-cells, and macrophages.[4] This process is often mediated by the activation of caspases and the generation of reactive oxygen species (ROS).[3] Given that this compound exhibits cytotoxicity in Jurkat T cells, it is plausible that it also induces apoptosis, albeit potentially to a lesser extent than T-2 toxin.

Modulation of Signaling Pathways

The MAPK and NF-κB signaling pathways are crucial regulators of immune responses, including inflammation and cell survival. T-2 toxin is known to activate various components of the MAPK pathway (ERK, JNK, p38) and the NF-κB pathway, leading to the differential expression of cytokines.[4][5] It is hypothesized that this compound may also interact with these pathways, thereby influencing immune cell function.

T2_Triol_Signaling_Pathway T2_Triol This compound MAPK_Pathway MAPK Cascade (ERK, JNK, p38) T2_Triol->MAPK_Pathway Activation? IKK IKK Complex T2_Triol->IKK Activation? Apoptosis_Proteins Apoptotic Proteins (e.g., Caspases) T2_Triol->Apoptosis_Proteins Activation? Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus AP1 AP-1 MAPK_Pathway->AP1 Activation IkB IκB IKK->IkB Phosphorylation (Degradation) NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation Apoptosis_Proteins->Cytoplasm Apoptosis Gene_Expression Gene Expression NFkB_n->Gene_Expression AP1->Gene_Expression Transcription

Caption: Hypothesized signaling pathways modulated by this compound.

Experimental Protocols for Assessing Immunomodulatory Effects

The following are generalized protocols that can be adapted to study the specific immunomodulatory effects of this compound on immune cells.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Culture: Culture immune cells (e.g., Jurkat T cells, peripheral blood mononuclear cells) in appropriate media and conditions.

  • Treatment: Seed cells in a 96-well plate and treat with varying concentrations of this compound (and controls, e.g., T-2 toxin, vehicle) for desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture and treat cells with this compound as described above.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cytokine Production Analysis (ELISA)

This assay quantifies the concentration of specific cytokines secreted by immune cells in response to treatment.

  • Cell Culture and Treatment: Culture and treat immune cells (e.g., macrophages, T cells) with this compound. For T cells, co-stimulation (e.g., with anti-CD3/CD28) may be required.

  • Supernatant Collection: After the desired incubation period, centrifuge the cell culture plates and collect the supernatants.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ, IL-2) according to the manufacturer's instructions.

  • Measurement: Read the absorbance using a microplate reader.

  • Quantification: Determine the cytokine concentrations based on a standard curve.

Western Blot for Signaling Pathway Analysis

This technique detects the expression and phosphorylation status of key proteins in signaling pathways.

  • Cell Culture and Treatment: Treat cells with this compound for various time points.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-p38, total p38, phospho-NF-κB p65, total p65). Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Experimental_Workflow cluster_assays Functional and Mechanistic Assays start Immune Cell Culture (e.g., T-cells, Macrophages) treatment Treatment with this compound (Dose- and Time-response) start->treatment viability Cell Viability/Proliferation (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cytokine Cytokine Profiling (ELISA) treatment->cytokine signaling Signaling Pathway Analysis (Western Blot) treatment->signaling data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cytokine->data_analysis signaling->data_analysis

Caption: General experimental workflow for assessing immunomodulatory effects.

Future Directions and Conclusion

The current body of research indicates that this compound, a metabolite of T-2 toxin, possesses cytotoxic and likely immunomodulatory properties. However, a significant knowledge gap exists regarding its specific effects on immune cell function, cytokine production, and the underlying signaling pathways. The experimental protocols and hypothesized mechanisms outlined in this guide provide a framework for future investigations. A thorough characterization of the immunomodulatory effects of this compound is crucial for a comprehensive understanding of the overall toxicity of T-2 toxin and for potential applications in drug development where modulation of the immune system is desired. Further research is warranted to elucidate the precise role of this compound in the complex interplay between trichothecenes and the immune system.

References

T-2 Triol: An In-Depth Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-2 triol, a type A trichothecene mycotoxin, is a significant metabolite of the highly toxic T-2 toxin produced by various Fusarium species. As a key intermediate in the toxicokinetics of T-2 toxin, understanding the stability and degradation pathways of this compound is crucial for accurate toxicological assessments, the development of effective decontamination strategies, and for professionals in drug development studying metabolic stability. This technical guide provides a comprehensive overview of the current scientific knowledge on the stability of this compound under various conditions and details its known degradation pathways.

Stability of this compound

The stability of this compound is influenced by several factors, including temperature, pH, and the matrix in which it is present. While specific kinetic data for this compound is limited in the literature, valuable insights can be drawn from studies on its parent compound, T-2 toxin, and other closely related metabolites.

Temperature Effects

Trichothecenes are generally stable under normal food processing and storage temperatures. However, their stability decreases with increasing temperature. Studies on T-2 toxin have shown that it is most stable at low temperatures (-70°C) and least stable at physiological temperatures (37°C)[1][2]. This compound is expected to follow a similar trend. Long-term storage of T-2 toxin in methanol at 4°C has been shown to result in degradation to HT-2 toxin and this compound[2].

pH Effects

The pH of the surrounding medium significantly impacts the stability of trichothecenes. A study on the stability of T-2, HT-2, and T-2 tetraol in biological fluids demonstrated that these toxins were most stable in urine at a pH of 6. They were found to be less stable in saline at a neutral pH of 7 and least stable in blood at a pH of 8[1]. This suggests that this compound is likely more stable in slightly acidic conditions and more prone to degradation under neutral to alkaline conditions. Strong acidic or alkaline environments can effectively deactivate T-2 toxin, and by extension, its metabolites like this compound[3].

Matrix Effects

The composition of the medium in which this compound is present can affect its stability. For instance, T-2 toxin was found to be more stable in tissue culture medium (H-199) compared to Hanks' balanced salt solution (HBSS), indicating that components within the more complex medium may have a stabilizing effect[2]. The presence of serum in the medium was also observed to accelerate the breakdown of T-2 toxin at 37°C[2].

Quantitative Stability Data

Direct quantitative stability data for this compound, such as half-life and degradation rate constants under various conditions, is not extensively available in the public domain. However, a key study on related trichothecenes provides a comparative stability profile.

CompoundMatrixTemperature (°C)pHRelative StabilityReference
T-2 toxinBlood238Least Stable[1]
HT-2 toxinBlood238Less Stable[1]
T-2 tetraolBlood238More Stable[1]
T-2 toxinUrine236More Stable[1]
HT-2 toxinUrine236More Stable[1]
T-2 tetraolUrine236Most Stable[1]
T-2 toxinSaline237Intermediate[1]
T-2 toxinH-19937-More Stable[2]
T-2 toxinHBSS37-Less Stable[2]

Table 1: Comparative Stability of T-2 Toxin and its Metabolites in Different Matrices and Conditions.

Degradation Pathways of this compound

This compound is primarily formed through the hydrolysis of T-2 toxin and its intermediate metabolite, HT-2 toxin. The degradation of this compound itself proceeds through further metabolic transformations. The main degradation pathways include hydrolysis, hydroxylation, and de-epoxidation[4][5].

Metabolic Pathways

In biological systems, T-2 toxin undergoes a series of enzymatic reactions, primarily in the liver, leading to the formation of various metabolites, including this compound.

  • Hydrolysis: The initial and major metabolic step for T-2 toxin is the hydrolysis of the acetyl group at the C-4 position to form HT-2 toxin. Subsequent hydrolysis of the acetyl group at the C-15 position of HT-2 toxin yields this compound[4][6].

  • Further Metabolism of this compound: this compound can be further metabolized to T-2 tetraol through the cleavage of the isovaleryl group at the C-8 position[4][6].

  • Hydroxylation: Hydroxylation can also occur on the isovaleryl side chain of T-2 toxin and its metabolites, leading to compounds such as 3'-hydroxy-T-2 and 3'-hydroxy-HT-2[1][3].

  • De-epoxidation: The 12,13-epoxy group is crucial for the toxicity of trichothecenes. De-epoxidation is a detoxification pathway that can occur in some microorganisms[7].

The following diagram illustrates the primary metabolic pathway leading to and from this compound.

T2_Metabolic_Pathway T2 T-2 Toxin HT2 HT-2 Toxin T2->HT2 Hydrolysis (C-4) Other_Metabolites Other Metabolites (e.g., Hydroxylated, Conjugated) T2->Other_Metabolites T2_triol This compound HT2->T2_triol Hydrolysis (C-15) HT2->Other_Metabolites T2_tetraol T-2 Tetraol T2_triol->T2_tetraol Hydrolysis (C-8) T2_triol->Other_Metabolites

Metabolic pathway of T-2 toxin to this compound and T-2 tetraol.
Chemical Degradation

Under forced degradation conditions, such as strong acid or base hydrolysis, oxidation, and photolysis, this compound is expected to degrade. The primary chemical degradation pathway is likely hydrolysis of the remaining ester linkage at the C-8 position to form T-2 tetraol. The epoxide ring, while generally stable, can be opened under strong acidic conditions[3].

The following diagram illustrates the potential chemical degradation pathways of this compound.

T2_Triol_Degradation cluster_conditions Degradation Conditions Acid Acidic Hydrolysis T2_tetraol T-2 Tetraol Acid->T2_tetraol Epoxide_Opened Epoxide-Opened Products Acid->Epoxide_Opened Base Basic Hydrolysis Base->T2_tetraol Oxidation Oxidative Stress Oxidized_Products Oxidized Products Oxidation->Oxidized_Products T2_triol This compound T2_triol->T2_tetraol T2_triol->Epoxide_Opened T2_triol->Oxidized_Products

Potential chemical degradation pathways of this compound.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, and photolysis) and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade acetonitrile, methanol, and water

  • HPLC system with a UV or mass spectrometry (MS) detector

  • C18 reversed-phase HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep the solid this compound reference standard in an oven at 60°C for 24 hours.

    • Dissolve the stressed sample in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (254 nm) for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to any stress conditions.

  • HPLC Analysis:

    • Analyze all samples by a validated HPLC method. A typical starting point for method development could be a C18 column with a gradient elution of acetonitrile and water.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

    • Peak purity analysis should be performed to ensure that the this compound peak is free from any co-eluting degradation products.

The following diagram outlines the workflow for a forced degradation study.

Forced_Degradation_Workflow Start Start: this compound Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress Stress->Thermal Photo Photolytic Stress Stress->Photo Analysis HPLC Analysis (UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Evaluation: - % Degradation - Peak Purity - Identify Degradants Analysis->Data End End: Stability-Indicating Method Established Data->End

Workflow for a forced degradation study of this compound.

Conclusion

This compound, a key metabolite of T-2 toxin, exhibits stability that is dependent on temperature, pH, and the surrounding matrix. It is generally more stable in slightly acidic conditions and at lower temperatures. The primary degradation pathways involve hydrolysis of its ester group to form T-2 tetraol, with potential for other reactions such as de-epoxidation and oxidation under specific conditions. While direct quantitative stability data for this compound is sparse, a comprehensive understanding can be built upon the knowledge of its parent compound and other related trichothecenes. The provided experimental framework for forced degradation studies offers a robust starting point for researchers to develop and validate stability-indicating methods for this compound, which is essential for accurate risk assessment and in the broader field of drug development. Further research focusing on the degradation kinetics of this compound is warranted to fill the existing knowledge gaps.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of T-2 Triol in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

T-2 triol is a type A trichothecene mycotoxin, a toxic metabolite produced by various Fusarium species that can contaminate a wide range of agricultural commodities, particularly cereals like wheat, oats, barley, and maize.[1][2] As a hydrolysis product of the more well-known T-2 toxin, this compound's presence in the food chain is a significant concern for human and animal health.[3] Its detection and quantification are crucial for food safety assessment and regulatory compliance. These application notes provide detailed protocols for the analysis of this compound in food matrices using advanced analytical techniques, intended for researchers, scientists, and professionals in drug development and food safety.

The primary analytical methods for this compound and other trichothecenes include chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) or mass spectrometry (MS), and Gas Chromatography (GC) coupled with MS.[4][5][6] Immunoassays like Enzyme-Linked Immunosorbent Assay (ELISA) also offer a rapid screening approach.[6][7][8] This document will focus on providing a comprehensive overview of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, widely considered the gold standard for its sensitivity and specificity, and an ELISA protocol for rapid screening.[8][9]

Biotransformation Pathway of T-2 Toxin

T-2 toxin is rapidly metabolized in biological systems, leading to the formation of several derivatives, including HT-2 toxin, neosolaniol, and this compound. Understanding this pathway is essential for comprehensive risk assessment, as the toxicity of the metabolites can vary.

T2_Metabolism T2 T-2 Toxin HT2 HT-2 Toxin T2->HT2 Deacetylation NEO Neosolaniol T2->NEO Hydrolysis Glucuronides Glucuronide Conjugates T2->Glucuronides Glucuronidation T2_triol This compound HT2->T2_triol Deacetylation HT2->Glucuronides Glucuronidation NEO->T2_triol Hydrolysis T2_tetraol T-2 Tetraol T2_triol->T2_tetraol Hydrolysis T2_triol->Glucuronides Glucuronidation

Caption: Metabolic pathway of T-2 toxin.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the detection of this compound and related toxins in different food matrices.

Table 1: Performance of LC-MS/MS Methods for Trichothecene Analysis

Analyte(s)MatrixExtraction SolventClean-upLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
T-2, HT-2, this compound, T-2 tetraol, NEOCereals and cereal-based productsAcetonitrile/water (84/16, v/v)HLB-SPE-0.5–10.076.8–115.2[10]
T-2, HT-2, this compound, T-2 tetraol, NEOLayer feedAcetonitrile/water (84/16, v/v)MycoSep 227 columns0.9–7.5-50–63[11]
T-2, HT-2Wheat and maizeAcetonitrile/waterRapid clean-up>200 (for T-2)--[9]
T-2, HT-2Human Urine---0.2 (T-2), 0.4 (HT-2)79-116[12]

Table 2: Performance of HPLC-FLD and GC-MS Methods

MethodAnalyte(s)MatrixLOD (µg/kg)Recovery (%)RSD (%)Reference
HPLC-FLDT-2, HT-2Oats, wheat, rye, barley, maize170–993–8[4]
HPLC-FLDT-2, HT-2Cereals-74–1200.5–20.3[13]
GC-MST-2, HT-2Cereals and baby food-83–130 (baby food), 84-115 (cereal)14-25 (baby food), 10-17 (cereal)[14]

Table 3: Performance of Immunoassay Methods

MethodAnalyte(s)MatrixLOD (µg/kg)STC (µg/kg)Reference
ELISAT-2, HT-2Cereals, baby food-12.5 (cereals), 7.5 (baby food)[6]
ELISAT-2Cereals--[7]
Optical ImmunoassayT-2, HT-2Baby food, breakfast cereal, wheat25 (baby food & cereal), 26 (wheat)-[15]
FPIAT-2, HT-2Wheat10-[16]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; STC: Screening Target Concentration; FPIA: Fluorescence Polarization Immunoassay.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by LC-MS/MS

This protocol describes a sensitive and selective method for the simultaneous determination of T-2 toxin and its metabolites, including this compound, in cereal-based food products.[10]

1. Materials and Reagents

  • Reference standards of T-2 toxin, HT-2 toxin, neosolaniol, this compound, and T-2 tetraol.[1][3][17]

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid and ammonium acetate.

  • Solid-phase extraction (SPE) cartridges (e.g., HLB).[10]

2. Sample Preparation and Extraction

  • Homogenize a representative food sample (e.g., 5 g of finely ground cereal).

  • Add 20 mL of extraction solvent (acetonitrile/water, 84/16, v/v).[10]

  • Shake vigorously for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

3. Clean-up

  • Condition an HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load 5 mL of the supernatant onto the cartridge.

  • Wash the cartridge with 3 mL of water.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with A) water with 0.1% formic acid and 5 mM ammonium acetate, and B) methanol with 0.1% formic acid and 5 mM ammonium acetate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte.

5. Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up (SPE) cluster_analysis Analysis Homogenization 1. Homogenize Sample Extraction 2. Add Extraction Solvent (Acetonitrile/Water) Homogenization->Extraction Centrifugation 3. Centrifuge Extraction->Centrifugation Supernatant 4. Collect Supernatant Centrifugation->Supernatant Condition 5. Condition SPE Cartridge Supernatant->Condition Load 6. Load Supernatant Condition->Load Wash 7. Wash Cartridge Load->Wash Elute 8. Elute Analytes Wash->Elute Evaporate 9. Evaporate to Dryness Elute->Evaporate Reconstitute 10. Reconstitute Evaporate->Reconstitute LCMS 11. LC-MS/MS Analysis Reconstitute->LCMS

Caption: LC-MS/MS workflow for this compound analysis.

Protocol 2: Rapid Screening of T-2/HT-2 Toxins by ELISA

This protocol provides a general procedure for a competitive ELISA, which can be adapted from commercially available kits for the screening of T-2 and HT-2 toxins.[7][18][19][20] Note that most commercial kits are designed for T-2 and HT-2, and their cross-reactivity with this compound should be verified from the manufacturer's data.

1. Materials

  • ELISA kit for T-2/HT-2 toxin detection (containing microtiter plate, standards, conjugate, antibody, substrate, and stop solution).[7][18][19]

  • Methanol/water solution (e.g., 40:60, v/v).[7]

  • Dilution buffer (provided in the kit).

2. Sample Preparation

  • Grind a representative food sample to a fine powder.

  • Weigh 1 g of the homogenized sample into a tube.

  • Add 5 mL of methanol/water (40:60, v/v).[7]

  • Vortex for 1 minute.

  • Centrifuge at 4300 x g for 10 minutes.[7]

  • Dilute the clear supernatant with the provided dilution buffer (e.g., 1:20 dilution).[7]

3. ELISA Procedure

  • Add 50 µL of standards and diluted samples in duplicate to the wells of the microtiter plate.

  • Add 25 µL of the enzyme conjugate to each well.

  • Add 25 µL of the antibody solution to each well.

  • Incubate for 1 hour at 37°C in the dark.[7]

  • Wash the plate 3 times with washing buffer.

  • Add 100 µL of substrate solution to each well and incubate for 30 minutes at room temperature in the dark.[7]

  • Add 100 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

4. Data Analysis

  • Construct a standard curve by plotting the absorbance values against the logarithm of the standard concentrations.

  • Determine the concentration of T-2/HT-2 in the samples by interpolating their absorbance values on the standard curve.

  • Calculate the final concentration in the original sample by applying the dilution factor.

5. Workflow Diagram

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure Grind 1. Grind Sample Extract 2. Extract with Methanol/Water Grind->Extract Centrifuge 3. Centrifuge Extract->Centrifuge Dilute 4. Dilute Supernatant Centrifuge->Dilute Add_Samples 5. Add Standards & Samples Dilute->Add_Samples Add_Reagents 6. Add Conjugate & Antibody Add_Samples->Add_Reagents Incubate1 7. Incubate Add_Reagents->Incubate1 Wash 8. Wash Plate Incubate1->Wash Add_Substrate 9. Add Substrate & Incubate Wash->Add_Substrate Add_Stop 10. Add Stop Solution Add_Substrate->Add_Stop Read 11. Read Absorbance Add_Stop->Read

Caption: ELISA workflow for T-2/HT-2 toxin screening.

References

HPLC-MS/MS for T-2 triol quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Sensitive Quantification of T-2 Triol using HPLC-MS/MS

Introduction

T-2 toxin is a type-A trichothecene mycotoxin produced by various Fusarium species, commonly contaminating cereals like oat, wheat, and maize.[1] Upon ingestion by humans and animals, T-2 toxin is rapidly metabolized into various derivatives, including HT-2 toxin, neosolaniol, T-2 tetraol, and this compound.[2] this compound is a significant biotransformation product, and its presence can indicate exposure to the parent T-2 toxin.[3][4] Due to the toxicity associated with T-2 toxin and its metabolites, which can adversely affect the immune and gastrointestinal systems, highly sensitive and selective analytical methods are required for their detection and quantification in food, feed, and biological samples.[1][5]

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for mycotoxin analysis.[6][7] This technique offers excellent sensitivity and specificity by separating the analyte of interest from complex sample matrices followed by detection based on its unique mass-to-charge ratio and fragmentation pattern. This application note provides a detailed protocol for the quantification of this compound using HPLC-MS/MS, including sample preparation, instrumental analysis, and method validation.

Principle

The method involves an initial extraction of this compound from the sample matrix using an organic solvent, followed by a clean-up step to remove interfering components. The purified extract is then injected into an HPLC system where this compound is chromatographically separated from other compounds on a reversed-phase column. The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. In the mass spectrometer, this compound is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and allows for accurate quantification of this compound, even at trace levels.[2][8]

Experimental Protocols

Sample Preparation (General Protocol for Cereals)

A robust sample preparation protocol is crucial for accurate quantification and minimizing matrix effects.

  • Homogenization: Grind a representative sample of the cereal or feed to a fine powder (e.g., passing through a 1 mm sieve).

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 84:16 v/v).[8][9]

    • Vortex vigorously for 3 minutes or shake on a mechanical shaker for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4,000 x g for 10 minutes to separate the solid matrix from the supernatant.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Use a commercially available mycotoxin clean-up column, such as a MycoSep® or Bond Elut® Mycotoxin column.[2]

    • Pass a defined volume of the supernatant (e.g., 5 mL) through the SPE column according to the manufacturer's instructions.

    • Collect the purified eluate.

  • Evaporation and Reconstitution:

    • Transfer a measured volume of the purified eluate (e.g., 2 mL) to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial HPLC mobile phase (e.g., 50:50 methanol/water).

    • Vortex briefly and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.[10]

HPLC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Parameter Condition
HPLC System Ultra-High Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% acetic acid and 5 mM ammonium acetate[8][10]
Mobile Phase B Methanol with 0.1% acetic acid[10]
Flow Rate 0.3 - 0.4 mL/min[10]
Gradient Start at 10-20% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions
Injection Volume 5 - 10 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 500°C
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Optimized MRM Transitions for this compound and Related Mycotoxins

Accurate quantification requires monitoring specific precursor-to-product ion transitions. Ammonium adducts ([M+NH₄]⁺) are commonly used for T-2 toxin and its metabolites, while protonated molecules ([M+H]⁺) can also be monitored.[2][4]

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) (Quantifier) Product Ion 2 (m/z) (Qualifier) Citation
T-2 Toxin484.3 ([M+NH₄]⁺)305.2245.1[9][11]
HT-2 Toxin442.2 ([M+NH₄]⁺)263.1215.1[9][11]
This compound383.2 ([M+H]⁺)303.2Optimize in-house[4]

Note: The transition for this compound is based on high-resolution mass spectrometry data and should be confirmed and optimized using a certified analytical standard on the specific triple quadrupole instrument in use.

Table 2: Method Validation Performance Characteristics

The analytical method must be validated to ensure reliable results.[12] The following table summarizes typical performance criteria for mycotoxin analysis.[13]

Parameter Typical Acceptance Criteria / Range Citation
Linearity (R²) > 0.99[13]
Limit of Detection (LOD) 0.5 - 10 µg/kg (ppb)[2][13]
Limit of Quantification (LOQ) 1 - 25 µg/kg (ppb)[2][13]
Accuracy (Recovery) 70 - 110%[13]
Precision (RSDr) < 15%[13]

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Weighing (5g homogenized sample) Extraction 2. Extraction (20mL Acetonitrile/Water) Sample->Extraction Centrifuge 3. Centrifugation (4000g, 10 min) Extraction->Centrifuge Cleanup 4. SPE Clean-up (Mycotoxin Column) Centrifuge->Cleanup Evap 5. Evaporation & Reconstitution (N2 stream, reconstitute in mobile phase) Cleanup->Evap LCMS 6. HPLC-MS/MS Analysis (C18 Column, MRM Mode) Evap->LCMS Data 7. Data Processing (Integration & Quantification) LCMS->Data

Caption: Experimental workflow for this compound quantification.

G cluster_params Validation Analytical Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability) Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ

Caption: Key parameters for analytical method validation.

Conclusion

The HPLC-MS/MS method described provides a highly sensitive, selective, and robust approach for the quantification of this compound in complex matrices. Proper sample preparation is critical to minimize matrix interference and ensure accurate results. The method can be fully validated according to international guidelines to support regulatory compliance, food safety monitoring, and toxicological research. The ability to simultaneously analyze for this compound along with its parent compound T-2 and other metabolites makes this a powerful tool for comprehensive mycotoxin risk assessment.

References

Application Notes and Protocols for T-2 Triol Analysis in Urine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

T-2 toxin is a type A trichothecene mycotoxin produced by various Fusarium species, commonly found as a contaminant in cereals like wheat, maize, and oats.[1][2] Human exposure to T-2 toxin can lead to a range of adverse health effects, including immunotoxic and cytotoxic effects.[1] After ingestion, T-2 toxin is rapidly metabolized in the body, and its metabolites are excreted in the urine. T-2 triol (also known as 3-hydroxy-HT-2) is a significant hydroxylated metabolite of T-2 toxin.[3][4][5] The analysis of this compound in urine serves as a crucial biomarker for assessing human exposure to the parent T-2 toxin.

A primary challenge in the analysis of this compound and other T-2 metabolites in urine is their extensive conjugation during phase II metabolism, primarily forming glucuronides.[6][7] These conjugated forms are not always detectable by standard analytical methods, leading to an underestimation of exposure. Therefore, a critical step in sample preparation is the enzymatic hydrolysis of these conjugates to release the free form of the metabolite prior to extraction and analysis.[2][6]

This document provides detailed protocols for the sample preparation of urine for this compound analysis, focusing on enzymatic hydrolysis followed by extraction and clean-up. The methods are designed for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is a standard, highly sensitive, and selective technique for mycotoxin detection.[8][9]

Metabolic Pathway of T-2 Toxin to this compound

T-2 toxin undergoes a series of biotransformation reactions in the body. The primary pathway involves hydrolysis to HT-2 toxin, which can be further metabolized through hydroxylation to form this compound.[3][4] These metabolites can then be conjugated with glucuronic acid for excretion.

G T2 T-2 Toxin HT2 HT-2 Toxin T2->HT2 Hydrolysis Glucuronides Glucuronide Conjugates (Excreted in Urine) T2->Glucuronides Glucuronidation (Phase II Metabolism) T2_triol This compound HT2->T2_triol Hydroxylation HT2->Glucuronides Glucuronidation (Phase II Metabolism) T2_triol->Glucuronides Glucuronidation (Phase II Metabolism)

Caption: Metabolic conversion of T-2 toxin to its major metabolites.

Overall Sample Preparation Workflow

The reliable quantification of total this compound in urine requires a multi-step process involving enzymatic deconjugation, followed by extraction and clean-up to remove matrix interferences before instrumental analysis.

G start Urine Sample Collection (& Storage at ≤ -20°C) add_is Spike with Internal Standard start->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_is->hydrolysis extraction Extraction (e.g., SALLE or LLE) hydrolysis->extraction drydown Evaporation to Dryness (under Nitrogen Stream) extraction->drydown reconstitute Reconstitution (in Injection Solvent) drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application Note: Development of Immunoassays for T-2 Triol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

T-2 toxin is a potent type-A trichothecene mycotoxin produced by various Fusarium species, commonly contaminating cereal grains like wheat, oats, and barley.[1][2][3] Upon ingestion, T-2 toxin is rapidly metabolized into several derivatives, including HT-2 toxin, T-2 triol, and T-2 tetraol.[4] While most research and regulatory focus has been on T-2 and HT-2 toxins, understanding the full toxicological profile requires methods to detect all major metabolites. This compound is a significant metabolite, but its detection is hampered by a lack of specific analytical tools. Immunoassays, known for their high throughput, sensitivity, and user-friendliness, are ideal for this purpose.

Existing monoclonal antibodies developed for T-2 and HT-2 toxins exhibit negligible cross-reactivity with this compound, making the development of a specific immunoassay for this metabolite essential.[5] This document provides a comprehensive guide and detailed protocols for the development of a sensitive and specific immunoassay for this compound, leveraging established principles from T-2 toxin immunoassay development.

Principle of Competitive Immunoassay for Small Molecules

Since this compound is a small molecule (a hapten), it is not immunogenic on its own. To elicit an immune response, it must be covalently coupled to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to form an immunogen.[6] Antibodies are then produced against this conjugate.

The most common immunoassay format for haptens is the competitive assay. In this format, free this compound in a sample competes with a labeled this compound conjugate (e.g., an enzyme-hapten conjugate) for a limited number of specific antibody binding sites. The amount of signal generated by the labeled conjugate is inversely proportional to the concentration of this compound in the sample.

Data Presentation: Antibody Specificity

The primary challenge in this compound detection is the lack of specific antibodies. The following table summarizes the cross-reactivity of monoclonal antibodies (mAbs) developed for T-2 and HT-2 toxins, demonstrating their low affinity for this compound and underscoring the need for a dedicated assay.

Table 1: Cross-Reactivity of Anti-T-2/HT-2 Monoclonal Antibodies with this compound and Other Metabolites

Antibody CloneImmunogenTarget AnalyteCross-Reactivity (%) with this compoundCross-Reactivity (%) with T-2 ToxinCross-Reactivity (%) with HT-2 ToxinReference
3E2HT-2-HSAT-2 Toxin0.016140.21.0[5]
2A4HT-2-HSAT-2 Toxin0.023113.91.0[5]
2A5HT-2-HSAT-2 Toxin0.0846.11.0[5]
Mab 2-13T2-Glc-KLHT2-Glc<110813[7][8]
T-2/HT-2 mAbT-2-BSAT-2/HT-2Not Measured100125[9]

Note: Cross-reactivity is typically calculated as (IC50 of target analyte / IC50 of cross-reactant) x 100.

Experimental Workflows and Logical Relationships

The development of a this compound immunoassay involves a logical sequence of steps, from creating the necessary reagents to validating the final assay.

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Antibody Production cluster_2 Phase 3: Assay Development Hapten This compound Hapten Synthesis Immunogen Immunogen Synthesis (this compound-KLH/BSA) Hapten->Immunogen Coating Coating Antigen Synthesis (this compound-OVA) Hapten->Coating Immunization Animal Immunization Immunogen->Immunization Format Assay Format Selection (e.g., Competitive ELISA) Coating->Format Hybridoma Hybridoma Technology Immunization->Hybridoma Screening Antibody Screening & Selection Hybridoma->Screening Purification Antibody Purification & Characterization Screening->Purification Optimization Assay Optimization (Concentrations, Buffers, etc.) Purification->Optimization Format->Optimization Validation Assay Validation (Sensitivity, Specificity, Matrix Effects) Optimization->Validation

Caption: Logical workflow for this compound immunoassay development.

Experimental Protocols

Protocol 1: Preparation of this compound Immunogen and Coating Antigen

This protocol describes a general method for conjugating a this compound hapten to a carrier protein using an active ester method. This requires modifying this compound to introduce a carboxyl group, creating a hemisuccinate derivative (this compound-HS).

Materials:

  • This compound

  • Succinic anhydride

  • Pyridine (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Carrier proteins: Keyhole Limpet Hemocyanin (KLH) for immunogen, Ovalbumin (OVA) for coating antigen

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Synthesis of this compound-Hemisuccinate (this compound-HS):

    • Dissolve this compound and a 5-fold molar excess of succinic anhydride in anhydrous pyridine.

    • Stir the reaction mixture at room temperature overnight in the dark.

    • Evaporate the pyridine under reduced pressure.

    • Purify the resulting this compound-HS using silica gel chromatography. Confirm structure via Mass Spectrometry.

  • Activation of this compound-HS:

    • Dissolve this compound-HS and equimolar amounts of DCC and NHS in anhydrous DMF.[10]

    • Stir the mixture for 4-6 hours at room temperature to form the NHS-ester.

  • Conjugation to Carrier Protein (KLH or OVA):

    • Dissolve the carrier protein (KLH or OVA) in 0.1 M PBS (pH 7.4) to a concentration of 10 mg/mL.

    • Slowly add the activated this compound-HS solution (from step 2) to the protein solution dropwise while gently stirring. A typical molar ratio is 20-40 moles of hapten per mole of protein.

    • Continue stirring the reaction mixture at 4°C overnight.

  • Purification of the Conjugate:

    • Dialyze the reaction mixture against PBS (pH 7.4) for 3 days, with frequent buffer changes, to remove unconjugated hapten and reaction byproducts.

    • Store the purified this compound-KLH (immunogen) and this compound-OVA (coating antigen) at -20°C.

  • Characterization:

    • Confirm successful conjugation using MALDI-TOF MS or by observing a shift in mobility on an SDS-PAGE gel.[6]

G T2_Triol This compound T2_HS This compound-HS (Hemisuccinate) T2_Triol->T2_HS + Succinic Anhydride T2_NHS Activated this compound-NHS Ester T2_HS->T2_NHS + NHS/DCC Conjugate This compound-Protein Conjugate (Immunogen/Coating Antigen) T2_NHS->Conjugate Protein Carrier Protein (KLH or OVA) Protein->Conjugate

Caption: Workflow for preparing this compound-protein conjugates.

Protocol 2: Development of a Competitive Indirect ELISA (ciELISA)

This protocol outlines the steps for developing and optimizing a ciELISA once a specific monoclonal or polyclonal antibody against this compound has been generated.

Materials:

  • This compound-OVA coating antigen

  • Anti-T-2 triol antibody (primary antibody)

  • Goat anti-mouse IgG-HRP (secondary antibody, if using a mouse primary)

  • This compound standards

  • Coating Buffer (0.05 M carbonate-bicarbonate, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Wash Buffer (PBST: 0.05% Tween-20 in PBS)

  • Substrate Solution (TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • 96-well microtiter plates

Procedure:

  • Coating the Plate:

    • Dilute the this compound-OVA coating antigen to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the plate 3 times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate 3 times with Wash Buffer.

  • Competitive Reaction:

    • In separate tubes, pre-mix 50 µL of this compound standard (or sample extract) with 50 µL of the diluted primary anti-T-2 triol antibody.

    • Add 100 µL of this mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at 37°C. During this step, the free this compound from the standard/sample competes with the plate-bound this compound-OVA for antibody binding.

    • Wash the plate 3 times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate 5 times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance vs. log of this compound concentration.

    • Use a four-parameter logistic fit to determine the IC50 (concentration that causes 50% inhibition) and calculate the concentration of this compound in unknown samples.

G cluster_steps Competitive Indirect ELISA Workflow cluster_wells Well Reactions s1 1. Coat Plate with this compound-OVA s2 2. Block Plate s1->s2 s3 3. Competitive Reaction Add mixed Ab + Sample/Standard s2->s3 s4 4. Add Secondary Ab-HRP s3->s4 Well2 Antibody binds to coated Antigen (High Signal in zero-standard wells) s3->Well2 No Analyte Well3 Free this compound in sample competes for Antibody binding (Low Signal in high-concentration wells) s3->Well3 Analyte Present s5 5. Add TMB Substrate s4->s5 s6 6. Add Stop Solution & Read s5->s6 Well1 Coated Antigen (this compound-OVA)

Caption: Principle of the competitive indirect ELISA for this compound.

References

Synthesis of T-2 Triol Analytical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-2 triol is a type A trichothecene mycotoxin and a major metabolite of the more potent T-2 toxin, produced by various Fusarium species.[1][2][3][4] As a significant biomarker of T-2 toxin exposure, the availability of a high-purity analytical standard of this compound is crucial for toxicological studies, metabolism research, and for the accurate monitoring of T-2 toxin contamination in food and feed.[5][6] This document provides detailed application notes and protocols for the synthesis, purification, and characterization of a this compound analytical standard. The primary synthetic route involves the controlled alkaline hydrolysis of T-2 toxin.

Synthesis Pathway Overview

The synthesis of this compound from T-2 toxin proceeds via a one-step hydrolysis reaction. This process involves the selective removal of the acetyl groups at the C-4 and C-15 positions of the T-2 toxin molecule under basic conditions, yielding this compound.

Synthesis_Pathway T2_Toxin T-2 Toxin Hydrolysis Alkaline Hydrolysis T2_Toxin->Hydrolysis T2_Triol This compound Hydrolysis->T2_Triol

Caption: Synthesis of this compound from T-2 Toxin.

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkaline Hydrolysis of T-2 Toxin

This protocol describes the conversion of T-2 toxin to this compound through base-catalyzed hydrolysis.

Materials:

  • T-2 toxin (high purity)

  • Methanol (ACS grade)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Deionized water

  • Ethyl acetate (HPLC grade)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, depending on temperature)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of T-2 toxin in methanol in a round-bottom flask. The concentration will depend on the scale of the reaction; a starting point is 1-5 mg/mL.

  • Base Addition: Prepare a solution of potassium hydroxide or sodium hydroxide in methanol (e.g., 0.1 M to 0.5 M). Add the basic solution to the T-2 toxin solution. The molar excess of the base should be carefully controlled to ensure complete hydrolysis without promoting side reactions. A 2-5 molar excess is a reasonable starting point.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete consumption of the starting material and the formation of this compound. The reaction time can vary from a few hours to overnight depending on the base concentration and temperature. Gentle heating (e.g., 40-50 °C) can be employed to accelerate the reaction if necessary.

  • Neutralization and Quenching: Once the reaction is complete, cool the mixture to room temperature (if heated) and neutralize the excess base by adding a dilute aqueous acid solution (e.g., 0.1 M HCl) until the pH is approximately 7.

  • Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and deionized water. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. The organic layer will contain the this compound. Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize recovery.

  • Washing and Drying: Combine the organic extracts and wash them with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound product.

Protocol 2: Purification of this compound

The crude this compound can be purified using silica gel column chromatography or preparative HPLC.

Method A: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).[2][7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane or dichloromethane in methanol. The optimal solvent system should be determined by preliminary TLC analysis.[8] A common starting point is a gradient of 10% to 50% ethyl acetate in hexane.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Method B: Preparative High-Performance Liquid Chromatography (HPLC)

  • System Preparation: Use a preparative HPLC system equipped with a suitable column (e.g., C18).

  • Mobile Phase: A typical mobile phase for the separation of trichothecenes is a gradient of acetonitrile and water or methanol and water.[9][10][11]

  • Injection and Separation: Dissolve the crude this compound in the mobile phase and inject it onto the column. Run a gradient elution to separate this compound from any remaining starting material or byproducts.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the solvent from the collected fraction, for example, by lyophilization or evaporation, to obtain the pure this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound analytical standard must be confirmed using appropriate analytical techniques.

Table 1: Physicochemical and Spectroscopic Data of this compound
ParameterValueReference
Chemical Formula C₂₀H₃₀O₇[1][12]
Molecular Weight 382.45 g/mol [1][12]
Appearance White to off-white powder[1]
Melting Point 162 °C[1]
Solubility Soluble in DMSO, Dichloromethane, Methanol. Slightly soluble in water.[1]
Mass Spectrometry (ESI+) m/z 383.2064 [M+H]⁺, Major fragment at m/z 303.2142[13]
Analytical Methods for Characterization
  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of ≥95% is generally required for an analytical standard.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of this compound.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.[14]

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization T2_Toxin T-2 Toxin Reaction Alkaline Hydrolysis T2_Toxin->Reaction Workup Neutralization & Extraction Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Column Chromatography or Preparative HPLC Crude_Product->Purification Pure_Fractions Pure Fractions Purification->Pure_Fractions Concentration Solvent Removal Pure_Fractions->Concentration Pure_Product Purified this compound Concentration->Pure_Product Analysis HPLC, MS, NMR Pure_Product->Analysis Standard Analytical Standard (Purity ≥95%) Analysis->Standard

Caption: Workflow for this compound Synthesis and Certification.

Signaling Pathway Involvement

T-2 toxin and its metabolites, including this compound, are known to inhibit protein synthesis by binding to the 60S ribosomal subunit.[3][15] This disruption of protein synthesis can lead to a variety of cytotoxic effects, including apoptosis.[15] While this compound is generally less toxic than T-2 toxin, it still contributes to the overall toxicity profile.

Signaling_Pathway T2_Triol This compound Ribosome 60S Ribosomal Subunit T2_Triol->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Apoptosis Apoptosis Protein_Synthesis->Apoptosis Leads to

Caption: this compound Mechanism of Action.

Conclusion

The synthesis of a this compound analytical standard through the alkaline hydrolysis of T-2 toxin is a straightforward and effective method. Proper purification and thorough characterization are essential to ensure the quality and reliability of the standard for research and regulatory applications. The protocols and data presented in these application notes provide a comprehensive guide for laboratories aiming to produce their own this compound standard.

References

Application Note: Identification of T-2 Triol and other T-2 Toxin Metabolites using LC-Q-TOF MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The T-2 toxin, a type A trichothecene mycotoxin produced by Fusarium species, is a common contaminant in cereals and grains.[1][2] Due to its potential risk to human and animal health, understanding its metabolism is crucial for accurate risk assessment.[1][3] The T-2 toxin is rapidly metabolized in the body into various derivatives, including HT-2 toxin, T-2 triol, T-2 tetraol, and neosolaniol.[1][3][4] Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF MS) is a powerful analytical technique for the identification and quantification of these metabolites due to its high sensitivity, mass accuracy, and resolution.[1][2] This application note provides a detailed protocol for the identification of this compound and other T-2 toxin metabolites in biological matrices using LC-Q-TOF MS.

Metabolic Pathway of T-2 Toxin

The biotransformation of T-2 toxin primarily involves hydrolysis, hydroxylation, de-epoxidation, and glucuronidation.[3] The initial and major metabolic step is the deacetylation at the C-4 position to form HT-2 toxin.[3] Further hydrolysis leads to the formation of this compound and T-2 tetraol.[3][4]

G T2 T-2 Toxin HT2 HT-2 Toxin T2->HT2  Deacetylation (C-4) T2_triol This compound HT2->T2_triol  Hydrolysis Neo Neosolaniol HT2->Neo  Hydrolysis Glucuronidation Glucuronide Conjugates HT2->Glucuronidation Phase II Metabolism T2_tetraol T-2 Tetraol T2_triol->T2_tetraol  Hydrolysis

Figure 1: Simplified metabolic pathway of T-2 toxin.

Experimental Protocols

This section details the methodologies for sample preparation, LC-Q-TOF MS analysis, and data processing for the identification of T-2 toxin metabolites.

Sample Preparation

The following protocol is a general guideline for the extraction of T-2 toxin and its metabolites from cell culture medium and urine.

a) From Cell Culture Medium (HepG2 cells): [1]

  • Aliquoting: Transfer 0.5 mL of the cell culture medium into a 5 mL microcentrifuge tube.

  • Extraction: Add 3 mL of ethyl acetate to the tube.

  • Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the mixture at 5600 x g for 5 minutes at 4°C.

  • Supernatant Collection: Carefully collect the upper organic layer (ethyl acetate) and transfer it to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-Q-TOF MS analysis.

b) From Urine Samples: [5]

  • Centrifugation: Centrifuge 1.5 mL of the urine sample at approximately 3900 x g for 3 minutes.

  • Supernatant Collection: Collect 1 mL of the supernatant and place it in a 15 mL screw-cap tube.

  • Protein Precipitation: Add 1 mL of acetonitrile to the supernatant and vortex for 30 seconds.

  • QuEChERS-based cleanup (optional but recommended): Add a mixture of 30 mg of C18 sorbent and 0.3 g of a suitable QuEChERS salt mixture. Vortex and centrifuge.

  • Supernatant Transfer: Transfer the upper layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.

LC-Q-TOF MS Analysis

The following are typical parameters for LC-Q-TOF MS analysis of T-2 toxin and its metabolites.[1][6]

a) Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid
Mobile Phase B Methanol with 5 mM ammonium formate and 0.1% formic acid
Gradient Start with a low percentage of B, increase to a high percentage over ~10-15 min, hold, and then return to initial conditions.
Flow Rate 0.3 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 2 - 5 µL

b) Q-TOF MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3500 - 4000 V
Nebulizer Gas Nitrogen, at a pressure of 35 - 45 psi
Drying Gas Flow 8 - 12 L/min
Drying Gas Temp. 300 - 350 °C
Fragmentor Voltage 100 - 150 V
Mass Range m/z 100 - 1000
Acquisition Mode TOF-MS and Auto MS/MS or Targeted MS/MS
Reference Mass Use of a reference mass solution for continuous calibration is recommended to ensure high mass accuracy.

Data Processing and Metabolite Identification

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Metabolite Identification Raw_Data Raw LC-MS Data Peak_Picking Peak Picking & Alignment Raw_Data->Peak_Picking Feature_Finding Feature Finding Peak_Picking->Feature_Finding DB_Search Database Search (Accurate Mass) Feature_Finding->DB_Search MSMS_Library MS/MS Spectral Library Matching Feature_Finding->MSMS_Library Putative_ID Putative Identification DB_Search->Putative_ID Confirmed_ID Confirmed Identification MSMS_Library->Confirmed_ID Putative_ID->MSMS_Library MS/MS Confirmation

Figure 2: General workflow for metabolite identification.
  • Data Extraction: Utilize vendor-specific software to extract total ion chromatograms (TICs) and extracted ion chromatograms (EICs) for the expected m/z values of T-2 toxin and its metabolites.

  • Peak Detection and Alignment: Employ software tools for peak detection, deconvolution, and chromatographic alignment across different samples.

  • Database Searching: Perform a search against a metabolite database (e.g., METLIN, HMDB) using the accurate mass measurements obtained from the TOF-MS analysis. This will provide a list of putative identifications.

  • MS/MS Fragmentation Analysis: For putative identifications, compare the experimental MS/MS fragmentation pattern with those in spectral libraries or predict fragmentation pathways to confirm the structure. The accurate mass of fragment ions provides additional confidence in the identification.

  • Quantification: For quantitative analysis, create calibration curves using analytical standards of the identified metabolites.

Quantitative Data Summary

The following tables summarize the quantitative data from a study on the biotransformation of T-2 toxin in HepG2 cells.[1]

Table 1: Concentration of T-2 and its Metabolites in HepG2 Cell Fraction after Exposure to 60 nM T-2 Toxin

Time (h)T-2 (nM)HT-2 (nM)This compound (nM)T-2 tetraol (nM)Neosolaniol (nM)
0 58.2 ± 3.10000
1 10.1 ± 1.535.1 ± 2.81.1 ± 0.20.5 ± 0.10.3 ± 0.1
2 4.5 ± 0.939.9 ± 2.11.7 ± 0.40.8 ± 0.20.5 ± 0.1
3 2.1 ± 0.532.5 ± 3.51.3 ± 0.31.2 ± 0.30.7 ± 0.2
6 0.8 ± 0.225.4 ± 2.90.9 ± 0.21.8 ± 0.41.1 ± 0.3
8 0.3 ± 0.120.1 ± 2.30.6 ± 0.12.3 ± 0.51.5 ± 0.4
24 0.1 ± 0.010.5 ± 1.80.2 ± 0.13.5 ± 0.72.2 ± 0.5

Values are expressed as mean ± SEM (n=3).

Table 2: Concentration of T-2 and its Metabolites in Culture Medium after Exposure of HepG2 Cells to 60 nM T-2 Toxin

Time (h)T-2 (nM)HT-2 (nM)This compound (nM)T-2 tetraol (nM)Neosolaniol (nM)
0 59.1 ± 2.50000
1 15.3 ± 1.910.2 ± 1.50.5 ± 0.10.2 ± 0.00.1 ± 0.0
2 8.7 ± 1.312.5 ± 2.40.8 ± 0.20.4 ± 0.10.2 ± 0.1
3 4.2 ± 0.89.8 ± 1.70.6 ± 0.10.6 ± 0.10.3 ± 0.1
6 1.5 ± 0.47.6 ± 1.30.4 ± 0.10.9 ± 0.20.5 ± 0.1
8 0.6 ± 0.25.9 ± 1.10.3 ± 0.11.2 ± 0.30.7 ± 0.2
24 0.2 ± 0.13.1 ± 0.70.1 ± 0.01.8 ± 0.41.0 ± 0.3

Values are expressed as mean ± SEM (n=3).

Conclusion

The LC-Q-TOF MS method described provides a robust and sensitive approach for the identification and quantification of this compound and other key metabolites of T-2 toxin in biological matrices. The high mass accuracy and resolution of the Q-TOF analyzer enable confident identification of metabolites, while the chromatographic separation allows for the resolution of isomeric species. This application note serves as a comprehensive guide for researchers and scientists in the fields of toxicology, drug metabolism, and food safety to effectively utilize LC-Q-TOF MS for studying the biotransformation of T-2 toxin.

References

Application Notes and Protocols for the Use of T-2 Triol in Toxicological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the toxicological profile of T-2 triol, a key metabolite of the mycotoxin T-2. This document includes its mechanism of action, quantitative toxicological data, and detailed protocols for in vitro and in vivo studies.

Introduction

This compound is a trichothecene mycotoxin and a primary metabolite of the highly toxic T-2 toxin, produced by various Fusarium species.[1][2] As a significant derivative formed in vivo, understanding the toxicological properties of this compound is crucial for a complete risk assessment of T-2 toxin exposure. This compound exhibits cytotoxic effects, albeit generally less potent than its parent compound, T-2 toxin.[2][3] Its primary mechanism of toxicity involves the inhibition of protein synthesis and the induction of apoptosis, primarily through the mitochondrial pathway. These notes are intended to guide researchers in designing and executing toxicological studies involving this compound.

Physicochemical Properties

PropertyValue
CAS Number 34114-98-2
Molecular Formula C₁₅H₂₂O₇
Molecular Weight 314.33 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, dichloromethane, methanol. Slightly soluble in water.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound in comparison to its parent compound, T-2 toxin, and other metabolites.

Table 1: In Vitro Cytotoxicity Data (IC50 Values)

CompoundCell LineAssayIC50 Value (µM)Reference
This compound HepG2 (Human Hepatoma)MTT> T-2/HT-2, NEO[4]
T-2 ToxinHepG2 (Human Hepatoma)MTT~0.06[5]
HT-2 ToxinHepG2 (Human Hepatoma)MTT~T-2[4]
NeosolaniolHepG2 (Human Hepatoma)MTT< this compound[4]
T-2 TetraolHepG2 (Human Hepatoma)MTT> this compound[4]

Table 2: In Vivo Acute Toxicity Data (LD50 Values)

CompoundSpeciesRoute of AdministrationLD50 Value (mg/kg bw)Reference
This compound MiceNot Specified~20 times higher than T-2[6]
This compound Broiler ChicksNot Specified~6 times higher than T-2[6]
T-2 ToxinMiceIntraperitoneal5.2
T-2 ToxinBroiler ChicksOral5.0[7]

Mechanism of Action: Induction of Apoptosis

This compound, similar to its parent compound T-2 toxin, is known to induce apoptosis, or programmed cell death. The primary mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by the following key events:

  • Induction of Oxidative Stress: this compound can lead to an increase in reactive oxygen species (ROS) within the cell, causing oxidative damage to cellular components.

  • Mitochondrial Dysfunction: The accumulation of ROS can disrupt the mitochondrial membrane potential.

  • Regulation by Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial. T-2 toxin has been shown to upregulate Bax and downregulate Bcl-2, leading to the permeabilization of the outer mitochondrial membrane.[8][9]

  • Cytochrome c Release: The compromised mitochondrial membrane allows for the release of cytochrome c into the cytoplasm.

  • Caspase Activation: Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Caspase-9, an initiator caspase, then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[9][10]

While this compound is generally less potent in inducing apoptosis than T-2 toxin, the underlying signaling pathway is believed to be conserved.

T2_Triol_Apoptosis_Pathway T2_Triol This compound ROS ↑ Reactive Oxygen Species (ROS) T2_Triol->ROS Bax ↑ Bax T2_Triol->Bax Bcl2 ↓ Bcl-2 T2_Triol->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion Dysfunction Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Experimental Protocols

The following are detailed protocols for key experiments used in the toxicological assessment of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using the Neutral Red Assay

This protocol is designed to determine the concentration-dependent cytotoxic effects of this compound on adherent cell lines.

Materials:

  • This compound stock solution (in DMSO or ethanol)

  • Complete cell culture medium

  • 96-well flat-bottom microtiter plates

  • Neutral Red staining solution (5 mg/mL in PBS)

  • Neutral Red destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • Phosphate-buffered saline (PBS)

  • Microplate reader (540 nm filter)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 1 x 10⁴ to 5 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration) and a medium-only control.

    • Incubate for 24, 48, or 72 hours.

  • Neutral Red Staining:

    • After the incubation period, remove the treatment medium.

    • Add 100 µL of pre-warmed Neutral Red staining solution (diluted 1:100 in serum-free medium) to each well.

    • Incubate for 2-3 hours at 37°C.

  • Destaining and Absorbance Measurement:

    • Remove the staining solution and wash the cells once with 150 µL of PBS.

    • Add 150 µL of Neutral Red destain solution to each well.

    • Shake the plate for 10 minutes on a shaker to solubilize the dye.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Neutral_Red_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_T2_Triol Add this compound Dilutions Incubate_24h->Add_T2_Triol Incubate_Exposure Incubate for Exposure Period Add_T2_Triol->Incubate_Exposure Add_NR Add Neutral Red Staining Solution Incubate_Exposure->Add_NR Incubate_Stain Incubate 2-3h Add_NR->Incubate_Stain Wash_PBS Wash with PBS Incubate_Stain->Wash_PBS Add_Destain Add Destain Solution Wash_PBS->Add_Destain Shake Shake 10 min Add_Destain->Shake Read_Absorbance Read Absorbance at 540 nm Shake->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Neutral Red cytotoxicity assay.

Protocol 2: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat cells with various concentrations of this compound for the desired time period. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Set up compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells.

    • Acquire data and analyze the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Apoptosis_Assay_Workflow Start Start Seed_Cells Seed & Treat Cells with this compound Start->Seed_Cells Harvest_Cells Harvest Cells Seed_Cells->Harvest_Cells Wash_PBS Wash with cold PBS Harvest_Cells->Wash_PBS Resuspend Resuspend in Binding Buffer Wash_PBS->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Add_Buffer Add Binding Buffer Incubate->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze End End Analyze->End

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol 3: Acute Oral Toxicity Study in Mice (Adapted from OECD Guideline 423)

This protocol provides a framework for determining the acute oral toxicity of this compound.

Animals:

  • Healthy, young adult mice (e.g., BALB/c or C57BL/6), 8-12 weeks old.

  • Use a single sex, typically females.

Procedure:

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days before the study.

  • Fasting: Fast the animals overnight (with access to water) before dosing.

  • Dose Preparation and Administration:

    • Prepare a solution or suspension of this compound in a suitable vehicle (e.g., water, corn oil).

    • Administer a single oral dose of this compound by gavage. The starting dose should be selected based on available data (e.g., a fraction of the expected LD50). The OECD guideline suggests starting doses of 5, 50, 300, or 2000 mg/kg.

  • Observation:

    • Observe animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours after dosing, and then daily for 14 days.

    • Record body weights before dosing and on days 1, 3, 7, and 14.

  • Stepwise Procedure:

    • The outcome of the initial dose group determines the next step. If mortality is observed, the next dose level is lower. If no mortality is observed, the next dose level is higher.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Data to Collect:

  • Mortality

  • Clinical signs of toxicity (e.g., changes in behavior, posture, respiration)

  • Body weight changes

  • Gross pathological findings

Conclusion

This compound is a biologically active metabolite of T-2 toxin that contributes to its overall toxicity. While less potent than its parent compound, its ability to induce cytotoxicity and apoptosis warrants careful consideration in toxicological risk assessments. The protocols and data provided in these application notes offer a foundation for researchers to further investigate the toxicological profile of this compound and its implications for human and animal health.

References

Application Notes and Protocols for T-2 Triol as a Reference Material in Mycotoxin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-2 triol is a significant type A trichothecene mycotoxin and a major metabolite of the highly toxic T-2 toxin.[1][2] Produced by various Fusarium species, T-2 toxin and its metabolites are common contaminants in cereals and grains, posing a considerable threat to human and animal health.[3] Accurate detection and quantification of this compound are crucial for toxicological studies, risk assessment, and ensuring food and feed safety. These application notes provide detailed information and protocols for the use of this compound as a reference material in analytical methodologies.

Physicochemical Properties and Handling of this compound

Accurate analytical results depend on the proper handling and storage of reference materials. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Chemical Formula C₂₀H₃₀O₇[4]
Molecular Weight 382.45 g/mol [4]
Appearance White to off-white powderCommercially available standards
Solubility Soluble in methanol, DMSO, dichloromethane. Slightly soluble in water.[4]
Storage Conditions Store at -20°C in the dark.[2]

Note: this compound, like other trichothecenes, is a toxic compound and should be handled with appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.

Application: this compound as a Reference Standard for LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the analysis of this compound in various matrices.[5] The use of a well-characterized this compound reference standard is essential for method development, validation, and routine analysis.

Preparation of Standard Solutions

1. Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in methanol to achieve the desired concentration.

  • Store the stock solution in an amber vial at -20°C. Stock solutions in methanol are generally stable but should be monitored for degradation over extended periods.[5]

2. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent, typically the initial mobile phase composition (e.g., methanol/water mixture).

  • These solutions are used to construct a calibration curve for the quantification of this compound in samples.

Experimental Protocol: Quantification of this compound in a Cereal Matrix by LC-MS/MS

This protocol provides a general framework for the analysis of this compound. Method parameters should be optimized for the specific instrument and matrix being analyzed.

1. Sample Preparation (Extraction): a. Weigh 5 g of the homogenized and finely ground cereal sample into a 50 mL centrifuge tube. b. Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 84:16, v/v). c. Vortex vigorously for 3 minutes, followed by shaking on a mechanical shaker for 30 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube. f. An optional clean-up step using a solid-phase extraction (SPE) column (e.g., a mycotoxin-specific clean-up column) can be employed to reduce matrix effects.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 150 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient elution with water (A) and methanol (B), both containing a modifier like 0.1% formic acid and 5 mM ammonium formate, is typical.

    • Gradient Example: A linear gradient from 10% to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

    • Precursor and Product Ions: The specific mass transitions for this compound should be optimized. A common transition is the fragmentation of the protonated molecule [M+H]⁺.

    • Typical MS/MS Parameters for this compound:

      Parameter Value
      Precursor Ion (m/z) 383.2
      Product Ion 1 (m/z) 365.2
      Product Ion 2 (m/z) 285.1
      Collision Energy Optimized for the specific instrument

      | Dwell Time | Optimized for the number of analytes |

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the amount of this compound in the sample extracts by interpolating their peak areas from the calibration curve.

  • The results should be corrected for any dilution factors and expressed in µg/kg or ng/g of the original sample.

Method Validation

Validation of the analytical method is crucial to ensure reliable and accurate results. Key validation parameters include:

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. Determined by analyzing spiked samples or certified reference materials.70-120%
Precision (Repeatability and Reproducibility) The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) < 20%
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No significant interfering peaks at the retention time of the analyte

Visualization of Key Processes

T-2 Toxin Metabolism to this compound

This compound is a key metabolite in the biotransformation of T-2 toxin in both humans and animals.[2][6] The primary metabolic pathway involves hydrolysis reactions.

T2_Metabolism T2 T-2 Toxin HT2 HT-2 Toxin T2->HT2 Hydrolysis (Deacetylation at C-4) T2_Triol This compound HT2->T2_Triol Hydrolysis (Deacylation at C-8)

Caption: Metabolic pathway of T-2 toxin to this compound via hydrolysis.

General Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a food or feed sample using a reference standard.

Analytical_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Extraction Sample->Extraction Cleanup SPE Clean-up (Optional) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Standard This compound Reference Standard Preparation Standard->LCMS Quantification Quantification using Calibration Curve LCMS->Quantification Report Reporting of Results Quantification->Report

Caption: Workflow for this compound analysis from sample to result.

T-2 Toxin and Metabolite-Induced Apoptosis Signaling

T-2 toxin and its metabolites, including this compound, are known to induce apoptosis (programmed cell death).[7][8] The toxicity is largely attributed to the 12,13-epoxy ring, which can interact with cellular components.[9] While the specific pathways for this compound are less defined than for T-2 toxin, the general mechanism for trichothecenes involves the activation of caspase cascades.

Apoptosis_Pathway T2_Toxin T-2 Toxin / Metabolites (e.g., this compound) Mitochondria Mitochondrial Stress (ROS Production) T2_Toxin->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of trichothecene-induced apoptosis.

Conclusion

This compound serves as an indispensable reference material for the accurate and reliable quantification of this mycotoxin in various matrices. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to proper handling, storage, and analytical procedures, along with thorough method validation, will ensure the generation of high-quality data crucial for food safety and toxicological research.

References

Application Notes and Protocols for In Vivo T-2 Triol Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-2 triol is a significant metabolite of the highly toxic T-2 toxin, a type A trichothecene mycotoxin produced by various Fusarium species. Understanding the in vivo toxicological and pharmacological profile of this compound is crucial for a comprehensive risk assessment of T-2 toxin exposure and for exploring potential therapeutic applications of trichothecene derivatives. These application notes provide an overview of suitable animal models, detailed experimental protocols for in vivo administration and analysis, and insights into the potential signaling pathways affected by this compound. The protocols provided are primarily based on established methods for the parent compound, T-2 toxin, and are adaptable for this compound studies.

Animal Models for this compound In Vivo Studies

A variety of animal models have been utilized to investigate the metabolism and toxicity of T-2 toxin, and these are also relevant for studying its metabolite, this compound. The choice of animal model depends on the specific research question, such as acute toxicity, toxicokinetics, or immunomodulatory effects. Commonly used species include:

  • Mice: Widely used for acute toxicity (LD50 determination), immunotoxicity, and mechanistic studies due to their genetic tractability and cost-effectiveness.[1]

  • Rats: Frequently employed for toxicokinetic studies, as well as sub-chronic and chronic toxicity assessments.[2][3][4][5]

  • Guinea Pigs and Rabbits: Utilized in studies investigating dermal toxicity and immunotoxicity.

  • Swine: Their gastrointestinal physiology is similar to humans, making them a relevant model for oral exposure studies.

  • Poultry (Chickens): Important for agricultural research to understand the impact of T-2 toxin and its metabolites on livestock.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the acute toxicity of this compound and its parent compound, T-2 toxin. It is important to note that data specifically for this compound is limited, and further studies are required to establish a comprehensive toxicological profile.

Table 1: Acute Toxicity (LD50) of T-2 Toxin and this compound in Various Animal Models

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg body weight)Reference
T-2 ToxinMouseIntraperitoneal (i.p.)5.2[6]
T-2 ToxinMouseOral (p.o.)10.5[6]
T-2 ToxinRatIntravenous (i.v.)1.0 - 14[7][8]
T-2 ToxinRatOral (p.o.)1.0 - 14[7][8]
T-2 ToxinGuinea PigIntravenous (i.v.)1.0 - 14[7][8]
T-2 ToxinPigeonIntravenous (i.v.)1.0 - 14[7][8]
This compound Mouse Intraperitoneal (i.p.) ~20 times higher than T-2 toxin
This compound Broiler Chicks Oral (p.o.) ~6 times higher than T-2 toxin

Experimental Protocols

The following are detailed protocols for the in vivo administration and analysis of this compound. These are based on established methods for T-2 toxin and should be optimized for specific experimental needs.

Protocol 1: In Vivo Administration of this compound in Rodents

1.1. Preparation of Dosing Solution

  • Vehicle Selection: this compound is soluble in organic solvents like ethanol, methanol, and DMSO. For in vivo administration, a vehicle that is non-toxic and ensures solubility is required. A common vehicle is a mixture of ethanol, water, and glycerol.

  • Preparation:

    • Dissolve this compound in a minimal amount of ethanol.

    • Add sterile water and glycerol to achieve the final desired concentration and vehicle composition (e.g., 10% ethanol, 40% glycerol, 50% water).

    • Vortex thoroughly to ensure a homogenous solution.

    • Prepare fresh on the day of the experiment.

1.2. Administration Routes

  • Intraperitoneal (i.p.) Injection (Mouse/Rat):

    • Restrain the animal appropriately. For rats, a two-person technique is recommended, while for mice, various restraint methods can be used.[7]

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[7]

    • Insert a 25-27 gauge needle at a 15-20 degree angle.

    • Aspirate to ensure no body fluids are drawn, indicating correct placement in the peritoneal cavity.

    • Inject the this compound solution slowly.

    • The typical injection volume for mice is up to 200 µL, and for rats is up to 2 mL, depending on the animal's weight.

  • Oral Gavage (Mouse/Rat):

    • Use a flexible or rigid gavage needle of appropriate size for the animal.

    • Measure the distance from the tip of the nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach.

    • Administer the this compound solution slowly.

    • The typical gavage volume for mice is up to 10 mL/kg body weight, and for rats is up to 20 mL/kg body weight.[9][10]

  • Intravenous (i.v.) Injection (Mouse/Rat - Tail Vein):

    • Warm the animal's tail to dilate the lateral tail veins.

    • Place the animal in a suitable restrainer.

    • Insert a 27-30 gauge needle into the vein.

    • Inject the this compound solution slowly.

    • The typical injection volume is up to 100 µL for mice and 500 µL for rats.

Protocol 2: Toxicokinetic Sample Collection and Analysis

2.1. Blood Collection

  • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.

  • For serial sampling in rats, cannulation of the jugular or carotid artery is recommended. For mice, retro-orbital or submandibular bleeding can be used for terminal points, while tail vein sampling can be used for limited serial sampling.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

2.2. Sample Preparation for LC-MS/MS Analysis

This protocol is adapted from methods used for T-2 toxin and its metabolites.[11][12]

  • Liquid-Liquid Extraction:

    • To 100 µL of plasma, add an internal standard.

    • Add 500 µL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the organic supernatant to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the plasma sample.

    • Wash the cartridge with a low-organic solvent mixture to remove interferences.

    • Elute this compound with a high-organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute as described above.

2.3. LC-MS/MS Analysis

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of this compound.

Protocol 3: Histopathological Analysis
  • At the end of the study, euthanize the animals and perform a complete necropsy.

  • Collect tissues of interest (e.g., liver, kidney, spleen, thymus, intestine).

  • Fix the tissues in 10% neutral buffered formalin for at least 24 hours.

  • Process the tissues, embed in paraffin, and section at 4-5 µm thickness.

  • Stain the sections with Hematoxylin and Eosin (H&E) for general morphological evaluation.[6]

  • Special stains can be used to highlight specific changes (e.g., TUNEL assay for apoptosis).

Signaling Pathways and Mechanisms of Action

While specific in-depth studies on this compound's signaling pathways are limited, its mechanism of action is likely to be similar to that of its parent compound, T-2 toxin, which is known to induce its toxic effects through several mechanisms:

  • Inhibition of Protein Synthesis: Like other trichothecenes, this compound is expected to bind to the 60S ribosomal subunit, inhibiting protein synthesis.[13] This is a primary mechanism of cytotoxicity for this class of mycotoxins.

  • Induction of Oxidative Stress: T-2 toxin has been shown to induce the generation of reactive oxygen species (ROS), leading to lipid peroxidation and cellular damage.[14][15] This oxidative stress can activate downstream signaling pathways.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: T-2 toxin is a potent activator of MAPK pathways, including JNK, p38, and ERK.[16][17][18] Activation of these pathways can lead to diverse cellular responses, including inflammation, cell cycle arrest, and apoptosis.

  • Induction of Apoptosis: T-2 toxin is a well-documented inducer of apoptosis in various cell types.[1][5][14] This process is often mediated by the mitochondrial pathway, involving the regulation of Bcl-2 family proteins (e.g., upregulation of Bax and downregulation of Bcl-2), release of cytochrome c, and activation of caspases.[14]

Visualizations

Experimental Workflow

G cluster_0 Animal Model Selection cluster_1 This compound Administration cluster_2 In Vivo Assessment cluster_3 Data Analysis A Rodent Models (Mice, Rats) C Intraperitoneal (i.p.) A->C D Oral Gavage (p.o.) A->D E Intravenous (i.v.) A->E B Non-Rodent Models (Swine, Poultry) B->D F Toxicokinetics (Blood Sampling) C->F G Acute Toxicity (LD50 Determination) C->G H Histopathology (Tissue Collection) C->H D->F D->G D->H E->F I LC-MS/MS Analysis F->I J Statistical Analysis G->J K Microscopic Evaluation H->K

Caption: Experimental workflow for in vivo this compound studies.

Signaling Pathway

G T2_Triol This compound Ribosome 60S Ribosomal Subunit T2_Triol->Ribosome Binds to ROS Reactive Oxygen Species (ROS) T2_Triol->ROS Induces Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Leads to Apoptosis Apoptosis Protein_Synthesis->Apoptosis MAPK MAPK Activation (JNK, p38, ERK) ROS->MAPK Activates Mitochondria Mitochondria ROS->Mitochondria Damages MAPK->Apoptosis Bcl2 Bax/Bcl-2 Ratio ↑ Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Caspases->Apoptosis

Caption: Putative signaling pathways of this compound-induced toxicity.

References

Application Notes and Protocols for the Derivatization of T-2 Triol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-2 triol is a toxic metabolite of the T-2 toxin, a type A trichothecene mycotoxin produced by various Fusarium species. Accurate and sensitive detection of this compound in various matrices, such as agricultural commodities and biological samples, is crucial for food safety, toxicological studies, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of this compound. However, due to its low volatility, derivatization is a mandatory step to convert the polar hydroxyl groups into less polar, more volatile derivatives suitable for GC analysis.

This document provides detailed application notes and protocols for two common derivatization techniques for this compound: silylation and acylation . While direct quantitative comparisons for this compound are scarce in published literature, we will present detailed protocols adapted from methodologies for structurally similar compounds and discuss the expected advantages and disadvantages of each approach.

Derivatization Techniques for this compound

The choice of derivatization reagent and method is critical for achieving optimal chromatographic separation, sensitivity, and reproducibility in the GC-MS analysis of this compound. The two most common and effective approaches are silylation, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and acylation, using reagents such as trifluoroacetic anhydride (TFAA).

Silylation with BSTFA

Silylation involves the replacement of active hydrogens in the hydroxyl groups of this compound with a trimethylsilyl (TMS) group. This process significantly reduces the polarity and increases the volatility of the analyte. BSTFA is a potent silylating agent, and its reaction by-products are volatile, preventing interference in the chromatographic analysis. For sterically hindered hydroxyl groups, as are present in this compound, the addition of a catalyst like trimethylchlorosilane (TMCS) is often recommended to drive the reaction to completion.

Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation introduces an acyl group to the hydroxyl moieties of this compound, forming ester derivatives. Trifluoroacetic anhydride (TFAA) is a highly reactive acylation reagent that produces stable and volatile trifluoroacetyl derivatives. This method is particularly advantageous for compounds with sterically hindered hydroxyl groups, where silylation might be incomplete. The resulting fluorinated derivatives can also enhance detection sensitivity with an electron capture detector (ECD), though mass spectrometry remains the gold standard for confirmation.

Experimental Protocols

Sample Preparation and Cleanup (General)

Prior to derivatization, it is essential to extract this compound from the sample matrix and perform a cleanup step to remove interfering substances. A typical procedure for grain samples is as follows:

  • Extraction: Extract a homogenized sample (e.g., 25 g of ground grain) with 100 mL of an acetonitrile/water mixture (84:16, v/v) by blending at high speed for 5 minutes.

  • Cleanup: Use a solid-phase extraction (SPE) column, such as a MycoSep® 227 column, to clean the extract. Pass an aliquot of the crude extract through the column.

  • Evaporation: Transfer the cleaned extract to a vial and evaporate to dryness under a gentle stream of nitrogen at 60°C. The dried extract is now ready for derivatization.

Protocol 1: Silylation using BSTFA with TMCS Catalyst

This protocol is adapted from general procedures for the silylation of trichothecenes and other sterically hindered hydroxylated compounds.

Materials:

  • Dried sample extract containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (as a catalyst and solvent)

  • Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Ensure the dried sample extract is completely free of moisture, as water will deactivate the silylating reagent.

  • To the vial containing the dried extract, add 50 µL of anhydrous pyridine to dissolve the residue.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and vortex vigorously for 1 minute to ensure thorough mixing.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for injection into the GC-MS. An aliquot (e.g., 1 µL) can be directly injected.

Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol is adapted from a method for the derivatization of various trichothecenes.

Materials:

  • Dried sample extract containing this compound

  • Trifluoroacetic anhydride (TFAA)

  • Sodium bicarbonate (NaHCO₃)

  • Toluene

  • Deionized water

  • Reacti-Vials™ or other suitable glass reaction vials with Teflon-lined screw caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • To the vial containing the dried extract, add 200 µL of trifluoroacetic anhydride (TFAA).

  • Add approximately 10-30 mg of sodium bicarbonate to the vial.

  • Tightly seal the vial with a Teflon-lined screw cap and heat at 80°C for 30 minutes.[1]

  • After cooling, evaporate the mixture to dryness under a stream of nitrogen.

  • Re-dissolve the residue in 100 µL of toluene and sonicate for 1 minute.

  • To remove excess reagents, add 500 µL of deionized water and mix gently.

  • Allow the layers to separate. The upper toluene layer contains the derivatized this compound.

  • Carefully transfer the toluene layer to a clean vial for GC-MS analysis.

Quantitative Data and Method Comparison

Derivatization MethodReagentAdvantagesDisadvantagesExpected Performance for this compound
Silylation BSTFA + TMCS- Common and well-established method.- Reagents are commercially available.- Volatile by-products do not interfere with chromatography.- Derivatives can be sensitive to moisture and may degrade over time.- May not achieve complete derivatization of sterically hindered hydroxyl groups.Good performance is expected, but incomplete derivatization of all three hydroxyl groups could lead to lower sensitivity and peak tailing. The use of a catalyst (TMCS) is crucial.
Acylation TFAA- Produces highly stable derivatives.- Highly effective for sterically hindered hydroxyl groups.[2]- Can enhance sensitivity with certain detectors.- Reagents and by-products can be corrosive to the GC column if not handled properly.- May require an additional extraction step to remove excess reagent.Expected to be the more robust and potentially more sensitive method for this compound due to the complete derivatization of all hydroxyl groups, leading to better peak shape and higher response.

A study on stera-3β,5α,6β-triols, which also possess sterically hindered hydroxyl groups, demonstrated that trifluoroacetylation resulted in derivatives with better stability, shorter retention times, and improved chromatographic properties compared to silyl ethers.[2] This suggests that trifluoroacetylation is likely the superior method for the quantitative analysis of this compound by GC-MS .

Visualizations

Experimental Workflow for this compound Derivatization and GC-MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Grain Sample Extraction Extraction (Acetonitrile/Water) Sample->Extraction Cleanup SPE Cleanup (MycoSep®) Extraction->Cleanup Evaporation Evaporation to Dryness Cleanup->Evaporation Silylation Silylation (BSTFA + TMCS) Evaporation->Silylation Option 1 Acylation Acylation (TFAA) Evaporation->Acylation Option 2 GCMS GC-MS Analysis Silylation->GCMS Acylation->GCMS

Derivatization and analysis workflow for this compound.
Metabolic Pathway of T-2 Toxin to this compound

The following diagram illustrates the metabolic conversion of T-2 toxin to this compound through hydrolysis reactions.

metabolic_pathway T2 T-2 Toxin HT2 HT-2 Toxin T2->HT2 Hydrolysis (Deacetylation at C4) Neosolaniol Neosolaniol T2->Neosolaniol Hydrolysis (Loss of isovaleryl group at C8) T2_Triol This compound HT2->T2_Triol Hydrolysis (Deacylation at C15) Neosolaniol->T2_Triol Hydrolysis (Deacetylation at C4)

Metabolic conversion of T-2 toxin to this compound.

Conclusion

Both silylation and acylation are viable derivatization techniques for the GC-MS analysis of this compound. While silylation with BSTFA is a common approach, acylation with TFAA is likely to provide more complete derivatization and, consequently, better quantitative results for this compound due to its sterically hindered hydroxyl groups. The choice of method should be guided by the specific requirements of the analysis, including required sensitivity and available resources. The provided protocols offer a solid starting point for method development and validation for the routine analysis of this compound in various matrices.

References

Application Note: High-Resolution Mass Spectrometry for the Characterization of T-2 Triol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-2 triol is a primary metabolite of the highly toxic T-2 toxin, a type A trichothecene mycotoxin produced by various Fusarium species.[1][2] Accurate identification and quantification of this compound are crucial for toxicological studies, human biomonitoring, and understanding the metabolic fate of T-2 toxin.[3][4][5] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers unparalleled selectivity and sensitivity for the characterization of this compound and other metabolites, even in complex biological matrices.[3][6] This application note provides a detailed protocol and data for the characterization of this compound using LC-HRMS.

Quantitative Data Summary

The following table summarizes key quantitative data for the analysis of this compound and related compounds using high-resolution mass spectrometry. This data is essential for method development and validation.

CompoundPrecursor Ion (m/z)AdductMajor Product Ion(s) (m/z)Mass Accuracy (ppm)MatrixInstrumentationReference
This compound383.2064[M+H]⁺303.2142< 5Cell Culture MediumLC-Q-TOF MS[1]
T-2 Toxin484.3218[M+NH₄]⁺305.1697, 263.1591< 2Human UrineUHPLC-Q-Orbitrap-HRMS[3][5]
HT-2 Toxin442.2122[M+NH₄]⁺263.1591, 215.1329< 2Human UrineUHPLC-Q-Orbitrap-HRMS[3][5]
Neosolaniol400.1966[M+NH₄]⁺245, 215-1.21Cell Culture MediumLC-Q-TOF MS[1]
T-2 Tetraol299.1495[M+H]⁺285.4261-0.54Cell Culture MediumLC-Q-TOF MS[1]

Experimental Protocols

This section details the methodologies for sample preparation, LC-HRMS analysis, and data processing for the characterization of this compound.

Sample Preparation (from Cell Culture Medium)

This protocol is adapted from a method for extracting T-2 toxin and its metabolites from cell culture medium.[1]

Materials:

  • 5 mL Eppendorf Safe-Lock Microcentrifuge Tubes

  • Ethyl acetate

  • Centrifuge capable of 5600 x g at 4°C

  • Nitrogen evaporator

  • Methanol

  • 0.20 µm hydrophilic PTFE syringe filters

Procedure:

  • Transfer a 0.5 mL aliquot of the cell culture medium to a 5 mL microcentrifuge tube.

  • Add 3 mL of ethyl acetate to the tube.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 5600 x g for 5 minutes at 4°C.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in an appropriate volume of the initial mobile phase (e.g., 20% methanol in water with 0.1% formic acid and 5 mM ammonium formate).

  • Filter the reconstituted sample through a 0.20 µm syringe filter prior to LC-MS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

The following parameters are a starting point and may require optimization based on the specific instrument and application.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-Orbitrap or Q-TOF) equipped with a heated electrospray ionization (HESI) source.[1][3]

LC Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[1]

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[1]

  • Flow Rate: 0.200 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Gradient:

    • 0–0.5 min, 20% B

    • 0.5–1 min, 20% to 40% B

    • 1–6 min, 40% to 100% B

    • 6–8 min, 100% to 20% B

    • 8–14 min, 20% B[1]

HRMS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][3]

  • Scan Mode: Full scan for identification and targeted MS/MS (or parallel reaction monitoring) for quantification and structural confirmation.

  • Mass Resolution: > 70,000 FWHM.

  • Collision Gas: Nitrogen or Argon.

  • Collision Energy: Optimize for the specific analyte; typically in the range of 10-40 eV.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound using LC-HRMS.

T2_Triol_Workflow Experimental Workflow for this compound Characterization cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Analysis Sample Biological Sample (e.g., Urine, Cell Culture) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction 1. Extraction Evaporation Solvent Evaporation Extraction->Evaporation 2. Concentration Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution 3. Reconstitution Filtration Filtration Reconstitution->Filtration 4. Cleanup LC_Separation UHPLC Separation Filtration->LC_Separation 5. Injection HRMS_Detection High-Resolution Mass Spectrometry LC_Separation->HRMS_Detection 6. Ionization & Detection Peak_Integration Peak Integration & Quantification HRMS_Detection->Peak_Integration 7. Data Acquisition Fragmentation_Analysis Fragmentation Pattern Analysis HRMS_Detection->Fragmentation_Analysis 7a. MS/MS Acquisition Identification Compound Identification Peak_Integration->Identification 8. Quantification Fragmentation_Analysis->Identification 8a. Structural Confirmation

Caption: Workflow for this compound analysis.

This compound Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer is characteristic and allows for its unambiguous identification. The diagram below illustrates the proposed fragmentation pathway based on common fragmentation patterns of type A trichothecenes.[7]

T2_Triol_Fragmentation Proposed Fragmentation Pathway of this compound ([M+H]⁺) parent This compound [M+H]⁺ m/z 383.2064 fragment1 Fragment 1 m/z 303.2142 Loss of C₄H₈O₂ (80.0524 Da) parent:pre->fragment1:f0 - Isovaleric acid fragment2 Fragment 2 m/z 285.2036 Loss of H₂O (18.0106 Da) fragment1:f0->fragment2:f0 - H₂O

Caption: this compound fragmentation.

Conclusion

High-resolution mass spectrometry coupled with liquid chromatography is a powerful and reliable technique for the characterization and quantification of this compound in various biological matrices. The high mass accuracy and fragmentation data provided by HRMS instruments allow for confident identification, while the sensitivity of the technique enables detection at low concentrations relevant for toxicological and biomonitoring studies. The protocols and data presented in this application note serve as a valuable resource for researchers and scientists working on the analysis of T-2 toxin and its metabolites.

References

Troubleshooting & Optimization

overcoming matrix effects in T-2 triol analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for T-2 triol analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on mitigating matrix effects in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[3][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantification, leading to unreliable results.[3][5] Complex matrices, such as animal feed, cereals, and biological fluids, are particularly prone to causing significant matrix effects.[1][6]

Q2: I am observing low or inconsistent this compound signal intensity. Is this due to matrix effects?

A2: Low or variable signal intensity is a common symptom of matrix effects, specifically ion suppression. However, it can also result from other issues such as poor extraction recovery, analyte degradation, or suboptimal instrument performance. To determine if matrix effects are the primary cause, a post-extraction addition experiment is recommended. This involves comparing the signal response of a standard in a clean solvent to the response of the same standard spiked into a blank sample extract that has already gone through the extraction process. A significantly lower signal in the matrix-spiked sample confirms the presence of ion suppression.[1][4]

Q3: What is the most effective method to compensate for matrix effects in this compound analysis?

A3: The gold standard for compensating for matrix effects is the Stable Isotope Dilution Assay (SIDA).[7][8][9] This technique involves adding a known concentration of a stable isotope-labeled (e.g., ¹³C or ²H) version of this compound to the sample before extraction.[8] Because the labeled internal standard is chemically identical to the analyte, it experiences the same extraction inefficiencies and matrix effects.[3] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as the ratio is unaffected by signal suppression or enhancement.[8][9]

Q4: Are there alternatives to Stable Isotope Dilution Assays (SIDA) if a labeled standard for this compound is unavailable?

A4: Yes, several other strategies can be employed when a specific labeled internal standard is not available:

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to ensure that the standards and the samples experience similar matrix effects.

  • Standard Addition: This method involves dividing a sample into several aliquots and spiking them with increasing, known amounts of the analyte. The resulting signals are plotted, and the original concentration is determined by extrapolating to the x-intercept. This approach is very effective as it calibrates within each specific sample but can be labor-intensive.[1][10]

  • Improved Sample Cleanup: Utilizing more selective sample preparation techniques like immunoaffinity columns (IAC) or multi-functional solid-phase extraction (SPE) columns can effectively remove interfering matrix components before LC-MS analysis.[11][12][13]

  • Sample Dilution: If the concentration of this compound is sufficiently high, simply diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on ionization.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Analyte Recovery Inefficient Extraction Optimize the extraction solvent. Mixtures of acetonitrile/water or methanol/water are commonly used for trichothecenes.[12][14] Ensure adequate vortexing/shaking time.
Suboptimal Sample Cleanup Evaluate different SPE or immunoaffinity column types. A comparison of BondElut Mycotoxin and MycoSep 227 columns for layer feed showed MycoSep 227 gave slightly better recoveries for T-2 toxin and its metabolites.[11]
High Signal Variability (Poor Precision) Inconsistent Matrix Effects Implement a Stable Isotope Dilution Assay (SIDA) using a ¹³C-labeled internal standard for this compound. This is the most robust way to correct for sample-to-sample variations in matrix effects.[7][8][9]
Improper Sampling For solid samples like grains, ensure the sample is representative of the entire lot. Mycotoxins can occur in localized "hot spots".[6]
Peak Tailing or Splitting in Chromatogram Chromatographic Issues Optimize the LC gradient and mobile phase composition. Ensure the column is not overloaded. A common mobile phase consists of an aqueous solution with an additive like ammonium acetate and methanol.[11][15]
Matrix Interference Improve sample cleanup to remove interfering compounds. Dilute the sample extract if sensitivity allows.
Inaccurate Quantification (Compared to Reference Material) Matrix Effects (Ion Suppression/Enhancement) Use matrix-matched calibration curves or the standard addition method. If possible, use SIDA for the most accurate results.[1][9][10]
Incorrect Standard Preparation Verify the concentration and purity of your this compound analytical standard.

Experimental Protocols & Data

Protocol 1: Generic Solid-Phase Extraction (SPE) for Cereal Matrices

This protocol provides a general workflow for cleaning up cereal extracts prior to LC-MS/MS analysis of this compound.

  • Extraction:

    • Homogenize 5 g of the ground cereal sample.

    • Add 20 mL of an acetonitrile/water (80:20, v/v) solution.

    • If using SIDA, add the ¹³C-labeled this compound internal standard at this stage.

    • Shake vigorously for 60 minutes using a mechanical shaker.

    • Centrifuge the mixture at 4000 x g for 10 minutes.

    • Collect the supernatant (the extract).

  • SPE Cleanup (using a Mycotoxin Cleanup Column):

    • Dilute 5 mL of the extract with 20 mL of deionized water.

    • Pass the diluted extract through the SPE column at a flow rate of 1-2 mL/min.

    • Wash the column with 10 mL of deionized water.

    • Dry the column under a gentle stream of nitrogen for 5 minutes.

    • Elute the this compound with 2 mL of methanol.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of mobile phase for LC-MS/MS analysis.

Data Summary: Comparison of Sample Cleanup Methods

The selection of a cleanup method can significantly impact analyte recovery. The following table summarizes recovery data for T-2 toxin and its metabolites from layer feed using two different cleanup columns.

MycotoxinRecovery with BondElut Mycotoxin (%)Recovery with MycoSep 227 (%)
T-2 toxin6763
HT-2 toxin5558
Neosolaniol3250
This compound Data not specified, but included as a target analyteData not specified, but included as a target analyte
T-2 tetraol3850
Data adapted from a study on layer feed, which noted that MycoSep 227 columns gave slightly better overall results.[11]

Visualizations

Workflow for this compound Analysis and Troubleshooting

cluster_prep Sample Preparation cluster_analysis Analysis & Data Review cluster_troubleshoot Troubleshooting Sample 1. Sample Collection (Cereal, Feed, etc.) Extraction 2. Extraction (Acetonitrile/Water) Sample->Extraction Cleanup 3. Sample Cleanup (SPE / IAC) Extraction->Cleanup Concentration 4. Concentration & Reconstitution Cleanup->Concentration LCMS 5. LC-MS/MS Analysis Concentration->LCMS Review 6. Review Data (Peak Shape, Intensity) LCMS->Review Problem Problem Detected? (Low Signal, High RSD) Review->Problem CheckRecovery Evaluate Extraction Recovery Problem->CheckRecovery Yes End Analysis OK Problem->End No AssessMatrix Assess Matrix Effect (Post-Extraction Spike) CheckRecovery->AssessMatrix ImplementSIDA Implement SIDA or Matrix-Matched Cal. AssessMatrix->ImplementSIDA Confirmed OptimizeLC Optimize LC Method AssessMatrix->OptimizeLC Not Confirmed

Caption: A workflow for this compound analysis, from sample preparation to troubleshooting matrix effects.

Principle of Stable Isotope Dilution Assay (SIDA)

cluster_sample Initial Sample cluster_spike Spiking cluster_processing Sample Processing cluster_detection MS Detection cluster_quant Quantification Analyte This compound (Analyte) Unknown Amount (X) IS Add ¹³C-T-2 triol (Internal Standard) Known Amount (Y) Loss Extraction & Cleanup (Losses affect both equally) IS->Loss MS Measure Peak Area Ratio (Analyte / Internal Standard) Loss->MS Result Calculate Original Amount (X) Based on constant ratio MS->Result

Caption: The principle of SIDA, where a labeled standard corrects for losses and matrix effects.

Decision Tree for Overcoming Matrix Effects

Start Start: Inaccurate Results Q_IS Isotopically Labeled IS Available? Start->Q_IS Q_Blank Blank Matrix Available? Q_IS->Q_Blank No Sol_SIDA Use Stable Isotope Dilution Assay (SIDA) Q_IS->Sol_SIDA Yes Q_Sensitivity Is Sensitivity Sufficient for Dilution? Q_Blank->Q_Sensitivity No Sol_MMC Use Matrix-Matched Calibration Q_Blank->Sol_MMC Yes Sol_Dilute Use 'Dilute-and-Shoot' Method Q_Sensitivity->Sol_Dilute Yes Sol_StdAdd Use Standard Addition Method Q_Sensitivity->Sol_StdAdd No Note Also consider: - Improved Sample Cleanup (SPE, IAC) - LC Method Optimization Sol_SIDA->Note Sol_MMC->Note Sol_Dilute->Note Sol_StdAdd->Note

Caption: A decision tree to select the appropriate strategy for mitigating matrix effects.

References

Technical Support Center: Optimizing T-2 Triol Extraction from Grain

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving T-2 triol extraction efficiency from grain matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the accurate quantification of this compound and related mycotoxins.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the extraction and analysis of this compound from various grain samples.

Q1: What are the most effective extraction solvents for this compound?

A1: this compound, like other type A trichothecenes, is a polar compound. Therefore, polar organic solvents mixed with water are highly effective for its extraction. The most commonly used and validated solvent systems are aqueous mixtures of acetonitrile or methanol.[1] Ratios of acetonitrile/water (e.g., 84:16 v/v or 80:20 v/v) or methanol/water (e.g., 80:20 v/v or 90:10 v/v) have demonstrated high extraction efficiencies for T-2 and its metabolites from various cereal matrices.[2][3][4]

Q2: I am experiencing low recovery of this compound. What are the potential causes and solutions?

A2: Low recovery is a frequent challenge in mycotoxin analysis. Several factors could be contributing to this issue:

  • Inadequate Sample Homogenization: Mycotoxins can be heterogeneously distributed in grain in "hot spots." Ensure the entire sample is finely ground to a consistent particle size (e.g., 95% passing through a 20-mesh sieve) and thoroughly mixed before taking a subsample for extraction.

  • Suboptimal Solvent-to-Sample Ratio: An insufficient volume of extraction solvent may lead to incomplete extraction. A common ratio is 4:1 to 5:1 (solvent volume to sample weight, e.g., 100 mL for 25 g of sample).[2]

  • Insufficient Extraction Time or Agitation: Ensure the sample and solvent are agitated vigorously for an adequate duration. Typical extraction times range from 30 to 90 minutes with mechanical shaking.

  • Inefficient Cleanup: During solid-phase extraction (SPE) or other cleanup steps, the analyte can be lost.

    • Analyte Breakthrough: If the analyte is found in the loading or wash fractions, the loading solvent may be too strong, or the wash solvent may be eluting the this compound.[5] Consider diluting the sample extract with a weaker solvent before loading or using a less eluotropic wash solvent.[5]

    • Irreversible Binding: The analyte may be too strongly retained on the sorbent. Ensure the elution solvent is strong enough to disrupt the analyte-sorbent interaction.[5][6] You may need to increase the elution solvent volume or incorporate a "soak step" where the elution solvent is left on the column for several minutes to improve recovery.[7]

  • Incorrect pH: The pH of the sample extract can influence the ionization state of this compound and its interaction with the cleanup column sorbent. For immunoaffinity columns (IAC), it is often recommended to adjust the sample extract pH to neutral (around 7.0) for optimal antibody-antigen binding.

Q3: My results are inconsistent and not reproducible. What should I check?

A3: Lack of reproducibility can stem from several sources in the analytical workflow:[8]

  • Inconsistent Sample Preparation: As mentioned above, variability in grinding and homogenization can lead to inconsistent subsamples.

  • Variable Extraction Conditions: Ensure that extraction parameters such as solvent volume, shaking speed, and time are kept constant for all samples.

  • SPE Cartridge Issues:

    • Drying of the Sorbent Bed: Do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps, as this can lead to channeling and inconsistent recoveries.[8]

    • Inconsistent Flow Rate: Maintain a consistent and slow flow rate during sample loading and elution to ensure proper interaction with the sorbent.[9]

  • Pipetting and Dilution Errors: Use calibrated pipettes and ensure accurate dilutions are made at each step.

  • Matrix Effects: Variations in the sample matrix between different samples can cause inconsistent signal suppression or enhancement in the final analysis (see Q4).

Q4: How can I identify and mitigate matrix effects in my LC-MS/MS analysis of this compound?

A4: Matrix effects occur when co-extracted compounds from the grain matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer source, leading to signal suppression or enhancement.[10][11]

  • Identification: Matrix effects can be quantitatively assessed by comparing the signal response of an analyte in a post-extraction spiked sample (blank matrix extract with a known amount of analyte added) to the response of the analyte in a pure solvent standard at the same concentration.[10][11]

  • Mitigation Strategies:

    • Effective Sample Cleanup: The most crucial step is to remove interfering matrix components. Immunoaffinity columns (IAC) are highly specific and provide very clean extracts.[1] Solid-phase extraction (SPE) with appropriate sorbents (e.g., HLB) or multi-functional cleanup columns can also be effective.[3]

    • Chromatographic Separation: Optimize your HPLC/UPLC method to chromatographically separate this compound from co-eluting matrix components.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for consistent signal suppression or enhancement.

    • Use of Internal Standards: A stable isotope-labeled internal standard for this compound, if available, is the most effective way to compensate for matrix effects, as it will be affected similarly to the native analyte.

Quantitative Data on Extraction Efficiency

The recovery of this compound is dependent on the entire analytical method, including the extraction solvent, cleanup procedure, and the grain matrix itself. The following tables summarize recovery data from various studies.

Table 1: T-2 and Metabolite Recovery Using Acetonitrile-Based Extraction

Grain MatrixExtraction Solvent (Acetonitrile:Water, v/v)Cleanup MethodAnalyte(s)Average Recovery (%)Reference
Various Cereals84:16HLB SPET-2, HT-2, NEO, this compound, T-2 tetraol80.4 - 112.0[3]
Wheat80:20Bond Elut MycotoxinT-2 tetraol85Agilent Technologies (2017)
Maize80:20Bond Elut MycotoxinT-2 tetraol91Agilent Technologies (2017)

Table 2: T-2 and Metabolite Recovery Using Methanol-Based Extraction

Grain MatrixExtraction Solvent (Methanol:Water, v/v)Cleanup MethodAnalyte(s)Average Recovery (%)Reference
Cereals80:20Immunoaffinity Column (IAC)Sum of T-2 & HT-299[2]
Baby Food80:20Immunoaffinity Column (IAC)Sum of T-2 & HT-2102[2]
Oats, Wheat, Rye, Barley, MaizeNot SpecifiedImmunoaffinity Column (IAC)T-2 & HT-270 - 99[12]
Various Cereals90:10Immunoaffinity Column (IAC)T-2 & HT-274 - 120[4]

Experimental Protocols & Workflows

Below are detailed methodologies for common this compound extraction and cleanup procedures.

Protocol 1: Acetonitrile/Water Extraction with SPE Cleanup

This protocol is a general method suitable for a wide range of cereal matrices.

  • Sample Preparation: Grind a representative portion of the grain sample to a fine powder (e.g., to pass a 1 mm screen).

  • Extraction:

    • Weigh 25 g of the homogenized sample into a 250 mL flask.

    • Add 100 mL of acetonitrile/water (84:16, v/v).

    • Shake vigorously on a mechanical shaker for 60 minutes.

    • Filter the extract through a fluted filter paper.

  • SPE Cleanup (HLB Cartridge):

    • Conditioning: Pass 5 mL of methanol through the HLB SPE cartridge.

    • Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

    • Loading: Dilute 10 mL of the filtered extract with 40 mL of water and pass the entire 50 mL through the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elution: Elute the this compound and other mycotoxins with 10 mL of acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C. Reconstitute the residue in a suitable volume of injection solvent (e.g., 1 mL of methanol/water, 50:50, v/v) for LC-MS/MS analysis.

SPE_Workflow cluster_extraction Extraction cluster_cleanup SPE Cleanup (HLB) cluster_analysis Analysis Preparation start 1. Weigh 25g Homogenized Grain add_solvent 2. Add 100mL Acetonitrile/Water (84:16) start->add_solvent shake 3. Shake for 60 min add_solvent->shake filter 4. Filter Extract shake->filter condition 5. Condition with Methanol filter->condition Filtered Extract equilibrate 6. Equilibrate with Water condition->equilibrate load 7. Load Diluted Extract equilibrate->load wash 8. Wash with Water load->wash elute 9. Elute with Acetonitrile wash->elute evaporate 10. Evaporate to Dryness elute->evaporate Eluate reconstitute 11. Reconstitute in Injection Solvent evaporate->reconstitute analyze 12. LC-MS/MS Analysis reconstitute->analyze

Figure 1. Workflow for this compound Extraction with SPE Cleanup.
Protocol 2: Methanol/Water Extraction with Immunoaffinity Column (IAC) Cleanup

IACs offer high specificity and result in very clean extracts, which is beneficial for reducing matrix effects.

  • Sample Preparation: Grind a representative portion of the grain sample to a fine powder.

  • Extraction:

    • Weigh 25 g of the homogenized sample and 1.0 g of sodium chloride into a 250 mL flask.[2]

    • Add 100 mL of methanol/water (80:20, v/v).[2]

    • Shake vigorously for 30 minutes.[2]

    • Filter the extract through a glass microfiber filter.

  • IAC Cleanup:

    • Dilute a portion of the filtered extract with PBS or water according to the IAC manufacturer's instructions (e.g., dilute 10 mL of extract with 20 mL of water).

    • Pass the diluted extract through the T-2/HT-2 immunoaffinity column at a flow rate of 1-1.5 mL/min.

    • Wash the column with 15 mL of water or PBS to remove unbound matrix components.

    • Dry the column by passing air through it.

    • Elute the toxins with 1 mL of methanol, collecting the eluate in a clean vial.

  • Final Preparation: The eluate can often be directly injected or may be evaporated and reconstituted in the desired injection solvent for LC-MS/MS analysis.

IAC_Workflow cluster_extraction Extraction cluster_cleanup_iac Immunoaffinity Column (IAC) Cleanup cluster_analysis_iac Analysis Preparation start_iac 1. Weigh 25g Grain + 1g NaCl add_solvent_iac 2. Add 100mL Methanol/Water (80:20) start_iac->add_solvent_iac shake_iac 3. Shake for 30 min add_solvent_iac->shake_iac filter_iac 4. Filter Extract shake_iac->filter_iac dilute_iac 5. Dilute Extract with PBS/Water filter_iac->dilute_iac Filtered Extract load_iac 6. Load onto IAC dilute_iac->load_iac wash_iac 7. Wash with PBS/Water load_iac->wash_iac elute_iac 8. Elute with Methanol wash_iac->elute_iac prep_iac 9. Evaporate & Reconstitute (Optional) elute_iac->prep_iac Eluate analyze_iac 10. LC-MS/MS Analysis prep_iac->analyze_iac

Figure 2. Workflow for this compound Extraction with IAC Cleanup.
Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach that combines extraction and cleanup into fewer steps.

  • Sample Preparation: Grind grain sample to a fine powder.

  • Extraction and Partitioning:

    • Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile/water (80:20, v/v).

    • Shake on a rotary shaker for 60 minutes.

    • Add a salt mixture (e.g., 2.0 g MgSO₄ and 0.5 g NaCl).

    • Vortex for 1 minute, then centrifuge at 4500 x g for 10 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot of the upper organic layer (e.g., 10 mL) to a 15 mL dSPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄ and 150 mg C18).

    • Vortex for 1 minute and centrifuge at 4500 x g for 10 minutes.

  • Final Preparation: Take the supernatant, evaporate to dryness if necessary, and reconstitute in the injection solvent for LC-MS/MS analysis.

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup_q Dispersive SPE (dSPE) Cleanup cluster_analysis_q Analysis start_q 1. Weigh 2g Homogenized Grain add_solvent_q 2. Add 20mL Acetonitrile/Water (80:20) start_q->add_solvent_q shake_q 3. Shake for 60 min add_solvent_q->shake_q add_salts_q 4. Add MgSO4 + NaCl Salts shake_q->add_salts_q vortex_q 5. Vortex & Centrifuge add_salts_q->vortex_q transfer_q 6. Transfer Supernatant to dSPE Tube vortex_q->transfer_q Organic Supernatant vortex_clean_q 7. Vortex & Centrifuge transfer_q->vortex_clean_q final_prep_q 8. Collect Supernatant for Analysis vortex_clean_q->final_prep_q Cleaned Extract analyze_q 9. LC-MS/MS Analysis final_prep_q->analyze_q

Figure 3. Workflow for this compound Extraction using QuEChERS.

References

Technical Support Center: Optimizing Chromatographic Separation of T-2 Triol and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of T-2 triol and its related mycotoxin isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound and its isomers.

Q1: Why am I seeing poor resolution between this compound and its isomer, neosolaniol?

A1: Co-elution of this compound and neosolaniol is a frequent challenge due to their structural similarity. Here are several strategies to improve resolution:

  • Column Chemistry:

    • Switch to a Phenyl-Hexyl Column: While C18 columns are widely used, a phenyl-hexyl stationary phase can offer alternative selectivity. The phenyl rings in this phase can induce dipole-dipole and pi-pi interactions with the analytes, leading to differential retention and improved separation of isomers.[1]

    • Optimize C18 Column Parameters: If using a C18 column, ensure it is a high-efficiency column with a smaller particle size (e.g., sub-2 µm or core-shell particles) to enhance peak sharpness and resolution.[2]

  • Mobile Phase Optimization:

    • Gradient Adjustment: A shallower gradient can increase the separation window between closely eluting peaks. Experiment with reducing the rate of organic solvent increase.

    • Organic Modifier: While acetonitrile is a common organic modifier, methanol can sometimes provide different selectivity for closely related compounds. Consider running the separation with a methanol-based mobile phase or a ternary mixture of water, acetonitrile, and methanol.[1]

    • Mobile Phase Additives: The use of a low concentration of an additive like ammonium acetate can influence the ionization and interaction of the analytes with the stationary phase, potentially improving separation.[3]

  • Temperature Control: Operating the column at a slightly elevated, controlled temperature can improve peak shape and may alter selectivity, aiding in the resolution of isomers.

Q2: My peaks for this compound and other metabolites are tailing. What are the likely causes and solutions?

A2: Peak tailing can result from several factors, from sample preparation to chromatographic conditions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and reinjecting.

  • Secondary Interactions: Active sites on the silica backbone of the column can cause secondary interactions with the analytes.

    • Use an End-Capped Column: Ensure your column is properly end-capped to minimize exposed silanol groups.

    • Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups, reducing peak tailing.

  • Contamination: A buildup of matrix components on the column can lead to poor peak shape.

    • Guard Column: Use a guard column to protect your analytical column from strongly retained matrix components.

    • Column Washing: Implement a robust column washing procedure between runs to remove any adsorbed contaminants.

Q3: I am experiencing low sensitivity and a noisy baseline in my LC-MS/MS analysis. How can I improve this?

A3: Low sensitivity and a noisy baseline in LC-MS/MS are often related to matrix effects and mobile phase contamination.

  • Matrix Effects: Co-eluting matrix components from the sample can suppress the ionization of the target analytes in the mass spectrometer source.

    • Improve Sample Clean-up: Employ a more effective solid-phase extraction (SPE) or immunoaffinity column (IAC) clean-up step to remove interfering matrix components.[3][4][5] MycoSep and BondElut are commonly used SPE columns for this purpose.[3]

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for signal suppression or enhancement.[4][5]

    • Isotope-Labeled Internal Standards: The use of a deuterated internal standard, such as d3-T-2 toxin, can help to correct for matrix effects and variations in instrument response.[3]

  • Mobile Phase Quality:

    • High-Purity Solvents: Use LC-MS grade solvents and additives to minimize baseline noise.

    • Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation in the system.

Q4: My retention times are shifting between injections. What could be the cause?

A4: Retention time instability can compromise the reliability of your results.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Pump Performance: Inconsistent mobile phase composition due to pump malfunctions can lead to retention time shifts. Check for leaks and ensure the pump is delivering a stable flow rate.

  • Temperature Fluctuations: Maintain a constant column temperature using a column oven, as temperature changes can affect retention times.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound and its isomers?

A1: The most prevalent methods are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] HPLC with fluorescence detection (HPLC-FLD) is also used but typically requires a derivatization step to make the analytes fluorescent.[8]

Q2: Is derivatization necessary for the analysis of this compound?

A2: For GC-MS analysis, derivatization is essential to make the polar this compound and its isomers volatile enough for gas-phase separation.[9] Trimethylsilyl (TMS) derivatives are commonly prepared using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9][10] For HPLC-MS/MS, derivatization is generally not required as the analytes can be ionized directly in the liquid phase. For HPLC-FLD, derivatization with a fluorescent tag is necessary for detection.[8]

Q3: What type of HPLC column is best for separating this compound and its isomers?

A3: Reversed-phase columns, particularly C18 and Phenyl-Hexyl phases, are most commonly used.[1] C18 columns provide good hydrophobic separation, while Phenyl-Hexyl columns can offer enhanced selectivity for closely related isomers due to alternative interaction mechanisms. The choice of column will depend on the specific sample matrix and the isomers being targeted.

Q4: How can I effectively extract this compound and its isomers from complex matrices like cereals?

A4: A common approach involves extraction with a mixture of an organic solvent and water, such as acetonitrile/water or methanol/water.[11] This is typically followed by a clean-up step using solid-phase extraction (SPE) or immunoaffinity columns (IAC) to remove interfering substances before chromatographic analysis.[3][4][5]

Quantitative Data

Table 1: Comparison of HPLC Column Performance for Trichothecene Separation

AnalyteColumn TypeMobile PhaseRetention Time (min)Reference
NeosolaniolPhenyl-HexylAcetonitrile/Water with 5 mM Ammonium Acetate20.2[7]
HT-2 ToxinPhenyl-HexylAcetonitrile/Water with 5 mM Ammonium Acetate23.9[7]
T-2 ToxinPhenyl-HexylAcetonitrile/Water with 5 mM Ammonium Acetate25.2[7]
T-2 ToxinC18Methanol/Water with 10 mM Ammonium AcetateNot specified[11]
HT-2 ToxinC18Methanol/Water with 10 mM Ammonium AcetateNot specified[11]
NeosolaniolC18Methanol/Water with 10 mM Ammonium AcetateNot specified[6]
This compoundC18Methanol/Water with 0.13 mM Ammonium AcetateNot specified[3]

Table 2: LC-MS/MS Parameters for this compound and Related Mycotoxins

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Reference
T-2 Toxin484.3305.1215.1[7]
HT-2 Toxin442.2263.1215.1[7]
Neosolaniol400.2305.1245.1[7]
This compound400.2Not specifiedNot specified

Note: Specific MRM transitions for this compound were not explicitly detailed in the search results but would be determined through direct infusion of a standard during method development.

Experimental Protocols

Protocol 1: Sample Preparation from Cereals for LC-MS/MS Analysis
  • Extraction:

    • Weigh 5 g of homogenized and ground cereal sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of an extraction solvent mixture of acetonitrile/water (84:16, v/v).

    • Shake vigorously for 60 minutes at room temperature.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Clean-up (using SPE):

    • Use a commercially available mycotoxin clean-up column (e.g., MycoSep 227 or BondElut Mycotoxin).

    • Pass the supernatant from the extraction step through the SPE column according to the manufacturer's instructions.

    • Collect the eluate.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:methanol with 5 mM ammonium acetate).

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: HPLC-MS/MS Method for this compound and Isomers
  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Column: A reversed-phase C18 or Phenyl-Hexyl column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-15 min: Linear gradient from 10% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for each analyte (see Table 2).

Protocol 3: GC-MS Method with Derivatization for this compound and Isomers
  • Sample Preparation: Follow the same extraction and clean-up protocol as for LC-MS/MS (Protocol 1).

  • Derivatization (Trimethylsilylation):

    • Evaporate 100 µL of the cleaned-up extract to complete dryness under nitrogen.

    • Add 50 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Add 50 µL of pyridine as a catalyst.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS System:

    • GC Column: A low-bleed capillary column suitable for mycotoxin analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 10 minutes.

    • Injection Mode: Splitless.

    • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection: Scan mode to identify derivatives or Selected Ion Monitoring (SIM) for targeted quantification.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Homogenization Homogenization of Cereal Sample Extraction Extraction with Acetonitrile/Water Homogenization->Extraction Cleanup SPE or IAC Clean-up Extraction->Cleanup Evaporation Evaporation and Reconstitution Cleanup->Evaporation Injection HPLC or GC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound and its isomers.

Troubleshooting_Tree cluster_resolution Poor Resolution cluster_peakshape Poor Peak Shape cluster_sensitivity Low Sensitivity Start Chromatographic Issue Identified Poor_Resolution Poor Resolution/ Co-elution Start->Poor_Resolution Peak_Tailing Peak Tailing/ Fronting Start->Peak_Tailing Low_Sensitivity Low Sensitivity/ Noisy Baseline Start->Low_Sensitivity Change_Column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) Poor_Resolution->Change_Column Optimize_Gradient Optimize Gradient (shallower) Poor_Resolution->Optimize_Gradient Change_Solvent Change Organic Solvent (ACN to MeOH) Poor_Resolution->Change_Solvent Check_Overload Reduce Sample Concentration Peak_Tailing->Check_Overload Use_Guard_Column Use/Replace Guard Column Peak_Tailing->Use_Guard_Column Wash_Column Perform Column Wash Peak_Tailing->Wash_Column Improve_Cleanup Improve Sample Clean-up (SPE/IAC) Low_Sensitivity->Improve_Cleanup Matrix_Matched Use Matrix-Matched Calibrants Low_Sensitivity->Matrix_Matched Use_IS Use Isotope-Labeled Internal Standard Low_Sensitivity->Use_IS

Caption: Troubleshooting decision tree for chromatographic issues.

References

troubleshooting T-2 triol instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T-2 triol in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

1. Issue: Inconsistent or lower-than-expected experimental results.

  • Possible Cause: Degradation of this compound in your aqueous solution. This compound, a hydrolytic metabolite of T-2 toxin, can be unstable in aqueous environments, leading to a decrease in the effective concentration and variability in your results.[1] The stability of related trichothecenes has been shown to be affected by temperature and the composition of the aqueous medium.[2][3]

  • Solution:

    • Freshly Prepare Solutions: Prepare this compound solutions immediately before use. Avoid long-term storage of aqueous solutions.

    • Optimize Storage of Stock Solutions: Store stock solutions of this compound, typically dissolved in organic solvents like DMSO, methanol, or dichloromethane, at -20°C or lower.[4][5] For long-term storage (up to 6 months), -80°C is recommended.[4][6] Minimize freeze-thaw cycles by preparing smaller aliquots.

    • Control Temperature: During your experiment, maintain a consistent and low temperature whenever possible to slow down potential degradation.

    • pH Considerations: The stability of related trichothecenes is influenced by pH. While specific data for this compound is limited, it is advisable to maintain a consistent pH in your experimental buffer system.

2. Issue: Complete loss of bioactivity of this compound.

  • Possible Cause: Significant degradation of this compound due to improper handling or storage. The 12,13-epoxy ring is crucial for the cytotoxic activity of trichothecenes.[7] Conditions that lead to the opening of this ring will result in a loss of bioactivity.

  • Solution:

    • Verify Stock Solution Integrity: If you suspect your stock solution has degraded, it is recommended to acquire a new, certified standard for comparison.

    • Aqueous Solution Preparation: When preparing aqueous solutions from an organic stock, ensure rapid and thorough mixing to avoid precipitation and ensure a homogenous solution. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[4][6]

    • Solvent Purity: Use high-purity, sterile aqueous buffers for your experiments to avoid contaminants that could accelerate degradation.

3. Issue: Unexpected cytotoxic effects or off-target results.

  • Possible Cause: Presence of other cytotoxic metabolites. If your this compound sample is not pure, or if it has degraded, other toxic compounds may be present in your solution. T-2 toxin can degrade into various metabolites, including HT-2 toxin, this compound, and T-2 tetraol.[3]

  • Solution:

    • Purity Check: Whenever possible, verify the purity of your this compound standard using analytical methods such as HPLC or LC-MS/MS.

    • Use High-Quality Reagents: Start with a high-purity this compound standard from a reputable supplier.

    • Control Experiments: Include appropriate negative controls (vehicle only) and positive controls (a known cytotoxic agent) in your experimental design to help interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is slightly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO), dichloromethane, and methanol.[5] It is recommended to prepare a concentrated stock solution in one of these organic solvents. For example, you can dissolve this compound in DMSO to create a 10 mM stock solution. Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4][6]

Q2: What is the recommended procedure for preparing working solutions of this compound in aqueous media for cell culture experiments?

A2: To prepare a working solution, dilute your concentrated stock solution (e.g., in DMSO) with your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform serial dilutions if necessary. Always prepare the final working solution fresh for each experiment.

Q3: What are the main factors that influence the stability of this compound in aqueous solutions?

A3: Based on studies of related trichothecenes, the main factors influencing stability are:

  • Temperature: Higher temperatures generally lead to faster degradation.[3] Storing solutions at lower temperatures (4°C for short-term, -20°C or -80°C for long-term) is recommended.

  • pH: Extreme pH values can affect the stability of the epoxy ring, which is critical for its biological activity.[8] It is best to maintain a physiological pH (around 7.4) for most biological experiments.

  • Aqueous Matrix: The composition of the aqueous solution can impact stability. For instance, T-2 toxin was found to be more stable in tissue culture medium compared to a simple salt solution.[3]

Q4: How can I confirm the concentration and integrity of my this compound solution?

A4: The most reliable methods for confirming the concentration and integrity of your this compound solution are analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[9] LC-MS/MS is a particularly sensitive and specific method for quantifying mycotoxins.

Data Presentation

Table 1: Solubility and Recommended Storage of this compound

PropertyInformationReference(s)
Solubility
    in WaterSlightly soluble[5]
    in Organic SolventsSoluble in DMSO, Dichloromethane, Methanol[5]
Storage of Stock Solution (in organic solvent)
    Short-term (up to 1 month)-20°C[4][6]
    Long-term (up to 6 months)-80°C[4][6]

Table 2: Factors Influencing the Stability of Related Trichothecenes in Aqueous Solutions

FactorObservationImplication for this compoundReference(s)
Temperature Increased temperature leads to decreased stability of T-2 toxin.This compound is likely more stable at lower temperatures.[3]
pH T-2 tetraol is more stable at pH 6 than at pH 7 or 8.The stability of this compound is likely pH-dependent.[2]
Aqueous Matrix T-2 toxin is more stable in complex media (e.g., cell culture medium) than in simple buffers (e.g., HBSS).The components of the aqueous solution can affect this compound stability.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell Culture Experiments

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Sterile, pyrogen-free cell culture medium

    • Calibrated pipettes and sterile tips

  • Procedure for 10 mM Stock Solution:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Calculate the required amount of DMSO to prepare a 10 mM stock solution (Molecular Weight of this compound is approximately 382.45 g/mol ).

    • Carefully add the calculated volume of DMSO to the vial of this compound powder.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

  • Procedure for Working Solution (e.g., 1 µM):

    • Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution in sterile cell culture medium to achieve the desired final concentration. For example, to make a 1 µM working solution, you can perform a 1:10 dilution followed by a 1:100 dilution.

    • Ensure that the final concentration of DMSO in the working solution is below the cytotoxic level for your cell line (typically ≤ 0.1%).

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

Diagram 1: T-2 Toxin Metabolism to this compound

T2_Metabolism T2 T-2 Toxin HT2 HT-2 Toxin T2->HT2 Hydrolysis (Deacetylation) T2_triol This compound HT2->T2_triol Hydrolysis T2_tetraol T-2 Tetraol T2_triol->T2_tetraol Hydrolysis Apoptosis_Pathway cluster_stress Cellular Stress cluster_mapk MAPK Signaling cluster_apoptosis Apoptosis Cascade T2_triol This compound MAPKKK MAPKKK T2_triol->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK p38/JNK MAPKK->MAPK phosphorylates Bax Bax MAPK->Bax activates Bcl2 Bcl-2 MAPK->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes release Bcl2->Mitochondrion inhibits release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Cytotoxicity_Workflow prep Prepare this compound Working Solutions treat Treat Cells with This compound prep->treat seed Seed Cells in Multi-well Plates seed->treat incubate Incubate for Desired Time treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay analyze Analyze Data and Determine IC50 assay->analyze

References

Technical Support Center: Method Validation for T-2 Triol in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for T-2 triol in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the determination of this compound and related mycotoxins?

A1: The most common and sensitive method for the simultaneous determination of this compound, T-2 toxin, HT-2 toxin, and T-2 tetraol in complex matrices is high-performance liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[1][2] Gas chromatography-mass spectrometry (GC-MS) is also a viable technique, often requiring derivatization of the analytes.[3]

Q2: What are the typical complex samples in which this compound is analyzed?

A2: this compound and its parent compounds are frequently analyzed in a variety of complex matrices, including cereals (like oats, wheat, and maize), animal feed, and biological samples such as urine and blood.[1][4][5][6]

Q3: Why is sample preparation crucial for this compound analysis in complex samples?

A3: Complex samples contain various components that can interfere with the analysis, leading to what is known as "matrix effects."[2] These effects can suppress or enhance the analyte signal in the mass spectrometer, leading to inaccurate quantification.[2] A thorough sample preparation and clean-up procedure is essential to remove these interfering substances.[7][8]

Q4: What are the recommended sample preparation techniques for this compound?

A4: Several techniques are employed for the extraction and clean-up of this compound from complex matrices. These include:

  • Solid-Phase Extraction (SPE): This is a widely used method with various sorbents available, such as C18, or specialized columns like MycoSep and BondElut Mycotoxin.[1][5]

  • Immunoaffinity Columns (IAC): These columns use antibodies specific to the mycotoxins for a very selective clean-up, resulting in cleaner extracts.[6][8]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined method involving a liquid-liquid extraction followed by a dispersive SPE clean-up.[8][9]

  • Liquid-Liquid Extraction (LLE): A simpler method, often using solvents like ethyl acetate, which may be suitable for less complex matrices or when followed by a robust analytical technique.[10]

Q5: How can I compensate for matrix effects in my analysis?

A5: To minimize and compensate for matrix effects, it is highly recommended to use a matrix-matched calibration curve. This involves preparing your calibration standards in a blank matrix extract that is free of the analyte.[2] The use of a stable isotope-labeled internal standard, such as d3-T-2 toxin, is also a crucial strategy to correct for both matrix effects and variations in sample processing.[1][6]

Q6: What are the key parameters to assess during method validation for this compound?

A6: A full method validation should be performed according to guidelines such as those from the ICH or Commission Decision 2002/657/EC.[10][11] The key parameters to evaluate include:

  • Selectivity and Specificity: Ensuring the method can distinguish the analyte from other components in the sample.

  • Linearity and Range: Demonstrating a linear relationship between the instrument response and the analyte concentration over a specific range.

  • Accuracy (Recovery): The closeness of the measured value to the true value, often assessed by analyzing spiked samples.

  • Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Analyte Stability: The stability of this compound in the sample matrix and in prepared solutions under different storage conditions should be evaluated.[13][14][15]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Analyte Signal 1. Inefficient extraction. 2. Analyte degradation. 3. Suboptimal MS/MS parameters. 4. Incorrect mobile phase composition.1. Optimize the extraction solvent and procedure. Consider a different clean-up method like IAC for better recovery. 2. Check the stability of this compound in your matrix and solvents.[13][15] Ensure samples are stored properly (e.g., at -70°C).[13][14] 3. Infuse a standard solution of this compound to optimize the precursor and product ions, as well as collision energy. 4. Ensure the mobile phase pH and organic content are suitable for the ionization of this compound. Ammonium adducts are often used for detection.[1][12]
High Signal Variability (Poor Precision) 1. Inconsistent sample preparation. 2. Matrix effects. 3. Instrument instability.1. Ensure homogenization of the sample and precise execution of all extraction and clean-up steps. 2. Incorporate a stable isotope-labeled internal standard. Use matrix-matched calibration standards.[6] 3. Perform system suitability tests before each analytical run to ensure the instrument is performing correctly.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatible mobile phase or sample solvent. 3. Column overload.1. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 2. Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. 3. Dilute the sample or inject a smaller volume.
Low Recovery 1. Inefficient extraction from the matrix. 2. Loss of analyte during clean-up steps (e.g., breakthrough on SPE column). 3. Incomplete elution from the clean-up column.1. Evaluate different extraction solvents and techniques (e.g., sonication, shaking time). 2. Optimize the SPE procedure, including the conditioning, loading, washing, and elution steps. Ensure the chosen SPE sorbent is appropriate for this compound. 3. Use a stronger elution solvent or increase the elution volume.
Significant Matrix Effects (Ion Suppression or Enhancement) 1. Insufficient sample clean-up. 2. Co-elution of matrix components with the analyte.1. Employ a more selective clean-up method, such as immunoaffinity chromatography.[8] 2. Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from interfering matrix components.

Experimental Protocols

Generalized LC-MS/MS Method for this compound in Cereal Matrix

This protocol is a generalized procedure and should be optimized and validated for your specific matrix and instrumentation.

1. Sample Preparation (QuEChERS-based)

  • Extraction:

    • Weigh 5 g of a homogenized and ground cereal sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile/water (80:20, v/v).

    • If used, add the internal standard solution (e.g., d3-T-2 toxin).

    • Vortex vigorously for 1 minute.

    • Add a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium chloride).

    • Vortex immediately for 1 minute and then centrifuge at 5000 x g for 5 minutes.

  • Dispersive SPE Clean-up:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL microcentrifuge tube containing a dSPE mixture (e.g., primary secondary amine (PSA) and C18).

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

    • Take the supernatant, filter it through a 0.22 µm filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.

    • Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A suitable gradient starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time to elute the analytes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • This compound: Monitor for the ammonium adduct as the precursor ion and select at least two characteristic product ions.

      • Internal Standard (d3-T-2 toxin): Monitor the corresponding mass transition.

    • Instrument Parameters: Optimize source parameters like capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's recommendations.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of this compound and related toxins in complex matrices.

Table 1: Recovery and Precision Data from Different Clean-up Methods in Layer Feed. [1]

AnalyteClean-up MethodRecovery (%)
T-2 toxinMycoSep 22763
HT-2 toxinMycoSep 22750
NeosolaniolMycoSep 22752
This compoundMycoSep 22754
T-2 tetraolMycoSep 22750
T-2 toxinBondElut Mycotoxin67
HT-2 toxinBondElut Mycotoxin32
NeosolaniolBondElut Mycotoxin41
This compoundBondElut Mycotoxin50
T-2 tetraolBondElut Mycotoxin36

Table 2: Method Performance for T-2 and HT-2 in Human Urine. [12]

ParameterT-2HT-2
Linearity (r²)> 0.990> 0.990
LOQ (ng/mL)0.20.4
Matrix Effect (%)98-10298-102

Visualizations

experimental_workflow cluster_validation Method Validation Homogenization Sample Homogenization (e.g., Grinding) Extraction Extraction (e.g., Acetonitrile/Water) Homogenization->Extraction Weighing Cleanup Clean-up (e.g., SPE, IAC, QuEChERS) Extraction->Cleanup Centrifugation Evaporation Evaporation & Reconstitution Cleanup->Evaporation Filtration LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Injection Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing Linearity Linearity Data_Processing->Linearity Accuracy Accuracy Data_Processing->Accuracy Precision Precision Data_Processing->Precision LOD_LOQ LOD/LOQ Data_Processing->LOD_LOQ Selectivity Selectivity Data_Processing->Selectivity

Caption: Experimental workflow for this compound analysis.

troubleshooting_guide Start Problem Encountered LowRecovery Low Recovery? Start->LowRecovery HighVariability High Variability? LowRecovery->HighVariability No Sol_Recovery Optimize Extraction/Cleanup Check Analyte Stability LowRecovery->Sol_Recovery Yes PoorPeakShape Poor Peak Shape? HighVariability->PoorPeakShape No Sol_Variability Use Internal Standard Matrix-Matched Calibration HighVariability->Sol_Variability Yes MatrixEffects Matrix Effects? PoorPeakShape->MatrixEffects No Sol_PeakShape Check Column & Mobile Phase Adjust Sample Solvent PoorPeakShape->Sol_PeakShape Yes Sol_MatrixEffects Improve Cleanup Modify Chromatography MatrixEffects->Sol_MatrixEffects Yes End Problem Resolved MatrixEffects->End No Sol_Recovery->End Sol_Variability->End Sol_PeakShape->End Sol_MatrixEffects->End

Caption: Troubleshooting decision tree for this compound analysis.

References

addressing cross-reactivity in T-2 triol immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T-2 triol immunoassays. The focus is on identifying and addressing cross-reactivity issues to ensure accurate and reliable results.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to cross-reactivity in your this compound immunoassays.

Q1: My assay is showing higher than expected this compound concentrations, even in negative control samples. Could this be due to cross-reactivity?

A1: Yes, unexpectedly high results, especially in negative controls, are a strong indicator of cross-reactivity. This occurs when the antibody in your assay binds to compounds that are structurally similar to this compound, leading to a false positive signal.[1][2][3] Metabolites of the T-2 toxin, such as T-2 tetraol, or other related trichothecenes present in the sample matrix may cross-react with the assay's antibody.[1]

Initial Diagnostic Steps:

  • Review Antibody Specificity: Check the manufacturer's data sheet for your antibody or ELISA kit to review the reported cross-reactivity profile.

  • Analyze Sample Matrix: Consider the source of your samples. Cereal grains and feed can be contaminated with multiple mycotoxins.[1]

  • Perform a Spike-and-Recovery Experiment: Spike a known negative sample with a certified this compound standard and a suspected cross-reactant separately. This will help differentiate between matrix effects and true cross-reactivity.

Q2: How can I confirm that the signal in my assay is due to a cross-reacting substance and not this compound?

A2: To confirm cross-reactivity, you can perform a competitive ELISA. This involves testing the ability of suspected cross-reacting compounds to inhibit the binding of the this compound antibody to the coated antigen.

Experimental Workflow for Cross-Reactivity Confirmation:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of This compound standard D Add this compound standard dilutions to coated wells A->D B Prepare serial dilutions of suspected cross-reactant E Add cross-reactant dilutions to separate coated wells B->E C Coat microplate with This compound-protein conjugate C->D C->E F Add anti-T-2 triol antibody to all wells D->F E->F G Incubate F->G H Wash wells G->H I Add enzyme-conjugated secondary antibody H->I J Incubate and Wash I->J K Add substrate and measure absorbance J->K L Generate standard curve for this compound K->L M Generate inhibition curve for cross-reactant K->M N Calculate % Cross-Reactivity L->N M->N Start Cross-Reactivity Suspected A Optimize Incubation Time & Temperature Start->A B Modify Buffer Composition (pH, Salt) Start->B C Titrate Antibody & Antigen Concentrations Start->C D Evaluate Specificity (Competitive ELISA) A->D B->D C->D E Cross-Reactivity Reduced? D->E F Implement Optimized Protocol E->F Yes G Consider Alternative Antibody or Assay Platform E->G No

References

Technical Support Center: Enhancing Low-Level T-2 Triol Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of low-level T-2 triol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its sensitive detection important?

A1: this compound is a primary metabolite of the T-2 toxin, a type A trichothecene mycotoxin produced by various Fusarium species.[1][2] T-2 toxin and its metabolites are often found as contaminants in cereal grains like oats, barley, and wheat.[3][4][5] Due to the toxic effects of the parent T-2 toxin, which include cytotoxicity and inhibition of protein synthesis, it is crucial to monitor its metabolites like this compound to conduct comprehensive risk assessments of food and feed safety.[3][5][6] Sensitive detection of low levels of this compound is necessary to ensure that established maximum levels in food products are not exceeded.[4]

Q2: What are the common analytical methods for detecting this compound?

A2: The most common and robust methods for this compound detection involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity. Other methods include immunoassays like Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Polarization Immunoassays (FPIA), although these may have cross-reactivity with other T-2 toxin metabolites.[3][4] Emerging techniques with high sensitivity include electrochemical sensors and aptamer-based biosensors.[7][8][9]

Q3: How can I improve the sensitivity of my this compound measurements?

A3: To enhance sensitivity, consider the following strategies:

  • Sample Preparation: Employ a sample clean-up step after initial extraction to remove matrix components that can interfere with the analysis.[3] Techniques like Solid Phase Extraction (SPE), Immunoaffinity Chromatography (IAC), or QuEChERS can significantly lower the limit of detection (LOD).[3]

  • Derivatization: For methods like HPLC with fluorescence detection, pre-column derivatization of this compound with fluorescent labeling reagents can significantly improve detection sensitivity.[10][11]

  • Instrumentation: Utilize high-resolution mass spectrometry (HRMS) systems, such as Q-Orbitrap MS, which offer enhanced sensitivity and allow for retrospective data analysis.[12][13]

  • Method Optimization: Fine-tune your LC-MS/MS parameters, including mobile phases, gradient elution, and mass spectrometry settings (e.g., ionization mode, collision energies), to maximize the signal for this compound and its fragments.[1]

Troubleshooting Guides

Issue 1: Low or No Signal Detected for this compound Standard

Possible Cause Troubleshooting Step
Improper Mass Spectrometry Parameters Verify that the MS is set to the correct ionization mode (typically positive electrospray ionization, ESI+).[1] Optimize MS parameters such as capillary voltage, gas temperatures, and fragmentor voltage by infusing a this compound standard.[1] Ensure you are monitoring for the correct precursor and product ions (e.g., protonated or ammonium adducts).[1]
Degradation of Standard This compound standards can degrade over time. Prepare fresh working solutions from a reliable stock and store them under recommended conditions (e.g., -20°C).[10]
LC Method Issues Check the mobile phase composition and gradient program. Ensure the column is not clogged and is appropriate for the analysis.

Issue 2: Poor Sensitivity and High Background in Sample Analysis

Possible Cause Troubleshooting Step
Matrix Effects Co-extracted matrix components can cause signal suppression or enhancement.[3] Implement a more rigorous sample clean-up procedure such as SPE with C18 or MycoSep columns, or use immunoaffinity columns.[2][3] A "dilute-and-shoot" approach may also mitigate matrix effects.[3]
Insufficient Sample Clean-up If using a simple extraction, consider adding a clean-up step. Even with QuEChERS, optimization of the dispersive SPE sorbents may be necessary for your specific matrix.
Contaminated System Run blank injections between samples to check for carryover. If present, flush the LC system and injection port with a strong solvent.

Issue 3: Inconsistent or Irreproducible Results

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure that all sample preparation steps, including extraction and clean-up, are performed consistently across all samples. Use an internal standard to account for variability.
Variable Recovery The efficiency of the extraction and clean-up process can vary. Perform recovery experiments by spiking blank matrix with a known concentration of this compound to assess the method's accuracy and precision.[1]
Instrument Instability Check the stability of the LC-MS/MS system by repeatedly injecting a standard solution. If there is significant drift in signal intensity, the instrument may require maintenance or recalibration.

Data Presentation

Table 1: Comparison of Detection Limits for T-2 Metabolites Across Different Methods

Analytical MethodAnalyteMatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
LC-MS/MST-2 and HT-2Oat MilkLOQ: 4.2 and 5.3 µg/kg, respectively[3]
LC-Q-TOF MST-2, HT-2, T2-triol, T2-tetraol, NeoCell Culture MediumLOQ: 0.02 - 0.2 ng/mL[1]
HPLC with Fluorescence Detection (PCC derivatization)T-2 toxinCereal GrainsLOD: 2.0 ng[10]
HPLC with Fluorescence Detection (PCC derivatization)HT-2 toxinCereal GrainsLOD: 2.8 ng[10]
Electrochemical ImmunosensorT-2 toxinFeed and Swine MeatLOD: 0.14 µg/L[7]
Aptamer-based Fluorescent BioassayT-2 toxinBeerLOD: 0.4 µM[8]
Fluorescence Aptasensor (UCNPs and MIL-101)T-2 toxinCorn Meal, BeerLOD: 0.087 ng/mL[14][15]
Electrochemical Aptasensor (TISD)T-2 toxin-LOD: 8.74 x 10⁻⁷ ng/mL[9]
Portable MS (TD-APCI)T-2 toxinWheat and MaizeLOD: 0.02 - 0.028 mg/kg[16]

Experimental Protocols

Protocol 1: LC-MS/MS Detection of this compound in Cell Culture

This protocol is a representative method based on procedures described for the analysis of T-2 toxin and its metabolites.[1]

  • Sample Preparation (Extraction):

    • To 1 mL of cell culture medium or lysed cells, add 2 mL of acetonitrile.

    • Vortex for 1 minute to precipitate proteins and extract the analytes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., Pursuit XRs Ultra 2.8).[2]

    • Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.[1]

    • Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in methanol.[1]

    • Gradient: A typical gradient might start at 20% B, ramp to 100% B over several minutes, hold, and then return to initial conditions for re-equilibration.[1]

    • Flow Rate: 0.200 mL/min.[1]

    • Injection Volume: 20 µL.[1]

    • MS Detection: Use a triple quadrupole or Q-TOF mass spectrometer in positive electrospray ionization (ESI+) mode.[1] Monitor for the specific precursor-to-product ion transitions for this compound. The protonated molecule [M+H]⁺ for this compound has a theoretical m/z of 383.2064, with a major product ion at m/z 303.2142.[1]

Visualizations

T2_Toxin_Metabolism T2 T-2 Toxin HT2 HT-2 Toxin T2->HT2 Hydrolysis NEO Neosolaniol (NEO) T2->NEO Hydrolysis T2_Triol This compound (3'-hydroxy-HT-2) HT2->T2_Triol Hydroxylation T2_Tetraol T-2 Tetraol T2_Triol->T2_Tetraol Hydrolysis

Caption: Biotransformation pathway of T-2 toxin into its major metabolites.

Caption: General experimental workflow for this compound analysis by LC-MS/MS.

References

minimizing T-2 triol degradation during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing T-2 triol degradation during sample storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a type A trichothecene mycotoxin and a metabolite of the more potent T-2 toxin.[1] Its stability during sample storage is crucial for accurate toxicological assessments and metabolomic studies. Degradation can lead to an underestimation of its concentration, yielding inaccurate experimental results.

Q2: What are the primary factors that influence the degradation of this compound in stored samples?

A2: The stability of this compound, much like its parent compound T-2 toxin, is significantly influenced by several factors:

  • Temperature: Higher temperatures accelerate degradation.

  • Storage Solvent: The choice of solvent can impact stability, with organic solvents generally offering better preservation than aqueous solutions.

  • Biological Matrix: The composition of the sample matrix (e.g., blood, urine, cell culture media) can affect stability due to enzymatic activity and pH.[2]

  • pH: The pH of the storage medium can influence the rate of hydrolysis and other degradation reactions.

  • Light Exposure: Although less documented for this compound specifically, prolonged exposure to UV light can degrade many chemical compounds.

Q3: What are the known degradation products of this compound?

A3: this compound can be further metabolized or degraded to T-2 tetraol through dealkylation.[3] This is an important consideration as the presence of T-2 tetraol in a sample may indicate degradation of this compound.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to this compound sample stability.

Issue 1: I am observing a decrease in this compound concentration in my samples over time.

  • Question: At what temperature are you storing your samples?

    • Guidance: For optimal stability, especially in biological matrices like blood or urine, samples should be stored at -70°C.[2] Storage at 4°C or 23°C has been shown to result in decreased stability of related trichothecenes.[2]

  • Question: What solvent are you using for your stock solutions and sample dilutions?

    • Guidance: Acetonitrile is recommended as a suitable solvent for the long-term storage of trichothecenes.[4] Stock solutions of related mycotoxins in methanol or ethanol have shown degradation over time, even at 4°C.[5] For aqueous solutions, consider that stability is lower compared to organic solvents.

  • Question: Are you analyzing for potential degradation products?

    • Guidance: A decrease in this compound may be accompanied by an increase in its metabolite, T-2 tetraol.[3] Analyzing for this compound can help confirm if degradation is occurring.

Issue 2: My analytical results for this compound are inconsistent across replicate samples stored under the same conditions.

  • Question: Have you evaluated the homogeneity of your samples before aliquoting for storage?

    • Guidance: Ensure thorough mixing of the bulk sample before aliquoting to minimize variability between individual stored samples.

  • Question: Are you using any preservatives in your biological samples?

    • Guidance: For biological fluids, the addition of a preservative like sodium fluoride (NaF) has been shown to improve the stability of related trichothecenes compared to EDTA or no preservative.[2]

  • Question: Could there be issues with your analytical method?

    • Guidance: Inconsistent results can sometimes stem from the analytical method itself. Review your sample preparation, extraction, and detection methods for any potential sources of error. Ensure your instrument is properly calibrated and that you are using an appropriate internal standard.

Data Presentation

The following tables summarize key data on the stability and solubility of this compound and related compounds.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature -70°C for biological samples; -20°C for organic stock solutionsMinimizes chemical and enzymatic degradation.[1][2]
Solvent Acetonitrile for long-term stock solutionsDemonstrated to be a stable solvent for trichothecenes.[4]
Biological Matrix Urine (pH ~6) shows better stability than blood (pH ~8)pH can influence the rate of degradation.[2]
Preservative Sodium Fluoride (NaF) for biological fluidsInhibits enzymatic activity that can degrade the analyte.[2]
Light Store in amber vials or in the darkProtects from potential photodegradation.

Table 2: Solubility of this compound

SolventSolubility
DMSOSoluble
DichloromethaneSoluble
MethanolSoluble
WaterSlightly soluble

This information is based on commercially available this compound product information.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in a Biological Matrix

This protocol outlines a general procedure for evaluating the stability of this compound in a biological matrix (e.g., plasma, urine) under different storage conditions.

1. Materials:

  • This compound analytical standard
  • Blank biological matrix (plasma, urine, etc.) from a verified negative source
  • Acetonitrile (HPLC grade)
  • Sodium Fluoride (NaF)
  • Calibrated pipettes and sterile, amber microcentrifuge tubes
  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
  • Spike the blank biological matrix with the this compound stock solution to achieve a final concentration relevant to your experimental range.
  • Aliquot the spiked matrix into multiple amber microcentrifuge tubes.
  • For biological samples, consider adding a preservative. Prepare a parallel set of samples with and without NaF (final concentration of 2.5 mg/mL).
  • Divide the aliquots into different storage condition groups:
  • -70°C
  • -20°C
  • 4°C
  • Room Temperature (as a stress condition)
  • Establish a baseline (T=0) analysis. Immediately after spiking, process and analyze a set of aliquots to determine the initial concentration of this compound.
  • Analyze samples at predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months).
  • Sample analysis: At each time point, extract this compound from the matrix using a validated protein precipitation or liquid-liquid extraction method. Analyze the extracted samples by LC-MS/MS.
  • Data Analysis: Compare the mean concentration of this compound at each time point and storage condition to the baseline (T=0) concentration. A significant decrease in concentration indicates degradation. Also, monitor for the appearance of the T-2 tetraol peak.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to this compound stability.

T2_Triol_Degradation_Pathway T2_Toxin T-2 Toxin HT2_Toxin HT-2 Toxin T2_Toxin->HT2_Toxin Hydrolysis T2_Triol This compound T2_Toxin->T2_Triol Hydrolysis T2_Tetraol T-2 Tetraol T2_Triol->T2_Tetraol Dealkylation

Caption: Metabolic and degradation pathway of T-2 toxin.

Sample_Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Spike Spike Blank Matrix with this compound Aliquot Aliquot Samples Spike->Aliquot Analysis_T0 Baseline Analysis (T=0) Spike->Analysis_T0 Temp_neg70 -70°C Aliquot->Temp_neg70 Store Temp_neg20 -20°C Aliquot->Temp_neg20 Store Temp_4 4°C Aliquot->Temp_4 Store Analysis_Tx Time Point Analysis (e.g., 1, 4, 12 weeks) Temp_neg70->Analysis_Tx Temp_neg20->Analysis_Tx Temp_4->Analysis_Tx Data_Comparison Compare Concentrations to Baseline Analysis_T0->Data_Comparison Analysis_Tx->Data_Comparison

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Logic rect rect start Inconsistent or Low this compound Results? check_temp Storage Temp <= -70°C? start->check_temp check_solvent Using Acetonitrile for Stock? check_temp->check_solvent Yes rect1 Action: Store samples at -70°C check_temp->rect1 No check_preservative Using NaF in Biological Matrix? check_solvent->check_preservative Yes rect2 Action: Use Acetonitrile for stocks check_solvent->rect2 No check_degradation_product Analyzed for T-2 Tetraol? check_preservative->check_degradation_product Yes rect3 Action: Consider adding NaF check_preservative->rect3 No review_analytical_method Review Analytical Method check_degradation_product->review_analytical_method Yes rect4 Action: Analyze for T-2 Tetraol check_degradation_product->rect4 No

Caption: Troubleshooting decision tree for this compound stability issues.

References

selecting appropriate internal standards for T-2 triol quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and utilizing appropriate internal standards for the accurate quantification of T-2 triol.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound quantification?

A1: The gold standard for accurate and reliable quantification of this compound is a stable isotope-labeled (SIL) internal standard. A commercially available option is [¹³C₂₀]-T2 Triol . This type of internal standard is ideal because it shares the same physicochemical properties as this compound, including extraction efficiency, chromatographic retention time, and ionization response in mass spectrometry.[1] The key difference is its mass, which allows the mass spectrometer to distinguish it from the unlabeled this compound. This co-elution and similar behavior effectively compensate for variations in sample preparation and matrix effects, leading to highly accurate results.

Q2: Are there other suitable stable isotope-labeled internal standards I can use?

A2: While [¹³C₂₀]-T2 Triol is the most appropriate, other SIL-labeled trichothecenes can be used in multi-analyte methods that include this compound. For instance, ¹³C-labeled or deuterated forms of T-2 toxin and HT-2 toxin are often used for the quantification of their respective analytes and can be included in methods that also measure this compound.[2][3] Using a SIL internal standard for a closely related compound is generally preferable to using a structural analog.

Q3: What if a stable isotope-labeled internal standard for this compound is not available? Can I use a surrogate internal standard?

A3: In the absence of a SIL internal standard for this compound, a surrogate internal standard can be considered, though it is a less ideal option. A surrogate is a compound that is chemically similar to the analyte of interest but not expected to be present in the sample. For this compound, a suitable surrogate would be another type A trichothecene that is not under investigation in the same analysis. One potential candidate could be neosolaniol (NEO) , as it is a structurally related trichothecene. However, it is crucial to validate the use of any surrogate standard thoroughly to ensure it behaves similarly to this compound during sample extraction, cleanup, and analysis. The choice of a surrogate should be made with caution, as differences in chemical structure can lead to variations in recovery and ionization efficiency, potentially compromising the accuracy of the quantification.

Q4: Which analytical techniques are most suitable for this compound quantification with an internal standard?

A4: The most common and effective techniques for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) . LC-MS/MS is often preferred due to its high sensitivity, selectivity, and the ability to analyze multiple mycotoxins simultaneously without the need for derivatization.[4][5] GC-MS is also a powerful technique but typically requires a derivatization step to increase the volatility of the trichothecenes.[6]

Troubleshooting Guide

Issue 1: Poor Recovery of this compound and/or the Internal Standard

  • Possible Cause: Inefficient extraction from the sample matrix.

    • Solution: Optimize the extraction solvent. A mixture of acetonitrile and water is commonly used for trichothecenes.[7] Experiment with different ratios and the addition of small percentages of acids like formic acid or acetic acid to improve extraction efficiency. Ensure thorough homogenization and vortexing of the sample with the solvent.

  • Possible Cause: Loss of analyte during sample cleanup.

    • Solution: Evaluate the solid-phase extraction (SPE) or cleanup column procedure. Ensure the column is properly conditioned and that the elution solvent is appropriate for both this compound and the internal standard. If using immunoaffinity columns, check the specificity and capacity of the column.[6]

  • Possible Cause: Degradation of the analyte or internal standard.

    • Solution: this compound and other trichothecenes are generally stable. However, prolonged exposure to harsh pH conditions or high temperatures should be avoided. Ensure that solvents are of high purity and that samples are stored properly, typically at low temperatures (-20°C) and protected from light.

Issue 2: Ion Suppression or Enhancement in LC-MS/MS

  • Possible Cause: Co-eluting matrix components interfering with the ionization of this compound and its internal standard.

    • Solution: The primary benefit of a SIL internal standard is to compensate for this. However, severe ion suppression can still impact sensitivity. To mitigate this:

      • Improve sample cleanup to remove more matrix components.

      • Optimize the chromatographic separation to separate this compound from interfering compounds. This can involve adjusting the gradient, mobile phase composition, or using a different column chemistry.

      • Dilute the sample extract, if the concentration of this compound is high enough, to reduce the concentration of matrix components entering the mass spectrometer.

      • Consider using a mass spectrometer with a more robust ion source design.

Issue 3: Poor Peak Shape (Tailing or Fronting) in Chromatography

  • Possible Cause: Secondary interactions between the analyte and the stationary phase or active sites in the HPLC system.

    • Solution:

      • Adjust the mobile phase pH to ensure the analyte is in a single ionic form.

      • Add a small amount of a competing agent, like a stronger acid or base, to the mobile phase to block active sites.

      • Ensure the sample solvent is compatible with the mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.

      • Consider using a column with a different stationary phase or one that is specifically designed for polar compounds.

  • Possible Cause: Column overload.

    • Solution: Reduce the injection volume or dilute the sample.[8]

Issue 4: Carryover of this compound or Internal Standard in the LC-MS System

  • Possible Cause: Adsorption of the analyte to surfaces in the autosampler or LC system.

    • Solution: Optimize the autosampler wash procedure. Use a strong solvent or a sequence of solvents to effectively clean the injection needle and sample loop between injections. Including an organic solvent with a small amount of acid or a chelating agent in the wash solution can be effective for some mycotoxins.[1]

    • Solution: Inject a blank solvent after high-concentration samples to check for and wash out any residual analyte.

Quantitative Data Summary

The following tables summarize typical performance data for methods quantifying T-2 toxin and its metabolites, including this compound, using internal standards.

Table 1: Recovery Data for Trichothecene Analysis Using Internal Standards

AnalyteMatrixInternal StandardRecovery (%)Reference
T-2 & HT-2 ToxinsCereals & Baby FoodNot specified83 - 130[9]
T-2 & HT-2 ToxinsBloodDeuterated T-2 & HT-2~90[3]
Multiple MycotoxinsCorn GritsNot specified72.6 - 117.4[1]
T-2 & HT-2 ToxinsDuplicate DietsNot specified92 - 114 (T-2), 71 - 106 (HT-2)[5]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for T-2 Toxin and its Metabolites

AnalyteMatrixLODLOQReference
T-2 & HT-2 ToxinsBlood0.5 ppb1.0 ppb[3]
T-2 & HT-2 ToxinsUrine-0.2 ng/mL (T-2), 0.4 ng/mL (HT-2)[10]
Multiple MycotoxinsCorn Grits0.01 - 0.71 µg/kg-[1]
T-2 & HT-2 ToxinsDuplicate Diets-0.01 µg/kg[5]

Experimental Protocols

Protocol 1: General LC-MS/MS Method for this compound Quantification in Cereal Matrix

This protocol provides a general framework. Specific parameters should be optimized for your instrument and matrix.

  • Sample Preparation (QuEChERS-based)

    • Weigh 5 g of homogenized and ground cereal sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds.

    • Add a known amount of [¹³C₂₀]-T2 Triol internal standard solution.

    • Add 10 mL of acetonitrile with 1% acetic acid.

    • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and immediately vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive SPE (dSPE) tube containing PSA and C18 sorbents and MgSO₄.

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • LC-MS/MS Conditions

    • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.

    • Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A suitable gradient starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time to elute this compound.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Electrospray ionization in positive mode (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for this compound and its internal standard for confirmation and quantification.

Protocol 2: GC-MS Method with Derivatization for this compound Quantification

This protocol requires derivatization to make the analyte volatile.

  • Sample Preparation and Cleanup: Follow a similar extraction and cleanup procedure as in Protocol 1 (steps 1.1 to 1.8), but evaporate the final extract to dryness under a gentle stream of nitrogen.

  • Derivatization

    • To the dry residue, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 60-80°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions

    • GC Column: A low-bleed capillary column suitable for mycotoxin analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature ramp starting at a lower temperature (e.g., 80°C) and increasing to a higher temperature (e.g., 280°C) to separate the derivatized analytes.

    • MS Detection: Electron Ionization (EI) mode.

    • Scan Type: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and its internal standard.

Visualizations

internal_standard_selection_workflow Workflow for Selecting an Internal Standard for this compound Quantification start Start: Need to Quantify this compound is_sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard for this compound available? start->is_sil_available use_sil Use the SIL Internal Standard (e.g., [¹³C₂₀]-T2 Triol) is_sil_available->use_sil Yes is_related_sil_available Is a SIL Internal Standard for a closely related compound available? (e.g., ¹³C-T-2 Toxin) is_sil_available->is_related_sil_available No end Proceed with Method Development and Validation use_sil->end use_related_sil Use the related SIL Internal Standard. Thorough validation is required. is_related_sil_available->use_related_sil Yes consider_surrogate Consider a Surrogate Internal Standard (Structural Analog) is_related_sil_available->consider_surrogate No use_related_sil->end validate_surrogate Select and thoroughly validate the surrogate (e.g., Neosolaniol). Ensure similar physicochemical behavior. consider_surrogate->validate_surrogate validate_surrogate->end

Caption: A decision workflow for selecting an appropriate internal standard.

experimental_workflow General Experimental Workflow for this compound Quantification sample_homogenization Sample Homogenization add_is Addition of Internal Standard sample_homogenization->add_is extraction Extraction with Solvent cleanup Sample Cleanup (e.g., SPE) extraction->cleanup add_is->extraction lc_ms_analysis LC-MS/MS or GC-MS Analysis cleanup->lc_ms_analysis data_processing Data Processing lc_ms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: A simplified overview of the experimental workflow.

References

dealing with co-eluting interferences in T-2 triol chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for T-2 triol chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the analysis of this compound, with a specific focus on dealing with co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in this compound chromatography?

A1: Co-eluting interferences in this compound analysis typically originate from the sample matrix itself, especially in complex matrices like cereals (e.g., maize, oats, wheat) and biological fluids.[1][2] These interferences can be broadly categorized as:

  • Matrix Components: Lipids, pigments, and other small molecules from the sample can co-elute with this compound, leading to ion suppression or enhancement in the mass spectrometer.[1][2]

  • Isobaric Compounds: Molecules with the same nominal mass as this compound can lead to false positives if not chromatographically separated.

  • Structurally Related Mycotoxins: Other trichothecenes, which are often present alongside this compound, may have similar retention times if the chromatographic method is not sufficiently optimized. Metabolites of the parent T-2 toxin, such as HT-2 toxin, neosolaniol, and T-2 tetraol, are frequently analyzed together and require careful separation.[1][3][4]

Q2: How can I detect if I have a co-elution problem with my this compound peak?

A2: Detecting co-elution is critical for accurate quantification. Here are several methods to identify overlapping peaks:

  • Peak Shape Analysis: Asymmetrical peaks, such as those exhibiting fronting, tailing, or shoulders, can be an indication of a co-eluting interference.

  • Diode Array Detection (DAD): If you are using a DAD, you can assess peak purity. A pure peak will have a consistent UV spectrum across its entire width. Variations in the spectrum suggest the presence of a co-eluting compound.

  • Mass Spectrometry (MS): When using LC-MS/MS, you can monitor multiple ion transitions for this compound. A consistent ratio of these transitions across the peak is expected for a pure standard. Deviations in this ratio in a sample suggest an interference. You can also examine the mass spectra at different points across the peak; a change in the spectra indicates co-elution.

Q3: What are the recommended sample preparation techniques to minimize interferences?

A3: A robust sample preparation protocol is the first line of defense against co-eluting interferences.[5] Commonly used and effective techniques include:

  • Solid-Phase Extraction (SPE): SPE is a popular and effective method for cleaning up complex samples. Various sorbents can be used, with hydrophilic-lipophilic balanced (HLB) cartridges being a common choice for mycotoxin analysis.[5] Specialized mycotoxin clean-up columns, such as Bond Elut Mycotoxin, are also available and have shown good recoveries for a range of trichothecenes, including this compound's parent compounds.[6][7]

  • Immunoaffinity Columns (IAC): IACs use antibodies specific to a particular mycotoxin or a group of related mycotoxins.[8] This high selectivity makes them very effective at removing matrix interferences.[8]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method has been adapted for mycotoxin analysis. It involves a simple extraction and clean-up procedure that can effectively reduce matrix effects.[7]

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound from interfering compounds based on their differential solubility in immiscible solvents.

Troubleshooting Guide: Co-eluting Interferences

This guide provides a systematic approach to troubleshooting and resolving co-elution issues in your this compound chromatography.

dot

SPE_Protocol start Start: Ground Cereal Sample (5g) extraction Add 20 mL Acetonitrile/Water (84:16) Shake for 30 min start->extraction centrifuge1 Centrifuge at 4000 rpm for 10 min extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe_cleanup Pass 4 mL Supernatant through Mycotoxin SPE Column supernatant->spe_cleanup collect_eluate Collect Eluate spe_cleanup->collect_eluate evaporate Evaporate 2 mL Eluate to Dryness (50°C, Nitrogen) collect_eluate->evaporate reconstitute Reconstitute in 0.5 mL Initial Mobile Phase evaporate->reconstitute vortex Vortex and Transfer to Vial reconstitute->vortex end Ready for LC-MS/MS Analysis vortex->end

References

Technical Support Center: Optimization of MS/MS Parameters for T-2 Triol Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for the detection of T-2 triol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not seeing any signal for this compound. What are the common causes?

A1: Several factors could lead to a lack of signal for this compound. A systematic check of your LC-MS/MS system is recommended.

  • Incorrect MS/MS Transitions: Ensure you are monitoring the correct precursor and product ions for this compound. The protonated molecule [M+H]⁺ is the most common precursor ion.

  • Suboptimal Ionization Source Parameters: The efficiency of ion formation is critical. Verify that your electrospray ionization (ESI) source settings (e.g., capillary voltage, gas flows, and temperature) are appropriate for a molecule of this class.

  • Analyte Stability: T-2 toxin and its metabolites can degrade in aqueous solutions, especially with increasing temperature.[1] Ensure that your standards and samples have been stored properly at low temperatures (e.g., 4°C or -20°C) and that dilutions in aqueous media are prepared fresh.[1][2]

  • Chromatographic Issues: Poor chromatography can lead to broad peaks that are indistinguishable from the baseline noise. Verify your column's performance and ensure that the mobile phase composition is appropriate for retaining and eluting this compound.

Q2: My this compound signal is weak and inconsistent. How can I improve sensitivity and reproducibility?

A2: Low and variable signal intensity is a common challenge. The following steps can help improve your results:

  • Optimize MS/MS Parameters: The declustering potential (or cone voltage) and collision energy are critical for achieving optimal sensitivity. These parameters must be optimized for your specific instrument. A systematic approach, as detailed in the Experimental Protocols section, should be followed.

  • Address Matrix Effects: Biological and environmental samples contain complex matrices that can suppress or enhance the ionization of this compound, leading to inaccurate and irreproducible results. Consider the following strategies to mitigate matrix effects:

    • Effective Sample Clean-up: Use solid-phase extraction (SPE) or immunoaffinity columns to remove interfering matrix components.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for signal suppression or enhancement.

    • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.

  • Check for In-source Fragmentation: An excessively high declustering potential or cone voltage can cause the this compound precursor ion to fragment in the ion source before it reaches the quadrupole. This will reduce the intensity of the intended precursor ion and can lead to an underestimation of the analyte concentration. To check for this, infuse a this compound standard and monitor the precursor ion intensity as you gradually increase the declustering potential/cone voltage. A decrease in signal after an initial increase suggests the onset of in-source fragmentation.

Q3: I am observing multiple product ions for this compound. Which ones should I choose for my MRM assay?

A3: It is common to observe several product ions upon fragmentation of a precursor ion. For a robust and reliable MRM assay, it is recommended to select at least two product ions.

  • Selection Criteria:

    • Intensity: Choose the most intense and stable product ions to maximize sensitivity.

    • Specificity: Select ions that are unique to this compound and are not present in the background or from the fragmentation of co-eluting compounds.

  • Confirmation Ratio: The ratio of the intensities of the two selected product ions should be consistent across all standards and samples. This ion ratio is a key criterion for the positive identification of this compound.

Quantitative Data Summary

The following table summarizes the key MS/MS parameters for the detection of this compound. Note that optimal values for declustering potential/cone voltage and collision energy are instrument-dependent and should be empirically determined.

ParameterValueReference
Precursor Ion[M+H]⁺[3]
Precursor m/z383.2[3]
Product Ion 1 (Quantifier)303.2[3]
Product Ion 2 (Qualifier)To be determined empirically
Declustering Potential / Cone VoltageInstrument dependent; requires optimization
Collision Energy Range (for optimization)10 - 40 eV (on a Q-TOF)[3]

Experimental Protocols

Detailed Methodology for Optimization of MS/MS Parameters

This protocol outlines a systematic approach to optimize the declustering potential (DP) or cone voltage (CV) and collision energy (CE) for this compound using a triple quadrupole mass spectrometer.

  • Preparation of this compound Standard Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution in the initial mobile phase composition to a concentration of approximately 1 µg/mL.

  • Infusion and Precursor Ion Optimization:

    • Infuse the this compound working solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • In the instrument control software, set the mass spectrometer to scan in full scan mode (e.g., m/z 100-500) to confirm the presence of the protonated precursor ion at m/z 383.2.

    • Optimize the declustering potential (or cone voltage) by ramping the voltage across a relevant range (e.g., 20-150 V) and monitoring the intensity of the precursor ion at m/z 383.2. The optimal DP/CV is the value that gives the maximum intensity for the precursor ion without significant in-source fragmentation.

  • Product Ion Scan and Collision Energy Optimization:

    • Set the mass spectrometer to product ion scan mode, selecting m/z 383.2 as the precursor ion.

    • Infuse the this compound working solution.

    • Acquire product ion spectra at a range of collision energies (e.g., in steps of 5 eV from 10 to 40 eV).

    • Identify the most abundant and stable product ions. The ion at m/z 303.2 should be a prominent fragment. Select at least one other product ion as a qualifier.

    • For each selected product ion, perform a collision energy optimization by ramping the CE and monitoring the intensity of the product ion. The optimal CE for each transition is the value that yields the highest intensity.

  • Creation of the MRM Method:

    • In the instrument control software, create an MRM method using the optimized parameters:

      • Transition 1: 383.2 -> 303.2 (Quantifier) with its optimized DP/CV and CE.

      • Transition 2: 383.2 -> [Qualifier Ion m/z] with its optimized DP/CV and CE.

    • Set other instrument parameters such as dwell time, and ion source settings to appropriate values for your LC method.

Visualizations

Experimental_Workflow Experimental Workflow for MS/MS Parameter Optimization cluster_prep Preparation cluster_infusion Direct Infusion cluster_fragmentation Fragmentation Analysis cluster_method Method Development prep_std Prepare this compound Standard Solution infuse Infuse Standard into MS prep_std->infuse opt_precursor Optimize Declustering Potential/ Cone Voltage for Precursor Ion (m/z 383.2) infuse->opt_precursor prod_ion_scan Perform Product Ion Scan opt_precursor->prod_ion_scan opt_ce Optimize Collision Energy for Each Product Ion prod_ion_scan->opt_ce create_mrm Create MRM Method with Optimized Transitions opt_ce->create_mrm

Caption: Workflow for optimizing MS/MS parameters for this compound detection.

Troubleshooting_Flowchart Troubleshooting Logic for this compound Analysis start Start: No or Poor Signal for this compound check_msms Are MS/MS Transitions Correct? (Precursor: 383.2, Product: 303.2) start->check_msms check_source Are Ion Source Parameters Optimized? check_msms->check_source Yes optimize_params Optimize DP/CV and CE check_msms->optimize_params No check_stability Is Analyte Stability Ensured? (Fresh Standards, Proper Storage) check_source->check_stability Yes check_source->optimize_params No check_chromatography Is Chromatography Adequate? (Peak Shape, Retention) check_stability->check_chromatography Yes solution Problem Resolved check_stability->solution No, fresh standards needed address_matrix Address Matrix Effects (Sample Cleanup, Internal Standard) check_chromatography->address_matrix Yes check_chromatography->solution No, LC method needs optimization optimize_params->solution check_in_source_frag Check for In-Source Fragmentation address_matrix->check_in_source_frag check_in_source_frag->solution

Caption: A logical flowchart for troubleshooting common issues in this compound analysis.

References

improving recovery of T-2 triol from fatty matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of T-2 triol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the recovery of this compound from complex fatty matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting this compound from fatty matrices?

A1: The primary challenges in extracting this compound from fatty matrices are significant matrix effects, which can lead to ion suppression or enhancement in LC-MS/MS analysis, poor recovery of the target analyte, and the co-extraction of interfering compounds.[1][2] Fatty matrices, such as edible oils, animal fat, and some cereal products, are complex and can introduce a high degree of variability and inaccuracy in analytical results if not properly addressed.[2]

Q2: Which analytical techniques are most suitable for the determination of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and powerful tool for the analysis of this compound and other mycotoxins due to its high selectivity and sensitivity.[1][3] Gas chromatography-mass spectrometry (GC-MS) is another viable option; however, it typically requires a derivatization step to increase the volatility of the this compound for analysis.[4][5]

Q3: What is a "matrix effect" and how does it affect this compound analysis?

A3: A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][6] In the context of this compound analysis in fatty matrices using LC-MS/MS with electrospray ionization (ESI), co-extracted lipids and other matrix components can suppress the ionization of this compound, leading to underestimation of its concentration and reduced sensitivity.[1][7] Conversely, ion enhancement can also occur, leading to an overestimation.

Q4: Are there commercially available solutions to improve the cleanup of fatty samples for this compound analysis?

A4: Yes, several commercial solutions are available. Immunoaffinity columns (IACs) are highly specific for T-2 toxin and its metabolites, including this compound, and are very effective at cleaning up complex matrices.[8][9] Various Solid Phase Extraction (SPE) cartridges are also designed to remove lipids and other interferences.[10][11] Additionally, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) kits, sometimes modified with C18 sorbent for fat removal, are also used.[2][12]

Troubleshooting Guide

Low Recovery of this compound
Potential Cause Troubleshooting Steps
Inefficient Extraction from the Matrix - Optimize Solvent Choice: this compound is soluble in polar organic solvents. Mixtures of acetonitrile/water or methanol/water are commonly used for extraction.[5] For very fatty samples, an initial liquid-liquid extraction with a non-polar solvent like hexane may be necessary to remove a significant portion of the fat before proceeding with the extraction of this compound. - Increase Extraction Time/Intensity: Ensure adequate mixing and time for the solvent to penetrate the sample matrix. Techniques like vortexing, shaking, or sonication can improve extraction efficiency.[2]
Analyte Loss During Cleanup - Evaluate Cleanup Method: If using SPE, ensure the sorbent and elution solvents are appropriate for this compound. For immunoaffinity columns, check the expiration date and storage conditions, as antibody activity can diminish over time. - Check for Breakthrough: During SPE or IAC, if the sample is loaded too quickly or the column capacity is exceeded, the analyte may pass through without being retained. Ensure the flow rate is slow and controlled.[8]
Degradation of this compound - Control Temperature: this compound is relatively heat-stable during typical food processing, but prolonged exposure to very high temperatures should be avoided.[5] - pH Considerations: While stable under acidic conditions, prolonged exposure to strong basic conditions should be avoided.[13]
High Matrix Effects (Ion Suppression/Enhancement)
Potential Cause Troubleshooting Steps
Insufficient Cleanup - Incorporate a Defatting Step: For high-fat samples, a preliminary lipid removal step is crucial. This can be achieved through freezing the extract to precipitate lipids (winterization) or a liquid-liquid extraction with a non-polar solvent.[12] - Use a More Specific Cleanup Method: Immunoaffinity columns (IACs) offer very high specificity and can significantly reduce matrix components compared to broader techniques like SPE.[8][14] - Modify QuEChERS: For fatty matrices, the addition of C18 sorbent to the dispersive SPE step of a QuEChERS protocol can help in removing lipids.[12]
Chromatographic Issues - Optimize LC Separation: Improve the chromatographic separation to ensure that this compound does not co-elute with a large mass of matrix components. Adjusting the gradient profile or using a different column chemistry can help.
Inappropriate Calibration Strategy - Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for consistent matrix effects.[1] - Employ Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in recovery.

Quantitative Data Summary

Table 1: Recovery Rates of T-2 Metabolites Using Different Methods
AnalyteMatrixCleanup MethodAnalytical TechniqueAverage Recovery (%)RSD (%)Reference
T-2 ToxinMilk Thistle SeedImmunoaffinity ColumnUPLC-MS/MS96.7 - 106.9≤ 7.6[15]
HT-2 ToxinMilk Thistle SeedImmunoaffinity ColumnUPLC-MS/MS71.6 - 78.8≤ 9.9[15]
T-2 ToxinUrine-HRMS79 - 116< 19[16]
HT-2 ToxinUrine-HRMS79 - 116< 19[16]
T-2 MetabolitesGrowth MediaEthyl Acetate ExtractionLC-Q-TOF MS80.4 - 94.6< 12[17]
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
AnalyteMatrixAnalytical TechniqueLODLOQReference
T-2 ToxinMilk Thistle SeedUPLC-MS/MS0.04 µg/kg0.1 µg/kg[15]
HT-2 ToxinMilk Thistle SeedUPLC-MS/MS0.25 µg/kg0.8 µg/kg[15]
T-2 ToxinWheatPortable MS0.028 mg/kg0.27 mg/kg[18]
HT-2 ToxinWheatPortable MS--[18]
T-2 ToxinUrineHRMS-0.2 ng/mL[16]
HT-2 ToxinUrineHRMS-0.4 ng/mL[16]

Experimental Protocols

Protocol 1: Immunoaffinity Column (IAC) Cleanup for this compound

This protocol is a generalized procedure based on the principles of immunoaffinity chromatography for the cleanup of this compound and related toxins from fatty matrices.

  • Sample Extraction:

    • Homogenize the fatty sample (e.g., ground cereal, oil).

    • Extract a known amount of the sample with a suitable solvent mixture, such as methanol/water (e.g., 90/10, v/v).[19]

    • Shake or blend for a sufficient time to ensure thorough extraction.

    • Centrifuge the mixture and collect the supernatant.

  • Dilution and Filtration:

    • Filter the extract to remove particulate matter.

    • Dilute the filtered extract with a buffer solution (e.g., phosphate-buffered saline, PBS) to ensure compatibility with the antibodies in the IAC. The final concentration of the organic solvent should typically be low.

  • IAC Cleanup:

    • Allow the immunoaffinity column to reach room temperature.

    • Pass the diluted extract through the column at a slow, steady flow rate (gravity flow is often sufficient).[8] The this compound will bind to the specific antibodies packed in the column.

    • Wash the column with a washing solution (e.g., PBS or water) to remove unbound matrix components.

  • Elution:

    • Elute the bound this compound from the column using a small volume of a suitable elution solvent, such as methanol.

    • Collect the eluate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.

Protocol 2: Modified QuEChERS for Fatty Matrices

This protocol outlines a modified QuEChERS procedure for the extraction and cleanup of this compound from samples with high-fat content.

  • Sample Preparation and Extraction:

    • Weigh a homogenized sample into a 50 mL centrifuge tube.

    • Add water and an appropriate organic solvent (typically acetonitrile).

    • Add a QuEChERS extraction salt packet (containing MgSO₄, NaCl, and buffering salts).

    • Shake vigorously for 1-2 minutes.

    • Centrifuge at high speed to separate the layers.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer and transfer it to a 15 mL centrifuge tube.

    • Add a dSPE mixture containing anhydrous MgSO₄ (to remove residual water), primary secondary amine (PSA) sorbent (to remove sugars and organic acids), and C18 sorbent (to remove lipids and non-polar interferences).[12]

    • Vortex for 1 minute.

    • Centrifuge to pellet the dSPE sorbent.

  • Optional Freezing Step (Winterization):

    • For extremely fatty samples, the acetonitrile extract from step 1 can be placed in a freezer (-20°C) for several hours to overnight.[12] This will cause a significant portion of the lipids to precipitate.

    • Centrifuge the cold extract at a low temperature and quickly decant the supernatant for the dSPE step.

  • Final Preparation for Analysis:

    • Take the final cleaned extract and filter it through a 0.22 µm syringe filter.

    • The extract is now ready for analysis by LC-MS/MS or GC-MS (after derivatization).

Visualizations

Experimental_Workflow_IAC cluster_extraction Sample Extraction cluster_cleanup Immunoaffinity Cleanup cluster_analysis Analysis Homogenize Homogenize Fatty Sample Extract Extract with Solvent (e.g., Methanol/Water) Homogenize->Extract Centrifuge_Extract Centrifuge & Collect Supernatant Extract->Centrifuge_Extract Dilute Dilute & Filter Extract Centrifuge_Extract->Dilute Load_IAC Load onto IAC Dilute->Load_IAC Wash_IAC Wash Column Load_IAC->Wash_IAC Elute_IAC Elute this compound Wash_IAC->Elute_IAC Evaporate Evaporate Eluate Elute_IAC->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS or GC-MS Analysis Reconstitute->Analyze

Caption: Workflow for this compound analysis using Immunoaffinity Column cleanup.

Troubleshooting_Low_Recovery Start Low this compound Recovery Detected Check_Extraction Is Extraction Protocol Optimized for Fatty Matrix? Start->Check_Extraction Optimize_Solvent Optimize Extraction Solvent & Method (e.g., LLE for defatting) Check_Extraction->Optimize_Solvent No Check_Cleanup Is Cleanup Method Causing Analyte Loss? Check_Extraction->Check_Cleanup Yes Optimize_Solvent->Check_Cleanup Validate_Cleanup Validate Cleanup Method (e.g., check column capacity, flow rate) Check_Cleanup->Validate_Cleanup Yes Check_Standards Are Standards and Controls Performing Correctly? Check_Cleanup->Check_Standards No Validate_Cleanup->Check_Standards Prepare_New_Standards Prepare Fresh Standards & Controls Check_Standards->Prepare_New_Standards No Final_Review Review Entire Protocol for Errors Check_Standards->Final_Review Yes Prepare_New_Standards->Final_Review

Caption: Logical troubleshooting flow for low this compound recovery.

References

Technical Support Center: T-2 Triol Contamination Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to prevent, manage, and remediate T-2 triol contamination in a laboratory setting. Since this compound is a primary metabolite of the more common and potent T-2 toxin, protocols for handling T-2 toxin are directly applicable and included.

Frequently Asked Questions (FAQs)

Q1: What are T-2 toxin and this compound?

A1: T-2 toxin is a type A trichothecene mycotoxin produced by various Fusarium species of fungi.[1][2] It is a common contaminant in grains like corn, wheat, and barley.[3][4] this compound is a major metabolic byproduct of T-2 toxin.[4] Both compounds are cytotoxic, with the ability to inhibit protein, DNA, and RNA synthesis.[2][5][6]

Q2: How does contamination occur in the lab?

A2: Laboratory contamination can occur through several pathways:

  • Aerosol Generation: Handling powdered forms of the toxin can generate airborne particles.[7]

  • Direct Contact: Spills or improper handling of stock solutions can lead to contaminated surfaces, equipment, and gloves.[8]

  • Cross-Contamination: Using the same equipment for both contaminated and clean samples without proper decontamination can spread the toxin.[9][10]

  • Improper Waste Disposal: Incorrect disposal of toxin-contaminated materials can lead to secondary contamination.[8][11]

Q3: What are the primary hazards of T-2 toxin and its metabolites?

A3: T-2 toxin is highly toxic and can be absorbed through ingestion, inhalation, and skin contact.[2][7][12] It is a potent blister agent that can cause severe skin and eye irritation at low concentrations and can be lethal at higher doses.[7] It is known to be immunotoxic, neurotoxic, and can induce apoptosis (cell death).[13][14][15] this compound also exhibits significant cytotoxic activity.[6]

Q4: Are these toxins heat stable?

A4: Yes, trichothecene mycotoxins are very stable and are not effectively destroyed by standard autoclaving or boiling.[7][12][13] Complete thermal inactivation requires high temperatures, such as 260°C (500°F) for 30 minutes or 482°C (900°F) for 10 minutes.[7][13]

Q5: What is the single most important step I can take to prevent contamination?

A5: The most critical step is to always handle T-2 toxin and its metabolites within a certified chemical fume hood or other appropriate containment device (e.g., a Class II Biosafety Cabinet) to prevent aerosol inhalation and environmental contamination.[8][16]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound and its parent compound, T-2 toxin.

Problem / Observation Possible Cause(s) Recommended Solution(s)
Inconsistent or unexpected experimental results (e.g., unexplained cell death, altered signaling). Unsuspected cross-contamination of labware, reagents, or cell cultures with T-2 toxin/triol.1. Immediately cease experiments and quarantine the affected area. 2. Review handling procedures and workflow to identify potential contamination points. 3. Decontaminate all potentially affected surfaces and equipment using the protocol below. 4. Use fresh, uncontaminated reagents and labware for subsequent experiments. 5. Consider analytical testing (e.g., LC-MS/MS) of suspect reagents or media to confirm contamination.[1]
Visible residue or spill on a work surface or piece of equipment. Accidental spillage during weighing, reconstitution, or transfer of the toxin.1. Do not wipe dry powder. This will create aerosols.[8][10] 2. Follow the detailed "Spill Decontamination Protocol" provided in the Experimental Protocols section. 3. Cordon off the area to prevent others from entering until decontamination is complete.
Skin or eye irritation after handling the toxin. Direct exposure due to inadequate Personal Protective Equipment (PPE) or a breach in PPE (e.g., torn glove).1. For skin contact: Immediately wash the affected area with soap and water for at least 15 minutes.[16] 2. For eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. 3. Remove any contaminated clothing.[16] 4. Seek immediate medical attention and report the exposure to your institution's safety officer.
Contaminated waste bin is discovered. Improper segregation and disposal of toxin-contaminated materials.1. Wearing appropriate PPE, carefully transfer the contents into a designated, leak-proof hazardous waste container.[11] 2. Chemically inactivate the waste if possible, following the "Waste Inactivation & Disposal Protocol". 3. Decontaminate the original waste bin using the "Surface Decontamination Protocol". 4. Review waste disposal procedures with all lab personnel.

Experimental Protocols

Protocol 1: Chemical Decontamination of Surfaces and Equipment

This protocol is for routine cleaning of work surfaces and non-disposable equipment that have come into contact with T-2 toxin or this compound.

Materials:

  • 10% solution of household bleach (provides a final concentration of 0.5-0.6% sodium hypochlorite). Alternatively, a 1-5% sodium hypochlorite solution can be prepared.[7][12]

  • 0.1 M Sodium Hydroxide (NaOH) (optional, can increase effectiveness).[17]

  • Absorbent pads or paper towels.

  • Two pairs of nitrile gloves, lab coat, and safety goggles.[8][11]

  • Designated hazardous waste container.

Procedure:

  • Prepare Decontaminant: Freshly prepare a 10% bleach solution in a designated container. For increased efficacy, a solution of 0.25% NaClO in 0.25 M NaOH can be used.[17]

  • Initial Wipe: Carefully wipe the contaminated surface with an absorbent pad to remove gross contamination. Dispose of the pad in the hazardous waste container.

  • Apply Decontaminant: Liberally apply the bleach solution to the surface, ensuring it is thoroughly wetted.

  • Contact Time: Allow a minimum contact time of 30-60 minutes.[16][18]

  • Rinse: After the contact time, wipe the surface with 70% ethanol to remove residual bleach, followed by distilled water if necessary.[11]

  • Disposal: Dispose of all cleaning materials (gloves, pads, etc.) as hazardous waste.[11]

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[8][10]

Protocol 2: Spill Decontamination (Powder and Liquid)

Materials:

  • Same as Protocol 1.

  • Forceps for handling broken glass or sharp objects.

  • Plastic dustpan and scraper for collecting treated powder.

Procedure for a LIQUID Spill:

  • Alert others in the area and restrict access.

  • Wearing appropriate PPE, gently cover the spill with absorbent pads, working from the outside in to prevent spreading.[8]

  • Carefully pour the 10% bleach solution over the absorbent material until it is saturated.

  • Allow a contact time of at least 30-60 minutes.

  • Using forceps, carefully collect the absorbent material and place it in a hazardous waste bag.

  • Clean the spill area again with fresh decontaminant solution and wipe clean.

  • Dispose of all materials as hazardous waste.

Procedure for a POWDER Spill:

  • DO NOT SWEEP OR BLOW. Avoid creating dust.[10]

  • Gently cover the spill with paper towels dampened with water to prevent the powder from becoming airborne.[8]

  • Saturate the covered spill with the 10% bleach solution.

  • Allow a contact time of at least 30-60 minutes.

  • Using a scraper and plastic dustpan, carefully collect the treated material and place it in a hazardous waste container.

  • Wipe the area again with the decontaminant solution.

  • Dispose of all materials as hazardous waste.

Protocol 3: Waste Inactivation & Disposal

All materials contaminated with T-2 toxin or this compound must be treated as hazardous chemical waste.

Procedure:

  • Segregation: Collect all contaminated waste (e.g., pipette tips, tubes, gloves, absorbent pads) in a dedicated, clearly labeled, leak-proof hazardous waste container.[11]

  • Liquid Waste Inactivation: For liquid waste containing the toxin, add bleach to achieve a final concentration of at least 1% sodium hypochlorite and let it sit for a minimum of 30-60 minutes before collection by hazardous waste management services.[13][18]

  • Solid Waste Inactivation: Solid waste should be soaked in the 10% bleach solution for at least 30-60 minutes before being placed in the final hazardous waste container.

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the name of the toxin, the date, and your lab contact information.[11]

  • Storage & Disposal: Store the sealed container in a designated secure area until it is collected by your institution's environmental health and safety department.[11]

Quantitative Data Summary

The effectiveness of chemical decontamination is dependent on the agent, concentration, and contact time.

Table 1: Efficacy of Chemical Decontamination Agents on Trichothecenes

Decontaminating AgentConcentrationContact TimeEfficacy/ResultSource(s)
Sodium Hypochlorite (NaClO)3% - 5%Not SpecifiedEffective inactivation agent.[7][12]
Sodium Hypochlorite (NaClO)1%30-60 minutesRecommended for inactivation of many biological toxins.[13][18]
NaClO in Sodium Hydroxide (NaOH)0.25% NaClO in 0.25 M NaOH4 hoursInhibits biological activity of T-2 and other trichothecenes.[17]
Ozone (O₃) GasNot SpecifiedNot SpecifiedInvestigated for reduction of T-2 in grains.[17]
Strong Acids/Alkaline ConditionsNot SpecifiedNot SpecifiedT-2 toxin is effectively deactivated.[13][17]

Visualizations

Experimental Workflows and Signaling Pathways

G cluster_prep Preparation (in Fume Hood) cluster_exp Experimentation cluster_cleanup Decontamination & Disposal a Receive & Log Toxin b Wear Appropriate PPE (Double Gloves, Lab Coat, Goggles) a->b c Prepare Stock Solution over Absorbent Pad b->c d Perform Experiment (e.g., Cell Dosing) c->d e Temporarily Store Contaminated Labware d->e f Decontaminate Surfaces & Equipment (Protocol 1) e->f g Inactivate & Segregate Waste (Protocol 3) e->g i Remove PPE & Wash Hands f->i h Arrange for Hazardous Waste Pickup g->h h->i

Caption: Workflow for Safe Handling of T-2 Toxin/Triol.

G start Suspected Contamination Event (e.g., inconsistent results, visible spill) q1 Is there an active spill of known toxin? start->q1 spill_yes IMMEDIATE ACTION Follow Spill Decontamination Protocol 2 q1->spill_yes Yes spill_no INVESTIGATE Quarantine affected area, reagents, and equipment q1->spill_no No review Review handling, storage, and disposal procedures with all lab personnel spill_yes->review q2 Can the source be identified visually? spill_no->q2 source_yes Decontaminate source (e.g., specific pipette, reagent tube) using Protocol 1 q2->source_yes Yes source_no Assume widespread, low-level contamination. Perform full decontamination of work area, incubators, and common equipment. q2->source_no No source_yes->review source_no->review end Resume work with fresh reagents & monitor closely review->end

Caption: Troubleshooting Logic for a Suspected Contamination Event.

G T2 T-2 Toxin ROS ROS T2->ROS Ribosome Ribosome T2->Ribosome PI3K PI3K T2->PI3K MAPK MAPK ROS->MAPK ProteinSynth ProteinSynth Ribosome->ProteinSynth Apoptosis Apoptosis MAPK->Apoptosis ProteinSynth->Apoptosis Autophagy Autophagy PI3K->Autophagy

Caption: Simplified T-2 Toxin Cellular Signaling Pathways.

References

calibration curve issues in T-2 triol quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for T-2 triol quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during the analytical quantification of this compound.

Frequently Asked Questions (FAQs)

My calibration curve for this compound shows poor linearity (low R² value). What are the potential causes and solutions?

Poor linearity in your calibration curve can stem from several factors, from standard preparation to instrument issues. A systematic approach is crucial to identify and resolve the problem.

Possible Causes:

  • Inaccurate Standard Preparation: Errors in weighing the analytical standard or in serial dilutions are a common source of non-linearity.[1]

  • Analyte Instability: this compound, like other trichothecenes, can degrade in certain solvents and temperatures over time.[2][3][4] Stock solutions stored for extended periods, even at 4°C, may show degradation.[4]

  • Matrix Effects: Co-eluting endogenous components in your sample matrix can suppress or enhance the ionization of this compound, leading to a non-linear response.[5][6]

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, causing the curve to plateau.[1][7][8]

  • Instrument Contamination or Column Degradation: A contaminated instrument or a degraded analytical column can lead to poor peak shapes and inconsistent responses.[1][9]

Troubleshooting Steps:

  • Verify Standard Preparation: Prepare fresh stock and working standards, ensuring the use of calibrated pipettes and volumetric flasks.[1]

  • Assess Analyte Stability: If using previously prepared standards, prepare a fresh set to compare performance. For in vitro studies, be aware that T-2 toxin can degrade to HT-2, this compound, and T-2 tetraol in aqueous media, with stability decreasing as temperature increases.[4]

  • Evaluate Matrix Effects: Prepare a calibration curve in a blank matrix extract and compare its slope to a solvent-based calibration curve. A significant difference indicates the presence of matrix effects.[6]

  • Address Detector Saturation: Extend the dilution series to include lower concentrations to identify the linear range of your detector.[1] If saturation is observed at higher concentrations, consider reducing the injection volume.[1]

  • Check System Performance: Flush the column with a strong solvent or replace it if necessary.[1] Ensure the LC-MS/MS system is clean and properly equilibrated.[1]

I am observing significant signal suppression/enhancement. How can I mitigate matrix effects?

Matrix effects are a common challenge in bioanalysis and can significantly impact the accuracy of quantification.[6]

Mitigation Strategies:

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[10] For this compound, a SIL-IS of a closely related compound or a custom-synthesized this compound SIL-IS would be ideal. In the absence of a specific SIL-IS for this compound, d3-T-2 toxin has been used as an internal standard for the quantification of T-2 toxin and its metabolites.[11]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte.[6] This helps to mimic the matrix effects seen in your samples.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, ensure that the final concentration of this compound remains above the limit of quantification (LOQ).

  • Effective Sample Cleanup: Employ solid-phase extraction (SPE) or other sample preparation techniques to remove interfering components from the sample matrix before analysis.[10][11]

What are the best practices for sample preparation and extraction of this compound?

The optimal sample preparation method depends on the matrix. Here are some general guidelines:

  • For Biological Fluids (Urine, Blood): The stability of this compound and its parent compounds is crucial. Samples should ideally be stored frozen (-70°C is recommended) and may benefit from the addition of preservatives like NaF.[2][3]

  • For Cell Culture Media: A common method involves liquid-liquid extraction with ethyl acetate. The supernatant is then evaporated to dryness and reconstituted in the mobile phase.[12]

  • For Cereals and Feed: Extraction is typically performed with a mixture of acetonitrile and water.[13][14] Subsequent cleanup using SPE columns like MycoSep or BondElut can be employed to remove matrix interferences.[5][11]

What are the key instrument parameters to optimize for this compound quantification by LC-MS/MS?

Optimization of mass spectrometry parameters is critical for achieving good sensitivity and specificity.

  • Ionization Mode: this compound and other T-2 toxin metabolites typically ionize well in positive electrospray ionization (ESI+) mode, often forming protonated adducts [M+H]⁺ or ammonium adducts [M+NH₄]⁺.[12][13]

  • Precursor and Product Ions: The specific m/z transitions for this compound need to be determined by infusing a standard solution. For example, for T2-triol, the protonated adduct [M+H]⁺ at m/z 383.2064 has been reported.[12]

  • Collision Energy: Optimize the collision energy for each transition to ensure efficient fragmentation and a strong product ion signal.

  • Chromatographic Separation: A C18 column is commonly used with a mobile phase gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency.[1][11]

Troubleshooting Guides

Guide 1: Poor Peak Shape
Symptom Possible Cause Troubleshooting Action
Peak Tailing - Column degradation or contamination- Inappropriate mobile phase pH- Active sites in the flow path- Flush the column with a strong solvent or replace it.- Adjust the mobile phase pH.- Consider using an inert flow path (e.g., PEEK tubing).[1]
Peak Fronting - Column overload- Sample solvent incompatible with the mobile phase- Dilute the sample or reduce the injection volume.- Ensure the sample is dissolved in a solvent similar to the initial mobile phase.
Split Peaks - Clogged frit or column void- Injector issue- Reverse flush the column (if recommended by the manufacturer) or replace it.- Inspect and clean the injector.
Guide 2: Low Analyte Recovery
Symptom Possible Cause Troubleshooting Action
Low signal intensity - Inefficient extraction- Analyte degradation during sample processing- Poor ionization in the MS source- Optimize the extraction solvent and procedure.- Minimize sample processing time and keep samples cool.- Optimize MS source parameters (e.g., capillary voltage, gas flow).[12]- Check for analyte stability in the chosen solvent.[4]
Inconsistent recovery - Variability in manual sample preparation steps- Inconsistent performance of SPE cartridges- Use an automated sample preparation system if available.- Ensure consistent conditioning, loading, washing, and elution steps for SPE.- Use a reliable internal standard to normalize for variability.[10]

Experimental Protocols

Protocol 1: Extraction of this compound from Cell Culture Media

This protocol is adapted from a method used for the extraction of T-2 toxin and its metabolites.[12]

  • Transfer a 0.5 mL aliquot of the cell culture medium to a microcentrifuge tube.

  • Add 3 mL of ethyl acetate to the tube.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 5600 x g at 4°C for 5 minutes.

  • Carefully collect the upper organic supernatant.

  • Dry the supernatant under a gentle stream of nitrogen at 45°C.

  • Reconstitute the dried extract in 140 µL of a methanol/water mixture (e.g., 70:30, v/v).

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the reconstituted sample through a 0.22 µm filter before injecting it into the LC-MS/MS system.

Protocol 2: Preparation of Calibration Standards

This protocol provides a general guideline for preparing calibration standards.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol to obtain a 100 µg/mL stock solution. Store at -20°C or below.

  • Intermediate Stock Solution: Prepare an intermediate stock solution of 1 µg/mL by diluting the primary stock solution with the reconstitution solvent (e.g., methanol/water, 70:30, v/v).

  • Working Standards: Perform serial dilutions of the intermediate stock solution to prepare a series of working standards. A typical calibration range might be from 0.1 ng/mL to 100 ng/mL.[12]

  • Matrix-Matched Standards (if required): Prepare the working standards by spiking the appropriate amounts of the intermediate stock solution into a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples.

Quantitative Data Summary

Table 1: Method Performance for T-2 Toxin and its Metabolites (including T2-triol) in Cell Culture Media

Data adapted from a study on T-2 biotransformation in HepG2 cells.[12]

AnalyteRecovery at 30 nM (%)Recovery at 60 nM (%)RSDr (%) at 30 nMRSDr (%) at 60 nMRSDR (%) at 30 nMRSDR (%) at 60 nMLOQ (ng/mL)
T-284.194.66.35.49.28.20.05
HT-282.090.87.26.39.57.60.10
T2-triol 83.1 90.3 6.7 7.2 10.3 9.7 0.04
T2-tetraol80.487.38.17.811.510.10.20

RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility; LOQ: Limit of Quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Cell Culture Media) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Evaporation Evaporation to Dryness (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection Injection into LC-MS/MS Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: A typical experimental workflow for the quantification of this compound.

troubleshooting_linearity cluster_prep Standard/Sample Preparation Issues cluster_instrument Instrumental Issues cluster_matrix Matrix Effects Start Poor Calibration Curve Linearity (Low R²) CheckStandards Prepare Fresh Standards Start->CheckStandards First, check standards CheckSaturation Extend Dilution to Lower Concentrations Start->CheckSaturation If standards are okay, check for saturation UseIS Use Stable Isotope-Labeled Internal Standard Start->UseIS If linearity is still poor, suspect matrix effects CheckDilutions Verify Dilution Accuracy CheckStandards->CheckDilutions CheckStability Assess Analyte Stability CheckDilutions->CheckStability Result Improved Linearity CheckStability->Result CheckColumn Flush or Replace Column CheckSaturation->CheckColumn CheckSystem Clean and Equilibrate System CheckColumn->CheckSystem CheckSystem->Result MatrixMatch Prepare Matrix-Matched Calibrants UseIS->MatrixMatch MatrixMatch->Result

Caption: Troubleshooting logic for poor calibration curve linearity.

References

Validation & Comparative

Navigating the Maze of Mycotoxin Analysis: A Guide to Validated Methods for T-2 Triol in Oats

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of mycotoxins in food and feed matrices is paramount for ensuring safety and compliance. This guide provides a detailed comparison of validated analytical methods for the determination of T-2 triol, a type A trichothecene mycotoxin, in oats. We delve into the performance characteristics of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, offering a comprehensive overview to inform your analytical strategy.

Performance Snapshot: UPLC-MS/MS vs. GC-MS for this compound Analysis

The selection of an analytical method hinges on a variety of factors, including sensitivity, accuracy, precision, and sample throughput. Below is a summary of the performance of a validated UPLC-MS/MS multi-mycotoxin method that includes this compound and a representative GC-MS method for related trichothecenes, providing a comparative overview.

Performance ParameterUPLC-MS/MS Method (Multi-Mycotoxin)GC-MS Method (for T-2/HT-2 Toxins)
**Linearity (R²) **≥ 0.99> 0.99
Limit of Quantification (LOQ) 0.5 - 10.0 µg/kgNot explicitly stated for this compound
Recovery 76.8% - 115.2%84% - 115%
Intra-day Precision (RSD) < 12.8%Not explicitly stated for this compound
Inter-day Precision (RSD) ≤ 15.8%Reproducibility RSD (RSDR): 10% - 17%

In-Depth Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reliable and reproducible results. Here, we outline the methodologies for the UPLC-MS/MS and GC-MS analysis of this compound in oats.

UPLC-MS/MS Method: A High-Throughput Approach

This method allows for the simultaneous determination of T-2 toxin and its modified forms, including this compound, in a single chromatographic run.

1. Sample Preparation:

  • Extraction: A representative 5 g sample of ground oats is extracted with 20 mL of an acetonitrile/water/acetic acid (79/20/1, v/v/v) solution by vigorous shaking for 60 minutes.

  • Centrifugation: The extract is centrifuged at 4000 rpm for 5 minutes.

  • Cleanup: The supernatant is subjected to a cleanup step using a solid-phase extraction (SPE) column, such as an HLB cartridge, to remove matrix interferences. The cartridge is first conditioned with methanol and water. After loading the sample, it is washed with water, and the analytes are eluted with methanol.

  • Final Preparation: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable volume of the initial mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution program. The mobile phase often consists of water and methanol or acetonitrile, both modified with a small amount of an additive like ammonium acetate or formic acid to improve ionization.

  • Mass Spectrometric Detection: A tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor and product ion transitions for this compound are monitored for high selectivity and sensitivity.

GC-MS Method: The Classic and Robust Alternative

While often requiring a derivatization step, GC-MS remains a powerful technique for the analysis of mycotoxins.

1. Sample Preparation:

  • Extraction: A 25 g sample of ground oats is extracted with 100 mL of an acetonitrile/water (84:16, v/v) solution by shaking for 30 minutes.

  • Cleanup: The filtered extract is passed through an immunoaffinity column (IAC) specific for trichothecenes. This step provides high selectivity by utilizing antibodies to capture the target analytes. The column is washed to remove unbound matrix components, and the toxins are then eluted with methanol.

  • Derivatization: The eluate is evaporated to dryness, and a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to the residue. The mixture is heated to convert the polar hydroxyl groups of this compound into more volatile trimethylsilyl (TMS) ethers, making them suitable for GC analysis.

2. GC-MS Analysis:

  • Gas Chromatographic Separation: A capillary column with a non-polar stationary phase is used to separate the derivatized analytes. The oven temperature is programmed to increase gradually to achieve optimal separation.

  • Mass Spectrometric Detection: A mass spectrometer, typically a single quadrupole or ion trap, is used as the detector. The instrument is operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the derivatized this compound are monitored, enhancing sensitivity and selectivity.

Visualizing the Analytical Workflow

To provide a clear overview of the steps involved in the analysis of this compound in oats, the following diagram illustrates a general experimental workflow.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Oat Sample Grinding Grinding & Homogenization Sample->Grinding Extraction Extraction Grinding->Extraction Cleanup Cleanup (SPE or IAC) Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization LC_MS UPLC-MS/MS Analysis Cleanup->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification LC_MS->Quantification GC_MS->Quantification Reporting Reporting Quantification->Reporting

General workflow for the analysis of this compound in oats.

Conclusion

Both UPLC-MS/MS and GC-MS are powerful and reliable techniques for the determination of this compound in oats. The choice between the two often depends on the specific requirements of the analysis. UPLC-MS/MS offers the advantage of high throughput and the ability to analyze multiple mycotoxins simultaneously without the need for derivatization. On the other hand, GC-MS, particularly when coupled with immunoaffinity column cleanup, provides excellent selectivity and can be a cost-effective alternative in laboratories where this instrumentation is already established. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their analytical needs, ultimately contributing to the safety of our food supply.

Comparative Toxicity Analysis: T-2 Toxin Versus its Metabolite T-2 Triol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic profiles of T-2 toxin and its metabolite, T-2 triol, reveals a significant attenuation in toxicity following metabolic transformation. This guide synthesizes available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.

T-2 toxin, a potent type A trichothecene mycotoxin produced by various Fusarium species, is a significant contaminant of cereal grains and poses a considerable risk to human and animal health. Its toxicity is characterized by a range of adverse effects, including immunotoxicity, hematotoxicity, and dermal lesions.[1][2] Upon ingestion, T-2 toxin is rapidly metabolized into several derivatives, including HT-2 toxin, this compound, and T-2 tetraol.[3][4][5] Understanding the comparative toxicity of these metabolites is crucial for accurate risk assessment and the development of effective mitigation strategies.

Experimental evidence consistently demonstrates that T-2 toxin is significantly more cytotoxic than its metabolite, this compound. Studies across various human cell lines have established a clear hierarchy of potency, with T-2 toxin exhibiting the highest toxicity, followed by HT-2 toxin, and then this compound.[6][7]

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for T-2 toxin and this compound in different human cell lines, illustrating the pronounced difference in their cytotoxic potential.

ToxinCell LineAssayIC50 (µM)Reference
T-2 Toxin Human Renal Proximal Tubule Epithelial Cells (RPTEC)Cell Viability0.2[7]
Normal Human Lung Fibroblasts (NHLF)Cell Viability0.5[7]
Human Hepatoma (HepG2)Neutral Red Assay> this compound[6]
This compound Human Renal Proximal Tubule Epithelial Cells (RPTEC)Cell Viability8.3[7]
Normal Human Lung Fibroblasts (NHLF)Cell Viability25.1[7]
Human Hepatoma (HepG2)Neutral Red Assay< T-2 toxin[6]

Mechanisms of Toxicity

The primary mechanism of action for T-2 toxin and its metabolites is the inhibition of protein synthesis.[3][4] These toxins bind to the 60S ribosomal subunit, which disrupts the function of peptidyl transferase and leads to the cessation of polypeptide chain elongation.[4][8] This "ribotoxic stress" triggers a cascade of downstream signaling events, ultimately leading to apoptosis (programmed cell death).[3][9]

While both T-2 toxin and this compound share this fundamental mechanism, the significant difference in their cytotoxic potency suggests that the structural modifications resulting from metabolism substantially impact their ability to interact with the ribosomal target. The presence of acetyl groups in the T-2 toxin structure is thought to enhance its lipophilicity and cellular uptake, contributing to its higher toxicity.[2] The hydrolysis of these groups to form this compound reduces its toxic potential.

G cluster_T2 T-2 Toxin cluster_T2Triol This compound T2 T-2 Toxin T2_uptake Enhanced Cellular Uptake T2->T2_uptake High Lipophilicity Ribosome 60S Ribosomal Subunit T2_uptake->Ribosome Strong Binding T2_Triol This compound T2_Triol_uptake Reduced Cellular Uptake T2_Triol->T2_Triol_uptake Lower Lipophilicity T2_Triol_uptake->Ribosome Weaker Binding Protein_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Inhibition Ribotoxic_Stress Ribotoxic Stress Response Protein_Inhibition->Ribotoxic_Stress Apoptosis Apoptosis Ribotoxic_Stress->Apoptosis

Caption: Comparative signaling pathway of T-2 toxin and this compound.

Experimental Protocols

The assessment of cytotoxicity for T-2 toxin and this compound typically involves the following experimental workflow:

  • Cell Culture: Human cell lines, such as HepG2 (liver), RPTEC (kidney), or Jurkat T cells (immune system), are cultured in appropriate media and conditions until they reach a suitable confluency for experimentation.[6][7][9]

  • Toxin Exposure: The cultured cells are then treated with a range of concentrations of T-2 toxin and this compound. A vehicle control (e.g., DMSO, the solvent used to dissolve the toxins) is also included.

  • Incubation: The cells are incubated with the toxins for a specified period, typically 24 to 48 hours, to allow for the manifestation of cytotoxic effects.

  • Cytotoxicity Assay: Following incubation, a cell viability or cytotoxicity assay is performed. Common assays include:

    • Neutral Red Assay: This assay measures the uptake of the neutral red dye by viable cells, which accumulates in the lysosomes. A decrease in dye uptake indicates a reduction in cell viability.[6]

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[9]

    • LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells with compromised membrane integrity.

  • Data Analysis: The results from the cytotoxicity assay are used to calculate the IC50 value for each toxin, which is the concentration required to inhibit cell growth or viability by 50%.

G A 1. Cell Culture (e.g., HepG2, RPTEC) B 2. Toxin Exposure (Varying Concentrations of T-2 and this compound) A->B C 3. Incubation (24-48 hours) B->C D 4. Cytotoxicity Assay (e.g., Neutral Red, MTT) C->D E 5. Data Analysis (IC50 Calculation) D->E

Caption: General experimental workflow for cytotoxicity assessment.

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for T-2 Triol Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of T-2 triol, a key metabolite of the T-2 toxin, is critical for toxicological studies and food safety assessments. This guide provides a comprehensive comparison of analytical methodologies, supported by experimental data from various studies, to aid in the selection and implementation of robust detection methods.

This compound is a hydroxylated derivative of the T-2 toxin, a type A trichothecene mycotoxin produced by various Fusarium species. Its presence in biological and food matrices is an important indicator of T-2 toxin exposure. The accurate measurement of this compound across different laboratories is paramount for reliable risk assessment and research outcomes. This guide summarizes key performance data from published methods and details the experimental protocols involved.

Comparative Analysis of Analytical Methods

The primary analytical technique for the quantification of this compound and other trichothecenes is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity. Other methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence detection, have also been employed. The following tables summarize the performance of various methods as reported in the literature.

Table 1: Performance of LC-MS/MS Methods for T-2 Toxin and its Metabolites
Analyte Matrix Sample Preparation Recovery (%) Limit of Quantification (LOQ)
T-2 toxin, HT-2 toxin, Neosolaniol, this compound, T-2 tetraolLayer feedMycoSep 227 cleanup50 - 630.9 - 7.5 ng/g[1]
T-2 toxin, HT-2 toxin, Neosolaniol, this compound, T-2 tetraolLayer feedBondElut Mycotoxin cleanup32 - 67Not Specified[1]
T-2 and its modified forms (including this compound)Cereals and cereal-based productsHLB-SPE76.8 - 115.20.5 - 10.0 μg/kg[2]
T-2 and HT-2 toxinsOats and oat productsNot Specified80 - 105 (T-2), 75 - 95 (HT-2)5.0 μg/kg[3]
T-2 and HT-2 toxinsCereals and baby foodImmunoaffinity column83 - 130Not Specified[4]
Table 2: Performance of Other Analytical Methods
Method Analyte Matrix Key Performance Characteristics
HPLC with Fluorescence DetectionT-2 and HT-2 toxinsCerealsLOQ: 8 µg/kg for each toxin; Recovery: 74-120%[5]
Portable Mass Spectrometer (APCI-MS)T-2 toxinWheat and MaizeScreening for T-2 at levels > 0.2 mg/kg[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are summaries of experimental protocols cited in the literature for the analysis of this compound and related mycotoxins.

LC-MS/MS Method for T-2 Toxin and its Metabolites in Layer Feed[1]
  • Sample Preparation:

    • Extraction with a suitable solvent.

    • Clean-up using either BondElut Mycotoxin or MycoSep 227 columns. The study found MycoSep 227 columns provided slightly better recovery for layer feed.

  • Chromatographic Separation:

    • Column: Pursuit XRs Ultra 2.8 HPLC column.

    • Mobile Phase: Eluent A - 0.13 mM ammonium acetate; Eluent B - methanol.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ions: Ammonium adducts of the analytes.

    • Internal Standard: d3-T-2 toxin for quantification.

UPLC-MS/MS Method for T-2 and its Modified Forms in Cereals[2]
  • Sample Preparation:

    • Extraction of the sample.

    • Clean-up using HLB solid-phase extraction (SPE) cartridges.

  • Chromatographic and Mass Spectrometric Analysis:

    • The study utilized a UPLC-MS/MS system for the simultaneous determination of T-2 toxin and its six modified forms, including this compound. Specific parameters for the UPLC and MS/MS were optimized to achieve acceptable linearity, precision, and recovery.

Biotransformation and Analytical Workflow

The following diagrams illustrate the metabolic pathway of T-2 toxin leading to the formation of this compound and a typical analytical workflow for its measurement.

T2_Metabolism T2 T-2 Toxin HT2 HT-2 Toxin T2->HT2 Deacetylation Neosolaniol Neosolaniol T2->Neosolaniol Hydrolysis T2_triol This compound HT2->T2_triol Hydrolysis T2_tetraol T-2 Tetraol T2_triol->T2_tetraol Hydrolysis

Biotransformation pathway of T-2 toxin.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sampling Sample Collection Extraction Solvent Extraction Sampling->Extraction Cleanup SPE or Immunoaffinity Column Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

General workflow for this compound analysis.

Conclusion

While direct inter-laboratory comparison studies specifically for this compound are not extensively published, the available data on the analysis of T-2 toxin and its metabolites provide valuable insights. LC-MS/MS stands out as the method of choice due to its superior sensitivity and specificity. The selection of an appropriate sample preparation technique is critical and can significantly impact recovery rates. The data and protocols summarized in this guide offer a solid foundation for laboratories to establish and validate their own methods for this compound measurement, contributing to more consistent and reliable data across the scientific community. Further inter-laboratory proficiency tests focusing on this compound and other minor metabolites are encouraged to enhance the comparability of data.

References

A Comparative Guide to HPLC and ELISA Methods for the Quantification of T-2 Triol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA), for the quantitative analysis of T-2 triol, a toxic metabolite of the T-2 mycotoxin. Understanding the principles, performance characteristics, and workflows of these methods is crucial for selecting the appropriate analytical strategy in research and drug development settings. While direct cross-validation studies for this compound are not extensively published, this guide synthesizes available data for T-2 toxin and its metabolites to provide a comprehensive comparison.

Methodologies: A Detailed Overview

Accurate quantification of this compound relies on robust and well-defined experimental protocols. Below are representative methodologies for both HPLC-MS/MS and ELISA, compiled from established practices in mycotoxin analysis.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC coupled with tandem mass spectrometry is a powerful technique for the specific and sensitive quantification of mycotoxins. It allows for the simultaneous detection of multiple analytes in a single run.

Experimental Protocol:

  • Sample Preparation (QuEChERS-based)

    • Weigh 5 g of a homogenized and finely ground grain sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and let it hydrate for 15 minutes.

    • Add 10 mL of acetonitrile containing 1% formic acid.

    • Shake vigorously for 15 minutes to extract the mycotoxins.

    • Add the contents of a salt packet (e.g., containing magnesium sulfate and sodium chloride) and shake for another minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

    • Transfer an aliquot of the acetonitrile (upper) layer to a clean tube containing a dispersive solid-phase extraction (dSPE) sorbent (e.g., PSA and C18).

    • Vortex for 30 seconds and centrifuge for 5 minutes at ≥ 3000 x g.

    • Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen and reconstitute in 500 µL of a methanol/water (50:50, v/v) mixture.

    • Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial for analysis.[1]

  • Chromatographic Conditions

    • HPLC System: A UHPLC system capable of binary gradient elution.

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

    • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to separate the analytes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and other mycotoxins.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is an immunological assay used for the detection of substances, including mycotoxins. The competitive ELISA format is most commonly used for small molecules like this compound. In this format, the target analyte in the sample competes with a labeled toxin for a limited number of antibody binding sites.

Experimental Protocol:

  • Sample Preparation

    • Weigh 5 g of the homogenized and ground sample into a tube.

    • Add 25 mL of 70% methanol and shake vigorously for 3 minutes.

    • Centrifuge the extract at 4000 x g for 10 minutes.

    • Dilute the clear supernatant with a dilution buffer provided in the ELISA kit. The dilution factor will depend on the specific kit and the expected concentration range.

  • ELISA Procedure (Competitive Format)

    • Add a specific volume of the standards and diluted sample extracts to the antibody-coated microplate wells.

    • Add the enzyme-conjugated T-2 toxin to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for competitive binding.

    • Wash the plate several times with a wash buffer to remove any unbound reagents.

    • Add a substrate solution to the wells, which will react with the enzyme conjugate to produce a color.

    • Incubate for a short period (e.g., 15 minutes) for color development.

    • Add a stop solution to terminate the reaction.

    • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

Performance Comparison

The choice between HPLC and ELISA often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, and specificity. The following table summarizes the key performance characteristics of each method for the analysis of this compound and related toxins.

Performance ParameterHPLC-MS/MSELISA
Specificity High; capable of distinguishing between different mycotoxins and their metabolites.Variable; depends on the cross-reactivity of the antibody. Some kits may show cross-reactivity with other T-2 metabolites like HT-2 toxin and T-2 tetraol.[2]
Sensitivity (LOD) Typically in the low µg/kg range (e.g., 0.5-10 µg/kg for this compound).[3]Generally in the low to mid µg/kg range for T-2 toxin (e.g., 6-13 µg/kg).[2][4] Sensitivity for this compound will depend on the antibody's cross-reactivity.
Limit of Quantitation (LOQ) Typically in the range of 1-20 µg/kg for this compound.[3]Often in the range of 10-50 µg/kg for T-2 toxin.
Recovery Generally high and consistent, often between 70-120%.[3][5]Can be more variable and matrix-dependent, typically in the range of 80-110%.[2][4]
Precision (RSD) High; typically <15%.[3][5]Generally good; typically <20%.
Throughput Lower; sample preparation is more extensive and run times can be longer.High; suitable for screening a large number of samples simultaneously.
Cost Higher initial instrument cost and ongoing operational expenses.Lower instrument cost and generally less expensive per sample.
Multiplexing Excellent; can simultaneously quantify a wide range of mycotoxins in a single analysis.Limited; typically designed for a single analyte or a small group of structurally related compounds.

Visualizing the Workflow

To better understand the logical flow of a cross-validation study, the following diagram illustrates the key steps involved in comparing two analytical methods like HPLC and ELISA.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation & Comparison Sample Homogenized Sample SpikedSample Spiked Sample (Known this compound conc.) Sample->SpikedSample BlankSample Blank Sample (Matrix) Sample->BlankSample HPLC HPLC-MS/MS Analysis SpikedSample->HPLC ELISA ELISA Analysis SpikedSample->ELISA BlankSample->HPLC BlankSample->ELISA Specificity Specificity HPLC->Specificity Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Accuracy Accuracy / Recovery HPLC->Accuracy Precision Precision (Repeatability) HPLC->Precision ELISA->Specificity ELISA->Sensitivity ELISA->Accuracy ELISA->Precision Correlation Correlation of Results Accuracy->Correlation Precision->Correlation Comparison Comparative Assessment Correlation->Comparison

Caption: Workflow for cross-validation of analytical methods.

Conclusion

Both HPLC-MS/MS and ELISA are valuable tools for the analysis of this compound. The choice of method should be guided by the specific research question and available resources.

  • HPLC-MS/MS is the gold standard for confirmatory analysis, offering high specificity, sensitivity, and the ability to perform multiplex analysis of various mycotoxins. It is the preferred method when accurate and precise quantification of individual metabolites is required.

  • ELISA is a cost-effective and high-throughput screening tool. While it may have limitations in specificity due to antibody cross-reactivity, it is an excellent choice for rapidly screening a large number of samples to identify potential contamination. Positive results from ELISA should ideally be confirmed by a more specific method like HPLC-MS/MS.

For researchers and drug development professionals, a tiered approach is often most effective: using ELISA for initial high-throughput screening followed by HPLC-MS/MS for confirmation and precise quantification of positive samples. This strategy leverages the strengths of both techniques to ensure both efficiency and accuracy in mycotoxin analysis.

References

T-2 triol vs. T-2 tetraol: a comparative toxicological study

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

T-2 toxin, a prominent member of the type A trichothecene mycotoxins, is a significant contaminant in cereals worldwide, posing a substantial risk to animal and human health. Following ingestion, T-2 toxin is rapidly metabolized into various derivatives, including HT-2 toxin, T-2 triol, and T-2 tetraol.[1][2] While extensive research has focused on T-2 and HT-2 toxins, the toxicological profiles of the downstream metabolites, this compound and T-2 tetraol, are less understood. This guide provides an objective comparison of their toxicological effects, supported by experimental data, to elucidate their relative risks.

Cytotoxicity: In Vitro Cellular Damage

The cytotoxic potential of this compound and T-2 tetraol has been assessed across various cell types, consistently demonstrating that this compound exhibits higher toxicity. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is significantly lower for this compound compared to T-2 tetraol. For instance, in human renal proximal tubule epithelial cells (RPTEC) and normal human lung fibroblasts (NHLF), this compound was found to be more cytotoxic than T-2 tetraol.[3]

Table 1: Comparative Cytotoxicity (IC50 Values)

Cell LineThis compound (µM)T-2 Tetraol (µM)Key Findings
Human Renal Proximal Tubule Epithelial Cells (RPTEC)8.325.1This compound is approximately 3 times more cytotoxic.[3]
Normal Human Lung Fibroblasts (NHLF)10.5>25This compound shows significantly higher cytotoxicity.[3]
Porcine Leydig CellsLess Potent than T-2 ToxinLess Cytotoxic than this compoundCytotoxicity order: T-2 toxin > this compound > T-2 tetraol.[4]
LLC-PK1 CellsInhibits ProliferationInhibits ProliferationT-2 toxin's toxicity was 100 times greater than T-2 tetraol.[5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Toxin Exposure: Treat the cells with a range of concentrations of this compound and T-2 tetraol for a specified period (e.g., 24, 48, 72 hours).

  • MTT Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the toxin concentration.

Genotoxicity: Impact on Genetic Material

Genotoxicity assessment is crucial for understanding a compound's potential to damage DNA. Studies indicate that while both metabolites are less genotoxic than the parent T-2 toxin, this compound still poses a greater risk than T-2 tetraol. The toxic action of T-2 toxin and its metabolite T-2 tetraol on the synthesis of DNA showed that both could inhibit it, although the toxicity of T-2 toxin was markedly higher.[5] The 12,13-epoxy ring is a key structural feature responsible for the toxicity of T-2 toxin.[6]

Table 2: Comparative Genotoxicity

AssayThis compoundT-2 TetraolKey Findings
DNA Synthesis Inhibition (LLC-PK1 cells)Inhibitory effectInhibitory effect, but significantly weaker than this compound.[5]The epoxide group plays a determinant role in toxicity.[5]

Mechanism of Action: The Ribotoxic Stress Response

The primary mechanism of toxicity for trichothecenes is the inhibition of protein synthesis.[1][6][7] These mycotoxins bind to the 60S ribosomal subunit, which interferes with the peptidyltransferase activity and triggers a "ribotoxic stress response."[8][9] This response activates mitogen-activated protein kinases (MAPKs) like JNK and p38, leading to downstream cellular events such as inflammation and apoptosis (programmed cell death).[8][9] The difference in potency between this compound and T-2 tetraol is likely related to their structural differences, which affect their ability to bind to the ribosome.

G

Caption: A typical workflow for assessing cytotoxicity using the MTT assay.

In Vivo Toxicity and Metabolism

In vivo studies are critical for understanding the systemic effects of these toxins. T-2 toxin is rapidly metabolized in the body, primarily through hydrolysis and hydroxylation, to form metabolites like HT-2, this compound, and T-2 tetraol.[2][6] The toxicity of these metabolites is generally lower than that of the parent T-2 toxin.[2] The structural differences, particularly the number and position of hydroxyl groups, influence the lipophilicity and, consequently, the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds. T-2 tetraol, being more polar due to an additional hydroxyl group, is likely excreted more rapidly, contributing to its lower toxicity.

G

Caption: Simplified signaling pathway for T-2 metabolite-induced toxicity.

Summary and Conclusion

The evidence consistently indicates that this compound is a more potent toxicant than T-2 tetraol. This difference is observed across multiple toxicological endpoints, including cytotoxicity and genotoxicity. The underlying mechanism is tied to the fundamental action of trichothecenes on the ribosome, with structural variations between the two metabolites influencing the potency of this interaction. The higher polarity of T-2 tetraol likely contributes to its reduced toxicity in vivo due to more efficient detoxification and elimination.

For professionals in research and drug development, this comparative analysis underscores the necessity of evaluating the full metabolic profile of a mycotoxin to perform an accurate risk assessment. While T-2 tetraol is less toxic, the significant toxicity of this compound highlights that it remains a metabolite of concern in food safety and toxicology.

References

A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for T-2 Triol Cleanup

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and food safety, accurate quantification of mycotoxins like T-2 triol is paramount. Effective sample cleanup is a critical step to remove matrix interferences and ensure reliable analytical results. This guide provides an objective comparison of different Solid-Phase Extraction (SPE) cartridges used for this compound cleanup, supported by experimental data.

Performance Comparison of SPE Cartridges

The selection of an appropriate SPE cartridge significantly impacts the recovery of this compound and the cleanliness of the final extract. The following table summarizes the performance of various commercially available SPE cartridges based on reported recovery rates in scientific literature.

SPE Cartridge TypeMatrixRecovery of this compound (%)Reference
MycoSep 227 Layer Feed50 - 63%[1]
BondElut Mycotoxin Layer Feed32 - 67%[1]
BondElut Mycotoxin Wheat, Corn, Durum, Oats, Bread, Muesli, Infant FoodNot specifically reported for this compound, but for a mixture of 12 trichothecenes, recoveries were generally high.[2]
Immunoaffinity Columns (IAC) GeneralHigh specificity, leading to very clean extracts. Often used for complex matrices.[3][4][5]
Charcoal-Alumina Based GeneralCan result in lower recoveries for more polar trichothecenes like this compound compared to newer generation cartridges.[2]

Note: Recovery can be influenced by the sample matrix, elution solvent, and the overall method. The data presented should be considered as a guideline.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting cleanup procedures. Below are generalized experimental protocols for the key SPE cartridges mentioned.

MycoSep and BondElut Mycotoxin (Push-through column)

These cartridges are designed for a fast and simple cleanup.

  • Extraction:

    • Homogenize 25 g of the sample with 100 mL of an extraction solvent (e.g., acetonitrile/water, 80/20 v/v) for 3 minutes at high speed.[2]

    • Centrifuge the extract and filter the supernatant.

  • Cleanup:

    • Pass 4 mL of the filtered extract through the MycoSep or BondElut Mycotoxin column.[2]

    • Collect the purified eluate.

  • Evaporation and Reconstitution:

    • Evaporate a measured volume of the eluate to dryness under a gentle stream of nitrogen at 50°C.[2]

    • Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water, 20/80 v/v) for LC-MS/MS analysis.[2]

Immunoaffinity Columns (IAC)

IACs utilize specific antibody-antigen interactions for highly selective cleanup.

  • Extraction:

    • Extract the sample with a suitable solvent, often methanol/water or acetonitrile/water mixtures. The extract may need to be diluted with a phosphate-buffered saline (PBS) solution to ensure optimal antibody binding.

  • Cleanup:

    • Conditioning: Wash the IAC with PBS.

    • Loading: Pass the diluted extract through the column at a slow, controlled flow rate.

    • Washing: Wash the column with water or a mild buffer to remove unbound matrix components.

    • Elution: Elute the bound this compound with a solvent that disrupts the antibody-antigen interaction, such as methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate and reconstitute in a solvent compatible with the analytical instrument.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the cleanup of this compound from a sample matrix using SPE.

Caption: General workflow for this compound cleanup using SPE.

Logical Relationship of Cleanup Techniques

The choice of SPE cartridge often depends on the complexity of the sample matrix and the required level of cleanup.

Cleanup_Logic Start Sample Extract SimpleMatrix Simple Matrix? Start->SimpleMatrix PushThrough Push-Through Columns (e.g., MycoSep, BondElut Mycotoxin) SimpleMatrix->PushThrough Yes IAC Immunoaffinity Columns (IAC) SimpleMatrix->IAC No (Complex Matrix) Analysis LC-MS/MS Analysis PushThrough->Analysis IAC->Analysis

Caption: Decision logic for selecting a this compound cleanup method.

References

T-2 Toxin vs. T-2 Triol: A Comparative Analysis of Potency

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the relative toxicity, mechanisms of action, and experimental evaluation of T-2 toxin and its metabolite, T-2 triol.

Introduction

T-2 toxin, a type A trichothecene mycotoxin produced by various Fusarium species, is a significant contaminant of cereal grains and poses a considerable threat to human and animal health.[1] Its toxic effects are potent and wide-ranging, including immunotoxicity, neurotoxicity, and dermal toxicity.[2] In vivo, T-2 toxin is rapidly metabolized into several byproducts, one of which is this compound.[3] Understanding the relative potency and toxicological profile of this compound compared to its parent compound is crucial for accurate risk assessment and the development of effective diagnostic and therapeutic strategies. This guide provides a comprehensive comparison of T-2 toxin and this compound, presenting quantitative data, detailed experimental protocols, and a visualization of their shared signaling pathway.

Data Presentation: Comparative Potency

The following tables summarize the in vitro cytotoxicity and in vivo acute toxicity of T-2 toxin and this compound, highlighting the generally higher potency of the parent T-2 toxin.

Table 1: In Vitro Cytotoxicity of T-2 Toxin and its Metabolites

CompoundCell LineAssayIC50Reference
T-2 Toxin Human Hepatoma (HepG2)Neutral Red Assay> HT-2 > this compound > T-2 tetraol[4][5]
T-2 Toxin Human Renal Proximal Tubule Epithelial Cells (RPTEC)Not Specified0.2 µM[6]
T-2 Toxin Normal Human Lung Fibroblasts (NHLF)Not Specified0.5 µM[6]
This compound Human Renal Proximal Tubule Epithelial Cells (RPTEC)Not Specified8.3 - 25.1 µM (grouped with other less cytotoxic metabolites)[6]
This compound Normal Human Lung Fibroblasts (NHLF)Not Specified8.3 - 25.1 µM (grouped with other less cytotoxic metabolites)[6]
T-2 Toxin Porcine Leydig cellsNot SpecifiedMore potent than this compound[3]
This compound Porcine Leydig cellsNot SpecifiedLess potent than T-2 toxin[3]

Table 2: In Vivo Acute Toxicity of T-2 Toxin and this compound

CompoundAnimal ModelRoute of AdministrationLD50Reference
T-2 Toxin MiceOral10.5 mg/kg[7]
This compound MiceOral~20 times higher than T-2 toxin[8]
T-2 Toxin RatsIntramuscular0.85 ± 0.03 mg/kg[9]
T-2 Toxin RatsOral2.29 mg/kg (at 24 hr)

Mechanism of Action: Inhibition of Protein Synthesis and Induction of Apoptosis

The primary mechanism of action for both T-2 toxin and this compound is the inhibition of protein synthesis.[4][10] These trichothecenes bind to the 60S subunit of the eukaryotic ribosome, specifically at the peptidyl transferase center, which disrupts the elongation step of translation.[11] This disruption of protein synthesis, often referred to as ribotoxic stress, triggers a downstream cascade of cellular events.

The inhibition of protein synthesis leads to the activation of mitogen-activated protein kinases (MAPKs), particularly c-Jun N-terminal kinase (JNK) and p38.[4][6] Activation of these stress-activated protein kinases contributes to the induction of apoptosis, or programmed cell death.[4] The apoptotic pathway involves the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and the activation of caspase cascades.[12]

Mandatory Visualization: Signaling Pathway

The following diagram illustrates the signaling pathway initiated by T-2 toxin and this compound, leading to apoptosis.

T2_Toxin_Pathway cluster_cell Eukaryotic Cell Toxin T-2 Toxin / this compound Ribosome 60S Ribosomal Subunit Toxin->Ribosome Binds to ProteinSynthesis Protein Synthesis Inhibition (Ribotoxic Stress) Ribosome->ProteinSynthesis Leads to MAPK MAPK Activation (JNK, p38) ProteinSynthesis->MAPK Triggers ROS Reactive Oxygen Species (ROS) Generation MAPK->ROS Apoptosis Apoptosis MAPK->Apoptosis ROS->Apoptosis

Caption: Signaling pathway of T-2 toxin and this compound leading to apoptosis.

Experimental Protocols

This section details common methodologies for assessing the cytotoxicity of T-2 toxin and this compound.

Neutral Red (NR) Uptake Cytotoxicity Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • 96-well tissue culture plates

  • Appropriate cell line (e.g., HepG2) and culture medium

  • T-2 toxin and this compound stock solutions (in a suitable solvent like DMSO)

  • Neutral Red solution (e.g., 0.33% in DPBS)

  • Fixative solution (e.g., 0.1% CaCl2 in 0.5% Formaldehyde)

  • Solubilization solution (e.g., 1% Acetic acid in 50% Ethanol)

  • Microplate reader (540 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

  • Toxin Exposure: Prepare serial dilutions of T-2 toxin and this compound in culture medium. Remove the existing medium from the cells and add the toxin dilutions. Include a vehicle control (medium with the highest concentration of solvent used).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Neutral Red Staining: Remove the toxin-containing medium and add Neutral Red solution to each well. Incubate for 2-4 hours to allow for dye uptake by viable cells.[9]

  • Fixation and Solubilization: Carefully remove the staining solution, wash the cells with the fixative solution, and then add the solubilization solution to each well to release the dye from the lysosomes.[9]

  • Absorbance Reading: Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • 96-well tissue culture plates

  • Appropriate cell line and culture medium

  • T-2 toxin and this compound stock solutions

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding and Toxin Exposure: Follow steps 1 and 2 as described for the Neutral Red assay.

  • Incubation: Incubate the plates for the desired exposure time.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals. The plate may need to be shaken for a period to ensure complete dissolution.[13]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the Neutral Red assay.

Experimental Workflow

The following diagram outlines the general workflow for in vitro cytotoxicity testing of T-2 toxin and this compound.

Cytotoxicity_Workflow cluster_workflow In Vitro Cytotoxicity Workflow Start Start CellCulture Cell Culture (e.g., HepG2) Start->CellCulture Seeding Cell Seeding in 96-well plates CellCulture->Seeding ToxinPrep Prepare Toxin Dilutions (T-2 Toxin & this compound) Seeding->ToxinPrep Exposure Toxin Exposure (24-72 hours) Seeding->Exposure ToxinPrep->Exposure Assay Perform Cytotoxicity Assay (Neutral Red or MTT) Exposure->Assay Readout Measure Absorbance (Microplate Reader) Assay->Readout Analysis Data Analysis (Calculate IC50) Readout->Analysis End End Analysis->End

Caption: General workflow for in vitro cytotoxicity assessment.

Conclusion

The experimental data clearly indicate that T-2 toxin is significantly more potent than its metabolite, this compound, both in vitro and in vivo. While both compounds share a primary mechanism of action—the inhibition of protein synthesis leading to apoptosis via the MAPK signaling pathway—the structural differences between them likely account for the observed disparity in their toxicological effects. For researchers in toxicology and drug development, this comparative guide underscores the importance of considering the metabolic fate of mycotoxins when evaluating their potential risks. The provided experimental protocols offer standardized methods for further investigation into the cytotoxicity of these and other related compounds.

References

T-2 Triol as a Urinary Biomarker for T-2 Toxin Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of T-2 triol as a urinary biomarker for T-2 toxin exposure against other major metabolites. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting the most appropriate biomarkers for their specific applications.

Executive Summary

The accurate assessment of exposure to T-2 toxin, a potent mycotoxin, is critical for toxicological studies and human health risk assessment. Urinary biomarkers offer a non-invasive approach for monitoring this exposure. While HT-2 toxin is a well-established biomarker, recent studies have highlighted the significance of other metabolites, including this compound. This guide evaluates the performance of this compound in comparison to other key urinary biomarkers of T-2 toxin.

Comparison of Urinary Biomarkers for T-2 Toxin

The selection of an appropriate biomarker depends on various factors, including its prevalence in urine, correlation with exposure levels, and the analytical methods available for its detection. The following table summarizes the key urinary metabolites of T-2 toxin and their performance as biomarkers based on available scientific literature.

BiomarkerPrevalence in Human Urine (%)Key CharacteristicsAnalytical MethodReference
This compound 56% A significant hydroxylated metabolite. Its higher prevalence suggests it may be a more sensitive indicator of exposure in certain populations.LC-MS/MS[1][2][3][4][5]
HT-2 toxin30%The major hydrolyzed metabolite of T-2 toxin and the most commonly used biomarker. Often found as glucuronide conjugates.LC-MS/MS[1][2][3][4][5][6]
3'-OH-T-299.7%A hydroxylated metabolite with very high prevalence, indicating it is a frequent product of T-2 toxin metabolism.LC-MS/MS[1][2][3][4][5]
T-2 toxin21%The parent toxin can be detected in urine, but at a lower frequency than its metabolites.LC-MS/MS[1][2][3][4][5]
NeosolaniolDetectedA hydrolyzed metabolite, but typically found at lower concentrations compared to HT-2 toxin and this compound.LC-MS/MS[6]
T-2 tetraolDetectedA further hydrolyzed metabolite, indicating more extensive metabolism of the parent toxin.GC-MS, LC-MS/MS[6][7]

Experimental Methodologies

Accurate quantification of T-2 toxin metabolites in urine requires robust and validated analytical methods. The following section details a typical experimental protocol for the analysis of this compound and other metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

As T-2 toxin metabolites are often excreted as glucuronide conjugates, an enzymatic hydrolysis step is crucial to measure the total amount of each biomarker.

  • Enzymatic Hydrolysis:

    • To 1 mL of urine sample, add an internal standard solution.

    • Add 50 µL of β-glucuronidase from Helix pomatia (≥ 100,000 units/mL).

    • Incubate the mixture at 37°C for 18 hours to ensure complete cleavage of glucuronide conjugates. The efficiency of different β-glucuronidases can vary, and optimization of incubation time and temperature may be required.[8][9][10][11]

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge (60 mg, 3 cc) with 3 mL of methanol followed by 3 mL of water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water to remove interfering substances.

    • Elute the analytes with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient Elution: A linear gradient starting from 10% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

    • Key Parameters: Optimized spray voltage, capillary temperature, and collision energies for each transition. For instance, a Q-Orbitrap HRMS can be operated with a resolving power of 70,000 FWHM.[2]

Visualizations

Metabolic Pathway of T-2 Toxin

The following diagram illustrates the primary metabolic pathways of T-2 toxin in the body, leading to the formation of various urinary biomarkers, including this compound.

T2_Metabolism cluster_phase2 Phase II Metabolism T2 T-2 Toxin HT2 HT-2 Toxin T2->HT2 Hydrolysis NEO Neosolaniol T2->NEO Hydrolysis OH_T2 3'-OH-T-2 T2->OH_T2 Hydroxylation T2_triol This compound HT2->T2_triol Hydroxylation Glucuronides Glucuronide Conjugates HT2->Glucuronides T2_tetraol T-2 Tetraol T2_triol->T2_tetraol Hydrolysis T2_triol->Glucuronides OH_T2->Glucuronides

Metabolic pathway of T-2 toxin.
Experimental Workflow for Biomarker Validation

This diagram outlines the typical experimental workflow for the validation of urinary biomarkers of T-2 toxin exposure.

Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Collection Urine Sample Collection (e.g., 24-hour) Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Collection->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Quantification Quantification of Metabolites LC_MSMS->Quantification Validation Biomarker Validation (Sensitivity, Specificity) Quantification->Validation

Experimental workflow for biomarker analysis.

References

Comparative Analysis of T-2 Triol in Cereal Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of T-2 triol contamination in different cereal varieties, offering valuable insights for researchers, scientists, and drug development professionals. This compound is a toxic metabolite of the T-2 toxin, a type A trichothecene mycotoxin produced by various Fusarium species.[1][2][3] The presence of T-2 toxin and its metabolites in cereals is a significant concern for food and feed safety.[1][4] This document summarizes quantitative data on this compound levels, details the experimental protocols for its detection, and illustrates the relevant metabolic pathways.

Data on this compound Occurrence in Cereals

The concentration of this compound and its parent toxins, T-2 and HT-2, varies significantly across different cereal types. Oats are frequently reported to have the highest levels of contamination, followed by barley, maize, and wheat.[5][6][7][8] Rice generally shows lower levels of contamination.[9][10] The following table summarizes the findings from various studies on the occurrence of this compound and related compounds in different cereals.

Cereal VarietyAnalyte(s)Concentration Range (µg/kg)Frequency of Detection (%)Reference
Maize & Maize Flour This compound2.11Detected in 32.3% of samples (along with other modified forms)[10]
T-2 toxin0.51 - 56.6129.0[10]
HT-2 toxin0.92 - 45.4322.6[10]
Sorghum This compound3.17 - 5.7733.3 (positive for T-2 and its forms)[10]
T-2 toxin1.28 - 14.5733.3[10]
HT-2 toxin2.49 - 6.8833.3[10]
Oats (dehulled) Sum of T-2 & HT-23 - 174100[8]
Oat Products Sum of T-2 & HT-24 - 48100[8]
Maize & Maize Products Sum of T-2 & HT-22 - 10680[8]
Wheat Sum of T-2 & HT-21 - 10Occasionally detected[8]
Barley Sum of T-2 & HT-21 - 10Occasionally detected[8]
Rye Sum of T-2 & HT-2Not detected0[8]
Rice T-2 toxin0.47 - 1.6315[10]
HT-2 toxin0.36 - 0.9215[10]

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in cereal matrices requires robust analytical methodologies. The most common methods involve chromatographic separation coupled with mass spectrometric or fluorescence detection.[9][11]

Sample Preparation and Extraction

A reliable method for the determination of T-2 toxin and its metabolites, including this compound, involves extraction followed by cleanup.[11][12]

  • Extraction: A representative portion of the ground cereal sample is extracted using a solvent mixture, typically methanol/water (e.g., 90/10, v/v or 80/20, v/v).[11][12]

  • Cleanup: The crude extract is diluted and purified to remove interfering matrix components. Immunoaffinity columns (IACs) are highly effective for the selective cleanup of T-2 and HT-2 toxins and their metabolites.[5][11]

Analytical Determination
  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD): This method requires derivatization of the toxins to make them fluorescent. A common derivatizing agent is 1-anthroylnitrile.[5][11] The derivatized toxins are then separated by HPLC and quantified using a fluorescence detector.[11]

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is a highly sensitive and selective method that does not typically require derivatization.[10] It allows for the simultaneous determination of T-2 toxin and its various metabolites, including this compound.[10] The method's performance is validated based on linearity, limits of quantitation (LOQ), precision, and recovery.[10]

Visualizing the Workflow and Metabolic Pathway

To better understand the processes involved in this compound analysis and its formation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis cluster_data Data Processing CerealSample Ground Cereal Sample Extraction Extraction (Methanol/Water) CerealSample->Extraction Dilution Dilution Extraction->Dilution IAC Immunoaffinity Column Cleanup Dilution->IAC Analysis UPLC-MS/MS or HPLC-FD Analysis IAC->Analysis Quantification Quantification of This compound Analysis->Quantification

Caption: Experimental workflow for the analysis of this compound in cereals.

The metabolic conversion of T-2 toxin within an organism or in the environment leads to the formation of several metabolites, including this compound.[1][2][3]

metabolic_pathway T2 T-2 Toxin HT2 HT-2 Toxin T2->HT2 Hydrolysis Neosolaniol Neosolaniol T2->Neosolaniol Hydrolysis T2_triol This compound HT2->T2_triol Hydrolysis Other_metabolites Other Metabolites (e.g., T-2 tetraol, 3'-hydroxy-T-2) T2_triol->Other_metabolites Neosolaniol->Other_metabolites

Caption: Simplified metabolic pathway of T-2 toxin leading to this compound.

Toxicological Significance of T-2 Toxin and its Metabolites

T-2 toxin is a potent inhibitor of protein synthesis and can induce oxidative stress and apoptosis.[13] It achieves this by binding to the 60S ribosomal subunit.[13] The toxic effects include immunotoxicity, haematotoxicity, and reduced body weight.[7] While this compound is a metabolite of T-2 toxin, its toxicity is generally considered to be lower than the parent compound. However, the presence of this compound and other metabolites in cereals contributes to the overall toxic burden and is an important consideration for risk assessment.

References

T-2 Triol Analysis: A Comparative Guide to ESI and APCI Ionization Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of ionization source in mass spectrometry is critical for achieving optimal sensitivity and accuracy. This guide provides a comparative overview of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for the analysis of T-2 triol, a key metabolite of the mycotoxin T-2.

Principles of Ionization: ESI vs. APCI

Electrospray ionization is a soft ionization technique ideal for polar and thermally labile molecules. It generates ions by applying a high voltage to a liquid to create an aerosol, resulting in the formation of protonated or adducted molecules.

Atmospheric pressure chemical ionization, conversely, is suited for less polar and more volatile analytes. It utilizes a corona discharge to ionize the solvent, which then transfers charge to the analyte molecules through chemical reactions in the gas phase.

Quantitative Data Summary

A direct side-by-side quantitative comparison for this compound ionization efficiency is not available in the reviewed literature. However, based on the analysis of related trichothecenes and the known physicochemical properties of this compound, a qualitative and partially quantitative comparison is presented below.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Polarity Suitability Well-suited for polar compounds like this compound.Generally more effective for less polar compounds.
Typical Adducts for this compound Primarily [M+H]⁺.[1]Data not available for this compound; for the parent T-2 toxin, [M+NH₄]⁺ is common.[2]
Sensitivity Generally provides good sensitivity for polar trichothecene metabolites.May offer lower sensitivity for polar analytes compared to ESI. For the parent T-2 toxin, APCI has been used, but with potentially higher limits of detection than ESI methods for related compounds.[2]
Matrix Effects Can be susceptible to ion suppression from co-eluting matrix components.Often considered less prone to matrix effects than ESI.
In-source Fragmentation Typically minimal, preserving the molecular ion.Can sometimes induce more in-source fragmentation compared to ESI.

Experimental Protocols

Below is a typical experimental protocol for the analysis of this compound using LC-ESI-MS/MS, based on methods reported for T-2 toxin and its metabolites.

Sample Preparation (from cell culture)
  • Extraction: Extract the sample (e.g., cell lysate or supernatant) with a suitable organic solvent such as acetonitrile or a mixture of acetonitrile/water.

  • Centrifugation: Centrifuge the extract to pellet any solid debris.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

  • Dilution: Dilute the supernatant with the initial mobile phase to ensure compatibility with the LC-MS system.

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with a modifier such as 0.1% formic acid or 5 mM ammonium formate to promote ionization.

  • Mobile Phase B: Acetonitrile or methanol with the same modifier.

  • Gradient: A gradient elution starting with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute this compound.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Parameters (ESI)
  • Ionization Mode: Positive ion mode is typically used for this compound.

  • Precursor Ion: For this compound (MW: 382.45 g/mol ), the protonated molecule [M+H]⁺ at m/z 383.2 is often selected.[1]

  • Product Ions: Characteristic fragment ions of this compound are monitored for quantification and confirmation.

  • Capillary Voltage: Typically 3-4.5 kV.

  • Source Temperature: Approximately 120-150 °C.

  • Desolvation Gas Flow and Temperature: Optimized to ensure efficient desolvation of the ESI droplets.

Logical Workflow for Comparing Ionization Efficiency

The following diagram illustrates a logical workflow for a research study designed to directly compare the ionization efficiency of this compound in ESI and APCI.

G Experimental Workflow for Ionization Efficiency Comparison cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Acquisition & Comparison Standard This compound Standard Solution LC Liquid Chromatography Separation Standard->LC Matrix Spiked Matrix Sample Matrix->LC Split Effluent Splitter LC->Split ESI Electrospray Ionization (ESI) Split->ESI 50% APCI Atmospheric Pressure Chemical Ionization (APCI) Split->APCI 50% MS_ESI MS/MS Data Acquisition (ESI) ESI->MS_ESI MS_APCI MS/MS Data Acquisition (APCI) APCI->MS_APCI Compare Compare Ionization Efficiency (Signal Intensity, S/N, LOD, LOQ) MS_ESI->Compare MS_APCI->Compare

Caption: Workflow for comparing ESI and APCI ionization efficiency for this compound.

Conclusion

Based on the available literature and the physicochemical properties of this compound, Electrospray Ionization (ESI) in positive ion mode is the recommended starting point for sensitive and robust analysis . The polarity of this compound makes it highly amenable to ESI. While APCI may offer advantages in certain contexts, such as reduced matrix effects, its efficiency for ionizing this compound has not been well-documented. For comprehensive method development, particularly when dealing with complex matrices, a direct comparison of both ionization sources, as outlined in the workflow above, would be the most definitive approach to determine the optimal ionization technique for a specific application.

References

Revolutionizing Mycotoxin Analysis: A Comparative Guide to Multi-Mycotoxin Methods Including T-2 Triol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient detection of mycotoxins is paramount for ensuring food safety and understanding toxicological impacts. This guide provides a detailed comparison of two distinct analytical approaches for the simultaneous determination of multiple mycotoxins, with a specific focus on the inclusion of T-2 triol, a key metabolite of the highly toxic T-2 toxin.

This publication delves into the validation of a sophisticated multi-mycotoxin method utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with solid-phase extraction (SPE) cleanup, and contrasts it with the increasingly popular "dilute-and-shoot" approach. By presenting quantitative performance data, detailed experimental protocols, and visual workflows, this guide aims to equip scientists with the necessary information to select the most appropriate method for their research needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for multi-mycotoxin analysis is a critical decision, balancing the need for accuracy and sensitivity with considerations of sample throughput, cost, and complexity. Below is a comparative summary of a validated LC-MS/MS method employing SPE cleanup and a "dilute-and-shoot" LC-MS/MS approach for the analysis of this compound and other mycotoxins.

ParameterLC-MS/MS with SPE Cleanup (MycoSep® 227)[1]"Dilute-and-Shoot" LC-MS/MS
Analyte This compoundThis compound
Matrix Layer FeedCereals and Cereal-Based Products
Recovery 50-63%76.8% - 115.2%[2]
Limit of Detection (LOD) 0.9 - 7.5 ng/gNot explicitly stated for this compound
Limit of Quantification (LOQ) Not explicitly stated0.5 - 10.0 µg/kg[2]
Precision (RSD) Not explicitly statedIntra-day: < 12.8%, Inter-day: ≤ 15.8%[2]
**Linearity (R²) **Not explicitly stated≥ 0.99[2]

Note: The "Dilute-and-Shoot" data is for a multi-mycotoxin panel that includes this compound, as presented in a recent study.[2] Direct comparison is indicative as matrices and specific validation protocols may differ.

Experimental Workflow Visualization

To provide a clear understanding of the procedural steps involved in the validated multi-mycotoxin method with SPE cleanup, the following workflow diagram has been generated.

Multi-Mycotoxin Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Layer Feed Sample Extraction Extraction with Acetonitrile/Water Sample->Extraction Cleanup MycoSep® 227 Cleanup Extraction->Cleanup LC_Separation HPLC Separation Cleanup->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Internal Standard) MS_Detection->Quantification Results Final Results Quantification->Results

LC-MS/MS with SPE Cleanup Workflow

Detailed Experimental Protocols

Validated LC-MS/MS Method with SPE Cleanup for this compound in Layer Feed

This method was developed for the simultaneous determination of T-2 toxin, HT-2 toxin, neosolaniol, this compound, and T-2 tetraol.[1]

a. Sample Preparation and Extraction:

  • Weigh 10 g of the homogenized layer feed sample into a 50 mL polypropylene tube.

  • Add 40 mL of an acetonitrile/water (84/16, v/v) mixture.

  • Extract the sample by shaking for 60 minutes on a horizontal shaker.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

b. Cleanup using MycoSep® 227 Columns:

  • Transfer a 10 mL aliquot of the supernatant from the extraction step into a clean tube.

  • Push the MycoSep® 227 cleanup column firmly onto the tip of a 10 mL syringe.

  • Apply the 10 mL extract to the column and push it through at a steady rate (approximately 1-2 drops per second).

  • Collect the purified extract.

  • Evaporate 4 mL of the purified extract to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Parameters:

  • LC System: High-performance liquid chromatography system.

  • Column: Pursuit XRs Ultra 2.8 HPLC column.[1]

  • Mobile Phase A: 0.13 mM ammonium acetate in water.[1]

  • Mobile Phase B: Methanol.[1]

  • Gradient Elution: A specific gradient program is used to separate the mycotoxins.

  • MS System: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for the detection and quantification of the target analytes.[1]

  • Internal Standard: d3-T-2 toxin is used for the quantification of all analytes.[1]

"Dilute-and-Shoot" LC-MS/MS Method for Multi-Mycotoxin Analysis

The "dilute-and-shoot" approach offers a simplified and high-throughput alternative to methods involving extensive cleanup steps.

a. Sample Preparation and Extraction:

  • Weigh a representative portion of the ground and homogenized sample (e.g., 5 g) into a centrifuge tube.

  • Add an appropriate volume of extraction solvent, typically an acetonitrile/water mixture, often with a small percentage of an acid like formic acid (e.g., 20 mL of acetonitrile/water/formic acid 79/20/1, v/v/v).[3]

  • Shake vigorously for a defined period (e.g., 90 minutes).[3]

  • Centrifuge the sample to pellet solid material.

b. Dilution and Analysis:

  • Take a small aliquot of the supernatant (e.g., 300 µL).[3]

  • Dilute the extract with a suitable solvent, often the initial mobile phase of the chromatographic run (e.g., dilute with an equal volume of acetonitrile/water/acetic acid 20/79:1, v/v/v).[3]

  • Vortex the diluted sample.

  • Directly inject an aliquot of the diluted extract into the LC-MS/MS system.

c. LC-MS/MS Parameters:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: Typically a gradient of water and an organic solvent (methanol or acetonitrile) with additives like ammonium acetate or formic acid to improve ionization.[3]

  • MS System: A tandem mass spectrometer capable of MRM for sensitive and selective detection.

  • Internal Standards: The use of isotopically labeled internal standards is highly recommended to compensate for matrix effects.

Method Comparison and Recommendations

The LC-MS/MS method with SPE cleanup provides a robust and sensitive approach for the analysis of this compound and other mycotoxins in complex matrices like animal feed.[1] The cleanup step is effective in removing matrix components that can interfere with the analysis, leading to improved signal-to-noise ratios and potentially lower limits of detection. However, this method is more time-consuming and labor-intensive, and the cost of the cleanup columns can be a consideration for high-throughput laboratories.

In contrast, the "dilute-and-shoot" method is significantly faster and more cost-effective, making it well-suited for screening large numbers of samples.[4] By diluting the sample extract, the concentration of matrix components is reduced, which can mitigate matrix effects.[4] However, this dilution also reduces the concentration of the target analytes, which may lead to higher limits of quantification compared to methods with a cleanup and concentration step. The successful implementation of a "dilute-and-shoot" method heavily relies on the sensitivity of the LC-MS/MS instrument and the use of appropriate internal standards to correct for any remaining matrix effects.

For researchers requiring the highest sensitivity and accuracy, particularly for regulatory or in-depth toxicological studies in complex matrices, the validated LC-MS/MS method with SPE cleanup is recommended. For high-throughput screening and monitoring programs where speed and cost are major factors, the "dilute-and-shoot" approach presents a viable and efficient alternative, provided that the instrument sensitivity meets the required detection limits. The choice ultimately depends on the specific application, the matrix being analyzed, and the analytical performance requirements.

References

A Comparative Guide to the Metabolic Profiles of T-2 Toxin and T-2 Triol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of the mycotoxin T-2 toxin and its primary metabolite, T-2 triol. The information presented is supported by experimental data to aid in research and drug development related to trichothecene toxicology and metabolism.

Introduction

T-2 toxin is a type A trichothecene mycotoxin produced by various Fusarium species, known for its potent cytotoxicity.[1] It contaminates a wide range of cereal grains and poses a significant threat to human and animal health.[2] Upon ingestion, T-2 toxin is rapidly metabolized into several derivatives, with this compound being a key product of hydrolysis.[3] Understanding the distinct and comparative metabolic fates and cellular effects of T-2 toxin and this compound is crucial for accurate risk assessment and the development of effective therapeutic strategies.

Comparative Metabolic Profile

The primary metabolic pathway for T-2 toxin involves a series of hydrolysis and hydroxylation reactions. In vitro studies using human liver microsomes and cell lines, such as HepG2, have elucidated the kinetics of these transformations. T-2 toxin is rapidly converted to HT-2 toxin, which is then further metabolized to this compound and other downstream products.[3]

In Vitro Metabolism of T-2 Toxin in HepG2 Cells

An in vitro study utilizing HepG2 cells exposed to 60 nM of T-2 toxin demonstrated a rapid metabolization of the parent compound, with over 90% being converted within the first two hours.[3] The primary metabolite was HT-2 toxin, accounting for over 95% of the biotransformation product.[3] this compound was also formed, reaching its peak concentration at 2 hours, and was subsequently metabolized to T-2 tetraol.[3]

Table 1: Concentration of T-2 Toxin and its Metabolites in HepG2 Cell Fraction Following Exposure to 60 nM T-2 Toxin

Time (hours)T-2 Toxin (nM)HT-2 Toxin (nM)This compound (nM)T-2 Tetraol (nM)Neosolaniol (nM)
0 60.0 ± 4.50.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
1 10.2 ± 1.525.3 ± 2.10.8 ± 0.2ND0.3 ± 0.1
2 5.5 ± 0.932.5 ± 2.81.7 ± 0.4ND0.5 ± 0.1
3 1.9 ± 0.336.0 ± 3.11.1 ± 0.3Trace0.8 ± 0.2
6 ND44.4 ± 3.90.5 ± 0.10.3 ± 0.11.2 ± 0.3
8 ND39.9 ± 2.10.2 ± 0.00.5 ± 0.11.5 ± 0.4
24 ND39.9 ± 2.1ND0.8 ± 0.21.8 ± 0.5

ND: Not Detected. Data is presented as mean ± standard error of the mean (n=3).[3]

Table 2: Concentration of T-2 Toxin and its Metabolites in HepG2 Culture Medium Following Exposure to 60 nM T-2 Toxin

Time (hours)T-2 Toxin (nM)HT-2 Toxin (nM)This compound (nM)T-2 Tetraol (nM)Neosolaniol (nM)
0 60.0 ± 4.50.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
1 15.3 ± 2.010.1 ± 1.50.3 ± 0.1ND0.1 ± 0.0
2 5.5 ± 0.915.6 ± 2.00.5 ± 0.1ND0.2 ± 0.0
3 1.9 ± 0.318.2 ± 3.40.2 ± 0.0Trace0.3 ± 0.1
6 ND12.5 ± 2.40.1 ± 0.00.1 ± 0.00.5 ± 0.1
8 ND12.5 ± 2.4ND0.2 ± 0.00.6 ± 0.1
24 ND12.5 ± 2.4ND0.3 ± 0.10.8 ± 0.2

ND: Not Detected. Data is presented as mean ± standard error of the mean (n=3).[3]

Comparative Cytotoxicity

T-2 toxin is well-established as a potent cytotoxic agent.[1] Its metabolites, including this compound, generally exhibit lower toxicity.[4] However, this compound is still capable of inducing apoptosis, particularly at higher concentrations.[1]

Table 3: Comparative Cytotoxicity (IC50) of T-2 Toxin and its Metabolites in Human Cells

CompoundHuman Renal Proximal Tubule Epithelial Cells (RPTEC) IC50 (µM)Normal Human Lung Fibroblasts (NHLF) IC50 (µM)
T-2 Toxin 0.20.5
HT-2 Toxin 0.71.5
Neosolaniol 3.02.5
This compound 8.310.2
T-2 Tetraol 25.1>50

Data from Königs et al. (2009).[4]

Experimental Protocols

In Vitro Metabolism Study in HepG2 Cells

Cell Culture and Exposure: Human hepatocarcinoma (HepG2) cells are cultured in appropriate media until confluent. The cells are then exposed to T-2 toxin (e.g., 60 nM) for various time points (e.g., 0, 1, 2, 3, 6, 8, and 24 hours).[3]

Sample Preparation:

  • Culture Medium: A 0.5 mL aliquot of the culture medium is transferred to a microcentrifuge tube. 3 mL of ethyl acetate is added, and the mixture is vortexed for 2 minutes. After centrifugation at 5600 × g for 5 minutes at 4°C, the supernatant is collected and dried under a nitrogen stream at 45°C. The residue is reconstituted in 140 µL of a methanol/water mixture (70:30, v/v), vortexed, and filtered before analysis.[3]

  • Cell Fraction: The cell monolayer is washed with phosphate-buffered saline (PBS). The cells are then scraped and collected. After centrifugation, the cell pellet is resuspended and lysed. Proteins are precipitated with a suitable solvent (e.g., acetonitrile), and the supernatant is collected, dried, and reconstituted in the same manner as the culture medium samples.[3]

LC-Q-TOF MS Analysis

Chromatographic Conditions:

  • Column: A C18 column (e.g., Gemini NX-C18, 150 × 2 mm, 3 µm) with a C18 guard column is used.[3]

  • Mobile Phase: A gradient elution is performed with 0.1% formic acid and 5 mM ammonium formate in water (A) and 0.1% formic acid and 5 mM ammonium formate in methanol (B).[3]

  • Flow Rate: A typical flow rate is 0.200 mL/min.[3]

  • Injection Volume: 20 µL.[3]

Mass Spectrometry Conditions:

  • Instrument: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source is used.[3]

  • Ionization Mode: Positive (ESI+) mode is often employed for these compounds.[3]

  • Data Acquisition: Data is acquired in full scan mode for identification and quantification.[3]

Signaling Pathways and Cellular Effects

T-2 toxin is a known inducer of apoptosis through the activation of stress-activated protein kinases (SAPKs), which are part of the mitogen-activated protein kinase (MAPK) signaling pathway.[2] This process often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.[5]

While this compound is less cytotoxic than T-2 toxin, it has also been shown to activate stress-activated kinases such as c-Jun N-terminal kinase (JNK) and p38 MAPK, suggesting that it can also induce apoptosis through the ribotoxic stress response.[1][4]

Below are diagrams illustrating the metabolic conversion of T-2 toxin and the subsequent activation of apoptotic signaling pathways.

Metabolic_Pathway_of_T2_Toxin T2 T-2 Toxin HT2 HT-2 Toxin T2->HT2 Hydrolysis (C4) T2_Triol This compound HT2->T2_Triol Hydrolysis (C8) Other_Metabolites Other Metabolites (e.g., Neosolaniol) HT2->Other_Metabolites Hydrolysis T2_Tetraol T-2 Tetraol T2_Triol->T2_Tetraol Dealkylation Apoptosis_Signaling_Pathway cluster_toxin Mycotoxin Exposure cluster_cellular Cellular Response cluster_mapk MAPK Signaling cluster_apoptosis Apoptosis Cascade T2 T-2 Toxin Ribosome Ribosome T2->Ribosome Inhibits protein synthesis ROS ROS Production T2->ROS T2_Triol This compound T2_Triol->Ribosome MAPK p38/JNK Activation Ribosome->MAPK Ribotoxic Stress Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release MAPK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Stability of T-2 Triol Under Various Storage Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of T-2 triol's stability under different storage conditions. This compound, a significant metabolite of the mycotoxin T-2, is crucial for toxicological studies and as an analytical standard. Understanding its stability is paramount for accurate experimental results and reliable reference material integrity. This document compares the stability of this compound in various solvents and at different temperatures, offering supporting experimental data and detailed methodologies.

Comparative Stability of this compound and Related Trichothecenes

The stability of this compound is intrinsically linked to its parent compound, T-2 toxin, and its primary metabolite, HT-2 toxin. Generally, trichothecenes are stable compounds, but their long-term integrity is influenced by the storage solvent and temperature.

Key Findings:

  • Solvent of Choice: Acetonitrile has been identified as the preferred solvent for the long-term storage of T-2 toxin and other trichothecenes, demonstrating no significant decomposition for up to 24 months at 25°C.[1][2] While specific long-term data for this compound in acetonitrile is limited, its structural similarity to T-2 and HT-2 toxins suggests comparable stability in this solvent.

  • Aqueous Solutions: T-2 toxin is known to degrade in aqueous media over time, hydrolyzing to form HT-2 toxin, this compound, and eventually T-2 tetraol.[3] This indicates that aqueous solutions are less suitable for the long-term storage of this compound if the parent compound's integrity is critical. The rate of degradation in aqueous solutions is dependent on pH and temperature.

  • Temperature Effects: Lower temperatures significantly enhance the stability of trichothecenes. Storage at -20°C or below is recommended for long-term preservation of analytical standards. Studies on related trichothecenes show a clear correlation between increased temperature and accelerated degradation.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of this compound and related compounds. It is important to note that direct, long-term stability studies specifically on this compound are not as abundant as those for its parent compound, T-2 toxin. The data presented for this compound is often in the context of its formation from T-2 toxin degradation.

Table 1: Stability of T-2 Toxin and its Metabolites in Different Solvents

CompoundSolventTemperature (°C)DurationStabilityReference
T-2 ToxinAcetonitrile2524 monthsNo significant decomposition[1][2]
HT-2 ToxinAcetonitrile2524 monthsNo significant decomposition[1][2]
T-2 ToxinEthyl Acetate2524 monthsStable[1]
T-2 ToxinMethanol (stock)42 yearsDegradation to HT-2, this compound[3]
T-2 ToxinAqueous (buffered)Ambient50-60 daysHalf-life[4]

Table 2: Stability of Trichothecenes in Biological Fluids (6 Months Storage)

CompoundMatrixTemperature (°C)Stability RankingReference
T-2 ToxinBlood-70, 4, 23Less stable than T-2 tetraol
HT-2 ToxinBlood-70, 4, 23Least stable
T-2 TetraolBlood-70, 4, 23Most stable
T-2 ToxinUrine-70, 4, 23Less stable than T-2 tetraol
HT-2 ToxinUrine-70, 4, 23Least stable
T-2 TetraolUrine-70, 4, 23Most stable

Note: While this compound was not directly measured in this study, its position as an intermediate between T-2/HT-2 and T-2 tetraol suggests its stability would likely fall between these compounds.

Experimental Protocols

Accurate assessment of this compound stability relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.

Protocol 1: HPLC-UV Method for Trichothecene Stability Testing

This protocol outlines a general procedure for monitoring the stability of this compound and related compounds using HPLC with UV detection.

1. Standard Preparation:

  • Prepare stock solutions of this compound, T-2 toxin, and HT-2 toxin in acetonitrile at a concentration of 1 mg/mL.
  • Prepare working standards by diluting the stock solutions with the desired storage solvent (e.g., acetonitrile, methanol, water with varying pH) to a final concentration of 10 µg/mL.

2. Storage Conditions:

  • Aliquot the working standards into amber glass vials to minimize light exposure.
  • Store the vials at various temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).

3. HPLC Analysis:

  • At specified time points (e.g., 0, 1, 3, 6, 12, 24 months), remove a vial from each storage condition.
  • Allow the sample to equilibrate to room temperature.
  • Inject an appropriate volume (e.g., 20 µL) onto the HPLC system.
  • HPLC Conditions:
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 20% acetonitrile, increasing to 80% over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a low wavelength, typically around 200-220 nm, as trichothecenes lack a strong chromophore.[5]
  • Column Temperature: 30°C.

4. Data Analysis:

  • Quantify the peak area of this compound and any new degradation peaks that appear over time.
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: LC-MS/MS Method for this compound Stability Assessment

This protocol provides a more sensitive and specific method for quantifying this compound and its degradation products.

1. Sample Preparation:

  • Follow the same procedure for standard preparation and storage as in Protocol 1.

2. LC-MS/MS Analysis:

  • At each time point, dilute the stored samples to a final concentration suitable for LC-MS/MS analysis (e.g., 10-100 ng/mL) using the initial mobile phase composition.
  • LC Conditions:
  • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.
  • Gradient: A typical gradient would start with a low percentage of B, ramping up to a high percentage to elute the analytes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • MS/MS Conditions:
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its expected degradation products. For example:
  • This compound: Monitor transitions such as m/z 401.2 → 215.1 and 401.2 → 185.1 (as [M+NH4]+ adduct).
  • T-2 toxin: m/z 484.2 → 215.1
  • HT-2 toxin: m/z 442.2 → 263.1
  • Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

3. Data Analysis:

  • Construct a calibration curve using freshly prepared standards.
  • Quantify the concentration of this compound in the stored samples at each time point.
  • Calculate the percentage remaining and determine the degradation rate.

Visualizing the Degradation Pathway and Experimental Workflow

To better illustrate the relationships between T-2 toxin and its metabolites, as well as the experimental process for assessing stability, the following diagrams are provided.

T2_Degradation_Pathway T2 T-2 Toxin HT2 HT-2 Toxin T2->HT2 Hydrolysis (Deacetylation at C-4) T2_Triol This compound HT2->T2_Triol Hydrolysis (Deacylation at C-8) T2_Tetraol T-2 Tetraol T2_Triol->T2_Tetraol Hydrolysis (Deacetylation at C-15)

Caption: Degradation pathway of T-2 toxin to its major metabolites.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t=0, 1, 3, 6... months) cluster_data Data Interpretation prep Prepare this compound Standards in Different Solvents storage_neg_20 Store at -20°C prep->storage_neg_20 storage_4 Store at 4°C prep->storage_4 storage_25 Store at 25°C prep->storage_25 storage_40 Store at 40°C prep->storage_40 analysis Analyze by HPLC or LC-MS/MS storage_neg_20->analysis storage_4->analysis storage_25->analysis storage_40->analysis quantify Quantify Remaining this compound analysis->quantify kinetics Determine Degradation Kinetics quantify->kinetics

Caption: Experimental workflow for assessing this compound stability.

References

Safety Operating Guide

Navigating the Safe Disposal of T-2 Triol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, T-2 triol, a metabolite of the potent T-2 mycotoxin, should be handled and disposed of as hazardous chemical waste. Adherence to stringent safety protocols is paramount to mitigate potential health risks and ensure environmental protection. This guide provides essential safety information and detailed operational plans for the proper disposal of this compound in a laboratory setting, targeting researchers, scientists, and drug development professionals.

This compound, a Type A trichothecene mycotoxin, retains the 12,13-epoxy ring characteristic of this toxic class of compounds. While it is considered less toxic than its parent compound, T-2 toxin, the presence of this reactive epoxide group necessitates careful handling and disposal.[1][2] In the absence of specific disposal data for this compound, the procedures established for the more extensively studied T-2 toxin are recommended as a conservative and safe approach.

Chemical and Thermal Inactivation Data

Effective disposal of this compound waste relies on chemical inactivation or high-temperature incineration. The following table summarizes key quantitative data for the inactivation of T-2 mycotoxin, which serves as a crucial guideline for the disposal of this compound.

Inactivation MethodAgent/TemperatureConcentration/DurationEfficacySource(s)
Chemical Inactivation Sodium Hypochlorite (NaOCl)3-5% solutionEffective for destruction of Type-A trichothecenes.[3]
Thermal Inactivation Dry Heat200 °C for 30 minutesUp to 45% degradation of T-2 toxin.[4]

It is important to note that the thermal degradation of T-2 toxin can be influenced by factors such as the presence of other substances and the food matrix.[5]

Experimental Protocol: Chemical Inactivation of this compound Waste

This protocol details the steps for the chemical inactivation of liquid and solid waste contaminated with this compound, based on the effective methods for T-2 toxin.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and a laboratory coat.

  • 5% Sodium Hypochlorite (NaOCl) solution (freshly prepared).

  • Designated hazardous waste containers.

  • Chemical fume hood.

Procedure:

  • Preparation: All procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure all necessary materials are readily available.

  • Liquid Waste:

    • For each volume of liquid waste containing this compound, add an equal volume of 5% sodium hypochlorite solution.

    • Allow the mixture to react for a minimum of 30 minutes.

    • After the reaction period, the treated liquid should be collected in a designated hazardous waste container, clearly labeled as "Chemically Treated this compound Waste" and including the date of treatment.

  • Solid Waste (e.g., contaminated labware, PPE):

    • Place all solid waste contaminated with this compound into a suitable, leak-proof hazardous waste container.

    • Add a sufficient volume of 5% sodium hypochlorite solution to completely immerse the solid waste.

    • Seal the container and allow it to stand for a minimum of 30 minutes.

    • After the contact time, securely close the container and label it as "Chemically Treated this compound Solid Waste," including the date of treatment.

  • Disposal: Arrange for the collection and disposal of the treated hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local and federal regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the safe disposal of this compound waste in a laboratory setting.

T2_Triol_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_treatment Chemical Inactivation cluster_collection Waste Collection & Labeling start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood liquid_waste Liquid Waste fume_hood->liquid_waste solid_waste Solid Waste fume_hood->solid_waste treat_liquid Add equal volume of 5% Sodium Hypochlorite (30 min contact time) liquid_waste->treat_liquid treat_solid Immerse in 5% Sodium Hypochlorite (30 min contact time) solid_waste->treat_solid collect_liquid Collect in Labeled Hazardous Waste Container treat_liquid->collect_liquid collect_solid Collect in Labeled Hazardous Waste Container treat_solid->collect_solid end_node Arrange for EHS Pickup and Final Disposal collect_liquid->end_node collect_solid->end_node

References

Navigating the Risks: A Comprehensive Safety and Handling Guide for T-2 Triol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

T-2 triol, a trichothecene mycotoxin, poses significant health risks due to its acute toxicity. This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of this compound to ensure the safety of laboratory personnel and the integrity of research. Adherence to these procedures is critical to mitigate the risks of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the fatal risk associated with swallowing, inhaling, or skin contact with this compound, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for various laboratory operations. Double gloving is recommended when handling this highly toxic compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles with side-shields and a face shield.Double-gloving with chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Inspect gloves prior to use.Disposable, solid-front lab coat with tight cuffs or a disposable jumpsuit.A NIOSH-approved respirator with a P100 (HEPA) filter is required. For higher concentrations or potential for aerosolization, a powered air-purifying respirator (PAPR) is recommended.
Dissolving and Solution Handling Tightly fitting safety goggles with side-shields and a face shield.Double-gloving with chemical-resistant gloves (e.g., Nitrile or Butyl rubber).Disposable, solid-front lab coat with tight cuffs or a disposable jumpsuit.Work must be conducted in a certified chemical fume hood.
Accidental Spill Cleanup Tightly fitting safety goggles with side-shields and a face shield.Double-gloving with heavy-duty, chemical-resistant gloves (e.g., Butyl rubber over Nitrile).Impervious coveralls or jumpsuit.A full-face respirator with a combination organic vapor/P100 cartridge or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and volatility of the solvent.
Waste Disposal Tightly fitting safety goggles with side-shields.Double-gloving with chemical-resistant gloves (e.g., Nitrile or Butyl rubber).Disposable, solid-front lab coat with tight cuffs or a disposable jumpsuit.Work in a well-ventilated area or a chemical fume hood.

Operational Plan: Handling and Experimental Protocols

A systematic approach to handling this compound is crucial to prevent exposure. All manipulations of this compound should be performed in a designated area within a certified chemical fume hood.

Preparation and Weighing
  • Designated Area: Cordon off a specific area within the chemical fume hood for this compound handling. Cover the work surface with a disposable, absorbent plastic-backed pad.

  • Pre-weighing: If possible, purchase this compound in pre-weighed amounts to avoid the risks associated with handling the powder.

  • Weighing Solid this compound:

    • Perform all weighing operations within a chemical fume hood or a containment glove box.

    • Use a dedicated set of weighing tools (spatula, weighing paper). Decontaminate these tools immediately after use.

    • To minimize aerosol generation, handle the powder gently.

Solution Preparation
  • Solvent Selection: this compound is soluble in solvents such as acetone, ethyl acetate, chloroform, ethanol, and methanol.[1] Select the least hazardous solvent appropriate for your experiment.

  • Dissolving:

    • Slowly add the solvent to the vial containing the pre-weighed this compound.

    • Cap the vial securely and vortex or sonicate to ensure complete dissolution.

    • Visually inspect to confirm no solid material remains.

Disposal Plan: Decontamination and Waste Management

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All this compound waste is considered hazardous waste.

Decontamination Procedures

A 10% bleach solution (a 1:10 dilution of household bleach in water) is an effective decontaminant for this compound.[2][3] Prepare this solution fresh daily.[3]

Decontaminating Lab Surfaces and Equipment:

  • Initial Wipe: Wearing appropriate PPE, wipe down all surfaces and equipment in the designated handling area with absorbent pads to remove any gross contamination.

  • Apply Decontaminant: Liberally apply a freshly prepared 10% bleach solution to all surfaces and equipment.

  • Contact Time: Allow a contact time of at least 30 minutes. For porous surfaces, a longer contact time may be necessary.

  • Rinse: After the required contact time, wipe down surfaces and equipment with a 70% ethanol solution to remove the bleach residue, which can be corrosive.

  • Final Wipe: Perform a final wipe with deionized water.

Waste Disposal

All materials that have come into contact with this compound must be disposed of as hazardous waste. This includes gloves, lab coats, absorbent pads, pipette tips, vials, and any contaminated solutions.

Step-by-Step Waste Collection:

  • Solid Waste: Collect all contaminated solid waste (gloves, lab coats, pipette tips, etc.) in a dedicated, clearly labeled, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, leak-proof, and chemically compatible hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps: All needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the name "this compound," and any other chemical constituents.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by your institution's EHS department.

  • Pickup: Arrange for hazardous waste pickup according to your institution's procedures.

Visualizing the Workflow: Handling and Disposal of this compound

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

T2_Triol_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_end Post-Procedure prep Don Appropriate PPE setup Prepare Designated Work Area in Fume Hood prep->setup weigh Weigh Solid this compound setup->weigh dissolve Prepare this compound Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate_surfaces Decontaminate Surfaces & Equipment experiment->decontaminate_surfaces segregate_waste Segregate Solid & Liquid Waste decontaminate_surfaces->segregate_waste label_waste Label Hazardous Waste Containers segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste dispose Arrange for EHS Waste Pickup store_waste->dispose doff Doff PPE Correctly dispose->doff wash Wash Hands Thoroughly doff->wash

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
T-2 triol
Reactant of Route 2
T-2 triol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。